molecular formula C9H10N2O B1322110 N-(3-aminophenyl)acrylamide CAS No. 16230-24-3

N-(3-aminophenyl)acrylamide

Cat. No.: B1322110
CAS No.: 16230-24-3
M. Wt: 162.19 g/mol
InChI Key: RRKWPXMDCPJEHS-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)acrylamide is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKWPXMDCPJEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16230-24-3
Record name N-(3-AMINOPHENYL)ACRYLAMIDE
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Foundational & Exploratory

N-(3-aminophenyl)acrylamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)acrylamide is a bifunctional monomer containing both a reactive acrylamide moiety and a nucleophilic aminophenyl group. This unique structure makes it a valuable building block in polymer chemistry and a potential candidate for applications in drug delivery and biomaterial science. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, a proposed synthesis protocol, and an exploration of its potential biological activities based on related compounds. While experimental data for this specific molecule is limited in publicly available literature, this document consolidates existing knowledge on analogous structures to provide a foundational resource for researchers.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₁₀N₂O, is an organic compound that possesses both an amide and an aromatic amine functional group.[1][2] These functionalities impart specific chemical reactivity and physical characteristics to the molecule. The acrylamide group is susceptible to polymerization and Michael addition reactions, while the amino group can undergo reactions typical of aromatic amines, such as diazotization and acylation.

A summary of the computed and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that most of the available data is computational and awaits experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(3-aminophenyl)prop-2-enamide[1]
CAS Number 16230-24-3[1][2]
Molecular Formula C₉H₁₀N₂O[1][2]
Molecular Weight 162.19 g/mol [1][2]
Predicted Boiling Point 389.6 ± 34.0 °C[2]
Predicted Density 1.189 ± 0.06 g/cm³[2]
Predicted XLogP3 0.5[1]
Predicted Hydrogen Bond Donor Count 2[1]
Predicted Hydrogen Bond Acceptor Count 2[1]
Predicted Rotatable Bond Count 2[1]
Predicted Topological Polar Surface Area 55.1 Ų[1]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Phenylenediamine

  • Acryloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Characterization Data

Based on the structure of this compound and data from analogous compounds, the following spectroscopic characteristics are anticipated:

  • ¹H NMR: Signals corresponding to the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), aromatic protons of the phenyl ring (around 6.5-7.5 ppm), the amide proton (a broad singlet), and the amine protons (a broad singlet).[3][4]

  • ¹³C NMR: Resonances for the carbonyl carbon of the amide (around 165 ppm), the vinyl carbons (between 125-135 ppm), and the aromatic carbons.[4]

  • FTIR (cm⁻¹): Characteristic absorption bands for N-H stretching of the amine and amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (amide I band, ~1650 cm⁻¹), N-H bending of the amide (amide II band, ~1620 cm⁻¹), and C=C stretching of the vinyl group (~1600 cm⁻¹).[5][6]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z = 162.19, along with characteristic fragmentation patterns.[7]

Polymerization and Applications

This compound is primarily utilized as a monomer in the polymer industry.[2] The presence of the acrylamide functionality allows it to undergo free-radical polymerization to form poly(this compound). The resulting polymers can possess unique properties due to the presence of the pendant aminophenyl groups, which can enhance thermal stability, mechanical strength, and chemical resistance.[2] These polymers have found applications in the formulation of adhesives, coatings, and sealants, where the amino groups can promote adhesion to various substrates.[2]

Polymerization_Workflow Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Initiator Free Radical Initiator (e.g., AIBN, APS) Initiator->Polymer Solvent Solvent (e.g., THF, Water) Solvent->Polymer

Fig. 1: A simplified workflow for the free-radical polymerization of this compound.

Biological Properties and Potential in Drug Development

There is a significant lack of direct experimental data on the biological properties of this compound. However, by examining the properties of the parent acrylamide molecule and other acrylamide derivatives, we can infer potential biological activities and areas for future research.

Cytotoxicity of Acrylamides

Acrylamide itself is a known neurotoxin and has been shown to exhibit cytotoxicity in various cell lines.[1][2][8] The cytotoxic effects are often attributed to the electrophilic nature of the α,β-unsaturated amide, which can react with cellular nucleophiles such as glutathione and cysteine residues in proteins. This can lead to oxidative stress, DNA damage, and apoptosis.[1]

Table 2: Cytotoxicity of Acrylamide in Various Cell Lines

Cell LineAssayIC₅₀ (24h exposure)Reference
Caco-2MTT5.9 mM[1]
Caco-2PrestoBlue8.9 mM[1]
NIH/3T3MTT6.73 mM[2][9]
A549MTT4.6 mM[8]

It is plausible that this compound may also exhibit cytotoxic effects, although the presence of the aminophenyl group could modulate this activity. Further studies are required to determine the specific IC₅₀ values for this compound in relevant cell lines.

Potential Signaling Pathway Involvement

Studies on acrylamide and its derivatives have implicated several signaling pathways in their mechanism of action. For instance, acrylamide has been shown to induce apoptosis and inflammation through the activation of the MAPK signaling pathway.[10] Other research has pointed to the involvement of protein kinase C (PKC) and AMP-activated protein kinase (AMPK) pathways in acrylamide-induced neurotoxicity.[11]

Given that the acrylamide moiety is the reactive center in these interactions, it is conceivable that this compound could also modulate these or similar pathways. The aminophenyl group could also introduce new biological activities or alter the affinity for specific cellular targets.

Acrylamide_Signaling Acrylamide Acrylamide Derivative ROS Reactive Oxygen Species (Oxidative Stress) Acrylamide->ROS PKC PKC Pathway Acrylamide->PKC AMPK AMPK Pathway Acrylamide->AMPK MAPK MAPK Pathway ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation Neurotoxicity Neurotoxicity PKC->Neurotoxicity AMPK->Neurotoxicity

Fig. 2: Potential signaling pathways affected by acrylamide derivatives.
Applications in Drug Delivery

Polymers and hydrogels based on acrylamide and its derivatives are extensively studied for drug delivery applications due to their biocompatibility and tunable properties.[12][13] The incorporation of functional monomers like this compound could provide handles for drug conjugation or for modulating the physicochemical properties of the polymer matrix to control drug release. The primary amine group on the phenyl ring could be used for the covalent attachment of drugs, targeting ligands, or other biomolecules.

Conclusion and Future Directions

This compound is a monomer with significant potential in materials science and, potentially, in the biomedical field. While its primary current application is in the synthesis of functional polymers, its structural features suggest that it could be a valuable tool in drug delivery and tissue engineering. The major limitation in fully assessing the potential of this compound is the lack of comprehensive experimental data.

Future research should focus on:

  • Developing and optimizing a reliable synthesis protocol for this compound.

  • Thoroughly characterizing the compound using modern analytical techniques to establish a complete and verified set of physicochemical properties.

  • Evaluating the cytotoxicity of the monomer in a panel of relevant cell lines to determine its safety profile.

  • Investigating the biological activity of the monomer and its polymers, including their effects on key signaling pathways.

  • Exploring the potential of poly(this compound) and its copolymers as platforms for controlled drug delivery and other biomedical applications.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for its use in advanced applications.

References

An In-depth Technical Guide to N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-aminophenyl)acrylamide, including its chemical identity, synthesis, and its relevance in the context of drug discovery and development. The information is curated for professionals in the chemical and biomedical research fields.

Chemical Identity and Properties

This compound is an organic compound featuring both an amine and an acrylamide functional group. This bifunctionality makes it a versatile monomer for polymerization and a useful scaffold in medicinal chemistry.

Structure and Identifiers:

IdentifierValue
CAS Number 16230-24-3[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
IUPAC Name N-(3-aminophenyl)prop-2-enamide[1]
SMILES C=CC(=O)NC1=CC=CC(=C1)N[1]
InChI Key RRKWPXMDCPJEHS-UHFFFAOYSA-N[1]

Physicochemical Properties (Computed):

PropertyValue
XLogP3 0.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 162.079312947 Da[1]
Topological Polar Surface Area 55.1 Ų[1]

Synthesis of this compound

The synthesis of N-substituted acrylamides, such as this compound, can be achieved through the reaction of a primary aromatic amine with acryloyl chloride.

Experimental Protocol: Synthesis of N-substituted Acrylamides

This protocol is adapted from a general method for the synthesis of N-substituted acrylamides.[2]

Materials:

  • Substituted aromatic primary amine (e.g., m-phenylenediamine) (0.01 mol)

  • Triethylamine (0.01 mol)

  • Acryloyl chloride (0.02 mol)

  • Dry acetone (30 ml)

  • Chloroform

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Petroleum ether (b.p. = 80°C)

Procedure:

  • In a round-bottomed flask, dissolve the substituted aromatic primary amine (0.01 mol) and triethylamine (0.01 mol) in 30 ml of dry acetone.

  • Cool the solution to 5-10°C using an ice bath.

  • Add acryloyl chloride (0.02 mol) dropwise to the solution with continuous stirring.

  • Continue stirring the reaction mixture for 6 hours at the same temperature.

  • Filter the resulting mixture to remove any precipitate.

  • Evaporate the filtrate under reduced pressure.

  • Extract the residue with a mixture of water and chloroform three times.

  • Separate the chloroform layer and dry it over anhydrous MgSO₄.

  • Evaporate the solvent to yield a thick oily material.

  • Purify the product by recrystallization from petroleum ether (b.p. = 80°C).[2]

Logical Workflow for Synthesis:

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification m-Phenylenediamine m-Phenylenediamine Dissolution Dissolve m-Phenylenediamine and Triethylamine in Acetone m-Phenylenediamine->Dissolution Acryloyl_Chloride Acryloyl Chloride Addition Dropwise addition of Acryloyl Chloride Acryloyl_Chloride->Addition Triethylamine Triethylamine Triethylamine->Dissolution Dry_Acetone Dry Acetone (Solvent) Dry_Acetone->Dissolution Cooling Cool to 5-10°C Dissolution->Cooling Cooling->Addition Stirring Stir for 6 hours Addition->Stirring Filtration Filtration Stirring->Filtration Evaporation Evaporation Filtration->Evaporation Extraction Extraction with Chloroform and Water Evaporation->Extraction Drying Drying Extraction->Drying Final_Evaporation Evaporation of Chloroform Drying->Final_Evaporation Recrystallization Recrystallization Final_Evaporation->Recrystallization Final_Product Final_Product Recrystallization->Final_Product This compound

Caption: Synthesis workflow for this compound.

Relevance in Drug Development and Biological Activity

The acrylamide moiety is a key pharmacophore in several approved drugs and clinical candidates. It can act as a Michael acceptor, forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This can lead to irreversible inhibition and prolonged drug efficacy.[3]

Acrylamide Derivatives as EGFR Inhibitors:

Derivatives of acrylamide have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3] While data for this compound itself is not available, studies on structurally related compounds provide valuable insights into the potential of this chemical class.

Quantitative Data: Antiproliferative Activity of Acrylamide-based EGFR Inhibitors [3]

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of gefitinib (an established EGFR inhibitor) and its acrylamide derivative against the A549 non-small cell lung carcinoma cell line.

CompoundStructureIC₅₀ (μM) against A549 cells
Gefitinib (1)4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline1.5
Acrylamide Derivative (6a)N-(4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quin-azolin-1(4H)-yl)acrylamide0.15

Note: The structures are described as in the source publication. The data indicates that the incorporation of an acrylamide group can significantly enhance antiproliferative activity.

EGFR Signaling Pathway:

EGFR activation triggers multiple downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis. Key pathways include the RAS-RAF-MAPK and the PI3K/AKT pathways.[4] Acrylamide-based inhibitors can block these signaling events by targeting the ATP-binding site of the EGFR kinase domain.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Acrylamide-based Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols for Biological Evaluation

Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening:

Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compound dilutions Incubate_24h->Treat_Cells Incubate_Exposure Incubate for exposure period Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Remove medium and add DMSO Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an MTT-based cytotoxicity assay.

This guide provides foundational technical information on this compound for researchers in drug development and related scientific fields. The provided protocols and data serve as a starting point for further investigation and application of this versatile chemical entity.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(3-aminophenyl)acrylamide, a versatile organic compound with applications in polymer chemistry and drug development. This document details the experimental protocol for its synthesis, along with a summary of its key physical and chemical properties and spectral data for its characterization.

Introduction

This compound is an organic monomer that holds significant potential in various scientific fields.[1] Its structure, featuring both a reactive acrylamide moiety and a nucleophilic aminophenyl group, makes it a valuable building block for the synthesis of functionalized polymers and as an intermediate in the development of novel pharmaceutical agents. The acrylamide group can participate in polymerization reactions, while the amino group allows for further chemical modifications, rendering it a bifunctional molecule of interest. This guide serves as a technical resource for researchers and professionals engaged in the synthesis and application of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the acylation of m-phenylenediamine with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

A general and adaptable procedure for the synthesis of this compound is outlined below, based on established methods for the preparation of N-substituted acrylamides.[2]

Materials:

  • m-Phenylenediamine

  • Acryloyl chloride

  • Triethylamine

  • Acetone (dry)

  • Chloroform

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve m-phenylenediamine (1 equivalent) and triethylamine (1 equivalent) in dry acetone.

  • Cool the solution to 5-10 °C in an ice bath with continuous stirring.

  • Slowly add acryloyl chloride (1 equivalent) dropwise to the cooled solution, ensuring the temperature remains between 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture for 6 hours at the same temperature.

  • Filter the resulting mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Extract the residue with a mixture of water and chloroform. Separate the organic layer.

  • Dry the chloroform layer over anhydrous magnesium sulfate and then filter.

  • Evaporate the chloroform to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as a petroleum ether or an alcohol-water mixture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from publicly available chemical databases.[1][3]

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Predicted to be a solid
CAS Number 16230-24-3

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectral data based on the compound's structure and data from related acrylamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the amide, the vinyl carbons, and the aromatic carbons. Data for acrylamide itself shows characteristic peaks for the vinyl carbons at approximately 128-130 ppm and the carbonyl carbon around 169 ppm.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and the C=C stretching of the vinyl group. Typical FT-IR data for acrylamide shows N-H stretching around 3161-3345 cm⁻¹ and a strong C=O absorption at approximately 1658 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 162.08. The protonated molecule [M+H]⁺ would appear at m/z 163.09.[1]

Workflow and Pathway Visualizations

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), visualize the synthesis workflow and a conceptual pathway for its potential application in drug development.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product A m-Phenylenediamine D Acetone (Solvent) A->D B Acryloyl Chloride B->D C Triethylamine (Base) C->D E 5-10 °C D->E Mixing F Filtration E->F Reaction G Evaporation F->G H Extraction (Chloroform/Water) G->H I Drying (MgSO4) H->I J Recrystallization I->J K This compound J->K

Caption: Synthesis workflow for this compound.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_conjugation Bioconjugation cluster_application Therapeutic Application Monomer This compound Polymer Functional Polymer Monomer->Polymer Polymerization DrugConjugate Polymer-Drug Conjugate Polymer->DrugConjugate Covalent Linkage Target Targeted Drug Delivery DrugConjugate->Target Biological Targeting

Caption: Conceptual pathway for drug development applications.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a general synthetic protocol is available, further research is warranted to establish specific quantitative data such as reaction yields and to fully characterize the compound using modern analytical techniques. The information and workflows presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the advancement of its applications in polymer science and drug discovery.

References

Technical Guide: N-(3-aminophenyl)acrylamide - A Core Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)acrylamide is a chemical compound of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive acrylamide group and a versatile aminophenyl ring, makes it a valuable scaffold for the synthesis of targeted covalent inhibitors and other novel therapeutic agents. This technical guide provides a comprehensive overview of the key molecular and biological characteristics of this compound, including its physicochemical properties, a detailed synthesis protocol, and insights into its potential role in modulating critical signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its application in experimental settings and for computational modeling in drug design.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OPubChem[1]
Molecular Weight 162.19 g/mol PubChem[1]
IUPAC Name N-(3-aminophenyl)prop-2-enamidePubChem[1]
CAS Number 16230-24-3PubChem[1]
Predicted Boiling Point 389.6 ± 34.0 °CLookChem[2]
Predicted Density 1.189 ± 0.06 g/cm³LookChem[2]
Predicted pKa 13.34 ± 0.70LookChem[2]
Predicted XlogP 0.5PubChem[1]

Experimental Protocol: Synthesis of this compound

The following protocol outlines a general method for the synthesis of N-substituted acrylamides, adapted for the specific preparation of this compound.

Materials:

  • 3-Phenylenediamine

  • Acryloyl chloride

  • Triethylamine

  • Dry acetone

  • Chloroform

  • Water

Procedure:

  • In a round-bottomed flask, dissolve 0.01 mol of 3-phenylenediamine and 0.01 mol of triethylamine in 30 ml of dry acetone.[3]

  • Cool the solution to 5-10 °C with stirring.[3]

  • Slowly add 0.02 mol of acryloyl chloride dropwise to the cooled solution, maintaining the temperature between 5-10 °C.[3]

  • Continue stirring the reaction mixture for 6 hours.[3]

  • Filter the resulting mixture to remove any precipitate.[3]

  • Evaporate the filtrate under reduced pressure to obtain the crude product.[3]

  • Extract the residue with water and chloroform multiple times to purify the product.[3]

  • The final product, this compound, can be further purified by recrystallization if necessary.

Biological Activity and Signaling Pathways

The acrylamide moiety is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This property is leveraged in the design of irreversible inhibitors, which can offer advantages in terms of potency and duration of action.

Role in EGFR Inhibition

The N-phenylacrylamide scaffold is a key component of several potent Epidermal Growth Factor Receptor (EGFR) inhibitors. While specific data for this compound is limited, closely related derivatives have shown significant activity. For instance, a series of N-(3-amino-4-methoxyphenyl)acrylamide derivatives have been synthesized and evaluated as selective inhibitors of the EGFR L858R/T790M mutant, which is associated with resistance to first-generation EGFR inhibitors.

One notable derivative, compound 17i , demonstrated remarkable inhibitory activity against the EGFRL858R/T790M kinase with an IC₅₀ value of 1.7 nM and showed a 22-fold selectivity over the wild-type EGFR.[4] This highlights the potential of the this compound core in the development of targeted cancer therapies.

Modulation of the MAPK Signaling Pathway

The parent compound, acrylamide, has been shown to induce cellular stress responses, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6][7][8] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Acrylamide exposure can lead to oxidative and endoplasmic reticulum stress, which in turn activates MAPK cascades, including the JNK and p38 pathways.[5][8] This activation can ultimately trigger inflammatory responses through the activation of the NLRP3 inflammasome and induce apoptosis.[5][8]

Given these findings, it is plausible that this compound and its derivatives could also modulate MAPK signaling, a property that could be exploited for therapeutic benefit, particularly in oncology and inflammatory diseases.

Logical Workflow for Synthesis and Purification

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Reactant1 3-Phenylenediamine Dissolution Dissolve in Dry Acetone Reactant1->Dissolution Reactant2 Acryloyl Chloride Addition Dropwise Addition Reactant2->Addition Base Triethylamine Base->Dissolution Cooling Cool to 5-10 °C Dissolution->Cooling Cooling->Addition Stirring Stir for 6h Addition->Stirring Filtration Filtration Stirring->Filtration Evaporation Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Final_Product This compound Extraction->Final_Product

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Modulation

MAPK_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Oxidative Stress Oxidative Stress Cellular Stress->Oxidative Stress ER Stress ER Stress Cellular Stress->ER Stress MAPK Activation MAPK Activation Oxidative Stress->MAPK Activation ER Stress->MAPK Activation JNK JNK MAPK Activation->JNK p38 p38 MAPK Activation->p38 NLRP3 Inflammasome NLRP3 Inflammasome MAPK Activation->NLRP3 Inflammasome Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation NLRP3 Inflammasome->Inflammation

Caption: Postulated MAPK signaling pathway modulation.

References

Solubility Profile of N-(3-aminophenyl)acrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)acrylamide is a bifunctional monomer containing both a polymerizable acrylamide group and a reactive aminophenyl moiety. This unique structure makes it a valuable building block in the synthesis of functional polymers and bioconjugates for various applications in drug delivery, biomaterials, and diagnostics. A thorough understanding of its solubility characteristics in different solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the solubility of this compound, including predicted qualitative solubility, and detailed experimental protocols for its determination.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe presence of amine and amide groups allows for hydrogen bonding with protic solvents. However, the nonpolar phenyl ring may limit high solubility in water. Solubility is expected to increase with the polarity of the alcohol.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneSolubleThese solvents can act as hydrogen bond acceptors and have polarities that are well-suited to dissolve molecules with both polar and nonpolar functionalities.
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble to Sparingly SolubleThe overall polarity of this compound, due to the amine and amide groups, is likely too high for significant solubility in nonpolar solvents.
Aqueous Acidic Dilute Hydrochloric Acid (HCl), Dilute Sulfuric Acid (H₂SO₄)SolubleThe basic amino group will be protonated in acidic solutions to form a water-soluble ammonium salt. This is a common characteristic of amines.
Aqueous Basic Dilute Sodium Hydroxide (NaOH)Sparingly SolubleThe amide proton is weakly acidic and generally does not deprotonate in dilute aqueous base. Therefore, a significant increase in solubility is not expected.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for the quantitative and qualitative determination of the solubility of this compound.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the compound, evaporating the solvent, and weighing the residual solute.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid from the supernatant.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

  • Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Weight of solute (g)) / (Volume of aliquot (L))

UV-Vis Spectrophotometry for Quantitative Solubility Determination

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region and a calibration curve can be established.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

  • Phase Separation: Separate the solid from the supernatant as described in the gravimetric method (Step 3).

  • Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. The solubility of the saturated solution is then calculated by taking the dilution factor into account.

    Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the general principle of amine solubility in acidic media.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw known volume of supernatant D->E F_grav Evaporate solvent & weigh residue E->F_grav Gravimetric F_uv Dilute and measure absorbance E->F_uv UV-Vis G Calculate Solubility F_grav->G F_uv->G

Caption: Workflow for experimental solubility determination.

Amine_Solubility_in_Acid cluster_insoluble Insoluble in Water cluster_reaction Reaction with Acid cluster_soluble Soluble Salt Formation Insoluble This compound (Sparingly Soluble) Protonation + H₃O⁺ Insoluble->Protonation Soluble Protonated Amine Salt (Water-Soluble) Protonation->Soluble

Caption: Principle of enhanced amine solubility in acid.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be experimentally determined and published, the provided qualitative predictions and detailed experimental protocols offer a robust framework for researchers and professionals working with this versatile monomer. The principles outlined herein are crucial for the successful design and execution of experiments and processes involving this compound.

Technical Guide on the Safe Handling of N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)acrylamide is a chemical compound used in research and as a monomer in polymer synthesis.[1] Its structure, featuring both an amine and an acrylamide functional group, suggests a range of potential chemical reactivities and biological activities.[1] Due to the limited availability of specific safety data, a cautious approach to handling this compound is imperative. This guide provides a summary of available information and general safety protocols.

Chemical and Physical Properties

Limited experimental data for this compound is available. The following table summarizes computed and predicted properties.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OPubChem[2]
Molecular Weight 162.19 g/mol PubChem[2]
CAS Number 16230-24-3PubChem[2]
Predicted Boiling Point 389.6 ± 34.0 °CLookChem[1]
Predicted Density 1.189 ± 0.06 g/cm³LookChem[1]
Predicted pKa 13.34 ± 0.70LookChem[1]
Storage Temperature 2–8 °C (under inert gas)LookChem[1]

Hazard Identification and Toxicological Information

As of the latest information, this compound has been reported by one company as not meeting GHS hazard criteria.[2] However, this is not a comprehensive assessment. Given its structural similarity to acrylamide, a known neurotoxin and probable human carcinogen, it is prudent to handle this compound with care, assuming it may possess similar hazards until more data is available.[3][4][5][6][7][8]

The safety data sheet for the isomer N-(2-aminophenyl)acrylamide indicates that it causes skin, eye, and respiratory irritation.[9] Therefore, similar irritant effects should be anticipated for this compound.

Potential Hazards (Inferred from Related Compounds):

  • May cause skin irritation.[9]

  • May cause serious eye irritation.[9]

  • May cause respiratory irritation.[9]

  • Potential for neurotoxicity.[3][4][8]

  • Potential carcinogen.[3][4][7][8]

  • Potential for reproductive toxicity.[3][8]

Experimental Protocols for Safe Handling

The following protocols are general best practices for handling research chemicals with unknown toxicity.

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following minimum PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[10][11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated.[5][10]

  • Body Protection: A lab coat, fully buttoned. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5][10] If aerosols or dust may be generated, a NIOSH-approved respirator may be necessary.[10]

4.2. Engineering Controls

  • Work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][10]

  • An eyewash station and safety shower should be readily accessible.[10][11]

4.3. Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid generating dust or aerosols.[12] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage is at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][10]

4.4. First Aid Measures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][12]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

4.5. Accidental Release Measures

  • Small spills: Wear appropriate PPE. For solid spills, carefully moisten with water to avoid creating dust, then sweep or vacuum into a sealed container for disposal.[4][6] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9]

  • Large spills: Evacuate the area. Prevent the spill from entering drains. Contact emergency services and follow their instructions.[4][13]

  • Decontamination: Clean the spill area thoroughly with soap and water.[6]

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for risk assessment and safe handling of this compound.

RiskAssessment cluster_assessment Risk Assessment Start Identify Chemical (this compound) GetData Gather Safety Data (SDS, Literature, Analogues) Start->GetData NoData Insufficient Data? GetData->NoData AssessHazards Assess Potential Hazards (Irritation, Neurotoxicity, Carcinogenicity) EvaluateExposure Evaluate Exposure Potential (Quantity, Duration, Task) AssessHazards->EvaluateExposure DetermineControls Determine Control Measures (PPE, Engineering Controls, Procedures) EvaluateExposure->DetermineControls Implement Implement Controls & Proceed DetermineControls->Implement NoData->AssessHazards No TreatAsHighHazard Treat as Highly Hazardous NoData->TreatAsHighHazard Yes TreatAsHighHazard->DetermineControls

Caption: Risk assessment workflow for handling chemicals with limited safety data.

SafeHandlingWorkflow cluster_workflow Safe Handling Workflow Start Prepare for Experiment DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->DonPPE UseHood Work in Chemical Fume Hood DonPPE->UseHood HandleChem Handle this compound (Weighing, Transferring) UseHood->HandleChem CleanUp Clean Work Area HandleChem->CleanUp DoffPPE Doff PPE Correctly CleanUp->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End Experiment Complete WashHands->End

Caption: General experimental workflow for the safe handling of this compound.

Conclusion

While specific toxicological data for this compound is scarce, its structural relationship to known hazardous compounds necessitates a high degree of caution. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. A thorough risk assessment should precede any handling of this compound. This guide serves as a starting point for establishing safe laboratory practices, but it is not a replacement for institutional safety protocols and professional judgment.

References

potential applications of N-(3-aminophenyl)acrylamide in polymer science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of N-(3-aminophenyl)acrylamide in Polymer Science

This technical guide explores the synthesis, polymerization, and, most significantly, the vast potential applications of this compound in the field of polymer science. Due to the presence of a reactive primary amine on the phenyl ring, polymers derived from this monomer are excellent candidates for post-polymerization modification and for the development of functional materials with unique electronic and biomedical properties.

Introduction to this compound

This compound is an aromatic acrylamide monomer featuring a vinyl group amenable to radical polymerization and a nucleophilic primary amine on the phenyl ring. This dual functionality makes it a highly attractive building block for the synthesis of advanced functional polymers. The acrylamide backbone provides stability, while the aminophenyl group serves as a versatile handle for a wide range of chemical modifications or to impart inherent properties such as redox activity and conductivity.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Polymerization

2.1. Monomer Synthesis

The synthesis of this compound can be achieved through the reaction of a primary aromatic amine (3-phenylenediamine) with acryloyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct.[1]

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 3-Phenylenediamine 3-Phenylenediamine Reaction in an appropriate solvent (e.g., THF) Reaction in an appropriate solvent (e.g., THF) 3-Phenylenediamine->Reaction in an appropriate solvent (e.g., THF) Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Reaction in an appropriate solvent (e.g., THF) Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Reaction in an appropriate solvent (e.g., THF) This compound This compound Reaction in an appropriate solvent (e.g., THF)->this compound Triethylammonium chloride (byproduct) Triethylammonium chloride (byproduct) Reaction in an appropriate solvent (e.g., THF)->Triethylammonium chloride (byproduct)

Caption: General synthesis scheme for this compound.

Experimental Protocol: General Synthesis of N-substituted Acrylamides [1]

  • Dissolve the substituted aromatic primary amine (e.g., 3-phenylenediamine) in a suitable dry solvent such as tetrahydrofuran (THF) in a flask.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add an equimolar amount of acryloyl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Filter the mixture to remove the triethylammonium chloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid product, for instance, by recrystallization.

2.2. Polymerization

This compound can be polymerized via free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) or a redox initiation system.[1][2] The resulting polymer is poly(this compound).

Polymerization This compound Monomer This compound Monomer Polymerization Reaction Polymerization Reaction This compound Monomer->Polymerization Reaction Initiator (e.g., AIBN) Solvent (e.g., THF) Heat Poly(this compound) Poly(this compound) Polymerization Reaction->Poly(this compound)

Caption: Polymerization of this compound.

Experimental Protocol: Free-Radical Polymerization [1]

  • Dissolve the this compound monomer in a suitable solvent (e.g., freshly distilled dry THF) in a polymerization bottle.

  • Add a radical initiator, such as AIBN (typically 0.05% of the monomer weight).

  • Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.

  • Seal the bottle tightly and heat the solution in a water bath at a suitable temperature (e.g., 80°C) for a specified time (e.g., 3 hours).

  • Precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Copolymerization with other vinyl monomers like acrylonitrile, methyl acrylate, or methyl methacrylate can also be performed to tailor the properties of the resulting polymer.[1]

Potential Applications

The primary advantage of poly(this compound) lies in the reactivity of the pendant aminophenyl groups. This opens up a wide array of potential applications, particularly in the realms of functional materials and drug delivery.

3.1. Post-Polymerization Modification

The amine groups on the polymer backbone are ideal sites for further chemical reactions, allowing for the creation of a diverse range of functional polymers from a single precursor.[3]

PostPolymerization cluster_examples Examples of Functional Molecules Poly(this compound) Poly(this compound) Coupling Chemistry Coupling Chemistry Poly(this compound)->Coupling Chemistry Functional Molecules Functional Molecules Functional Molecules->Coupling Chemistry Functionalized Polymer Functionalized Polymer Coupling Chemistry->Functionalized Polymer Biomolecules (Peptides, DNA) Biomolecules (Peptides, DNA) Fluorophores Fluorophores Crosslinking Agents Crosslinking Agents Hydrophilic/Hydrophobic Moieties Hydrophilic/Hydrophobic Moieties

Caption: Post-polymerization modification workflow.

This strategy allows for the introduction of various functionalities, including:

  • Bioconjugation: Covalent attachment of proteins, peptides, or nucleic acids for applications in biosensing, diagnostics, and targeted drug delivery.[2]

  • Crosslinking: Introduction of crosslinking agents to form hydrogels for applications in tissue engineering and controlled release systems.[2]

  • Solubility Tuning: Modification with hydrophilic or hydrophobic groups to control the polymer's solubility and create amphiphilic structures for self-assembly.

3.2. Redox-Active and Conductive Polymers

The aminophenyl group is structurally similar to aniline, the monomer for the well-known conducting polymer, polyaniline. This suggests that poly(this compound) could exhibit interesting redox and electronic properties.

Upon electrochemical or chemical oxidation, the amine groups can be converted into radical cations, leading to a conjugated system along the polymer backbone.[4] This could enable applications in:

  • Electrochromic Devices: Materials that change color in response to an electrical potential.[4]

  • Sensors: The electronic properties of the polymer could be modulated by the binding of analytes.

  • Antistatic Coatings: The conductivity of the polymer could be used to dissipate static charge.

  • Energy Storage: The redox activity could be harnessed in batteries or supercapacitors.[4]

RedoxActivity Neutral Polymer Poly(this compound) (Reduced State) Oxidized Polymer Oxidized Polymer (Radical Cations) Neutral Polymer->Oxidized Polymer Oxidation (e.g., Electrochemical) Oxidation Reduction

Caption: Redox switching in poly(this compound).

3.3. Biomedical Applications

The polyacrylamide backbone is generally considered biocompatible, and the presence of amine groups offers numerous possibilities for biomedical applications.[5]

  • Drug Delivery: Drugs can be covalently attached to the amine groups, potentially through a cleavable linker, for controlled release.

  • Gene Delivery: The primary amines can be protonated at physiological pH, leading to a cationic polymer that can complex with negatively charged DNA or RNA for gene delivery applications.

  • Tissue Engineering: The polymer can be functionalized with cell-adhesive peptides to create scaffolds that promote cell growth and tissue regeneration.[6]

Properties of Related N-Substituted Polyacrylamides

PolymerMonomerPropertiesPotential Applications
Poly(N-isopropylacrylamide) (PNIPAM)N-isopropylacrylamideThermoresponsive (LCST ~32°C)[7]Smart hydrogels, drug delivery, cell culture[8]
Poly(N,N-dimethylacrylamide) (PDMA)N,N-dimethylacrylamideWater-soluble, biocompatibleHydrogels, viscosity modifiers
Poly(N-acryloyl pyrrolidine)N-acryloyl pyrrolidineThermoresponsive[3]Stimuli-responsive materials
Copolymers of N-substituted acrylamides with methyl methacrylateN-substituted acrylamide, Methyl methacrylateVaried softening points and solubility depending on composition[1]Moldable plastics with tailored properties

Conclusion

This compound is a monomer with significant untapped potential in polymer science. While detailed studies on its homopolymer are scarce, its chemical structure strongly suggests a wide range of promising applications. The ease of polymerization of the acrylamide group, combined with the versatile reactivity of the aminophenyl moiety, makes poly(this compound) an excellent platform for creating advanced functional materials. Future research into the synthesis, polymerization, and functionalization of this polymer is likely to yield novel materials for applications in electronics, biotechnology, and medicine. Researchers and drug development professionals are encouraged to explore this versatile monomer in their quest for next-generation polymers.

References

An In-depth Technical Guide to the Reactivity of the Amine Group in N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)acrylamide is a bifunctional molecule of significant interest in materials science and drug development. Its chemical versatility stems from the presence of both a reactive acrylamide moiety and a nucleophilic aromatic amine. This technical guide provides a comprehensive overview of the reactivity of the primary amine group, offering insights into its chemical behavior, which is crucial for the strategic design and synthesis of novel polymers, biomaterials, and therapeutic agents. This document details the amine group's fundamental properties, explores its participation in key chemical transformations, and provides experimental context for its derivatization.

Core Properties of the Amine Group

The reactivity of the amine group in this compound is fundamentally governed by the electronic properties of the phenyl ring, which is substituted with an electron-withdrawing acrylamide group. This substitution pattern influences the nucleophilicity and basicity of the amine.

Basicity and pKa

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Predicted pKa 13.34 ± 0.70[1]
XLogP3-AA 0.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2

Key Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a nucleophilic center, capable of participating in a variety of chemical reactions. These reactions provide pathways for the functionalization of the molecule, enabling its incorporation into larger structures or the introduction of new chemical moieties.

Acylation

Acylation of the primary amine group is a common and efficient method to form an amide bond. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. The resulting N-(3-acylaminophenyl)acrylamide derivatives are valuable intermediates in the synthesis of functional polymers and potential drug candidates.

General Reaction Scheme for Acylation: this compound + Acylating Agent (e.g., R-COCl) → N-(3-acylaminophenyl)acrylamide + HCl

Acylation_Reaction reactant1 This compound product N-(3-acylaminophenyl)acrylamide reactant1->product Acylation reactant2 Acylating Agent (R-COCl) reactant2->product base Base (e.g., Triethylamine) base->product

Experimental Protocol: General Procedure for Acylation of Aromatic Amines with Acryloyl Chloride [3]

This protocol describes a general method for the synthesis of N-substituted acrylamides from aromatic primary amines, which can be adapted for this compound.

  • Reaction Setup: In a round-bottomed flask, dissolve the aromatic primary amine (0.01 mol) and a tertiary amine base such as triethylamine (0.01 mol) in a dry, inert solvent like acetone (30 mL).

  • Addition of Acylating Agent: Cool the solution to 5-10 °C in an ice bath. Add acryloyl chloride (0.02 mol) dropwise to the stirred solution.

  • Reaction: Continue stirring the reaction mixture for 6 hours at room temperature.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Extract the residue with water and an organic solvent such as chloroform.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization.

Alkylation

The amine group can undergo N-alkylation with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. However, direct alkylation of aromatic amines with alkyl halides can be challenging and may result in a mixture of products due to multiple alkylations. More controlled methods, such as reductive amination or using specific catalysts, are often employed.

General Reaction Scheme for Alkylation: this compound + Alkyl Halide (R-X) → N-(3-(alkylamino)phenyl)acrylamide + HX

Alkylation_Reaction reactant1 This compound product N-(3-alkylaminophenyl)acrylamide (and poly-alkylated products) reactant1->product Alkylation reactant2 Alkyl Halide (R-X) reactant2->product base Base (optional) base->product

Experimental Protocol: General Procedure for N-Alkylation of Amides under Microwave Irradiation [4]

This protocol provides a solvent-free method for the N-alkylation of amides, which could be adapted for the acrylamide moiety, but the principles can be considered for the amine group as well. For the primary amine of this compound, a strong base is required to deprotonate it for alkylation.

  • Reaction Mixture: Mix the amide (5 mmol), an excess of the alkyl halide (7.5 mmol), a phase-transfer catalyst such as tetrabutylammonium bromide (0.5 mmol), and a solid base like potassium carbonate (20 mmol) and potassium hydroxide (20 mmol).

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 300W). The reaction time and temperature will depend on the specific reactants.

  • Work-up: After cooling, the product can be isolated by extraction with a suitable solvent and purified by chromatography.

Diazotization

As a primary aromatic amine, the 3-amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically performed at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl)[5][6][7][8]. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions, to introduce a wide range of functional groups onto the aromatic ring.

General Reaction Scheme for Diazotization: this compound + NaNO₂ + 2HCl → [N-(3-diazoniophenyl)acrylamide]Cl⁻ + NaCl + 2H₂O

Diazotization_Reaction reactant1 This compound intermediate N-(3-diazoniophenyl)acrylamide (Diazonium Salt) reactant1->intermediate Diazotization reagents NaNO₂, HCl (0-5 °C) reagents->intermediate product Substituted Phenylacrylamide (e.g., via Sandmeyer reaction) intermediate->product Substitution

Experimental Protocol: General Procedure for Diazotization of a Primary Aromatic Amine [8]

This protocol outlines the general steps for preparing a diazonium salt from a primary aromatic amine.

  • Amine Solution: Dissolve or suspend the primary aromatic amine (e.g., aniline, 1 mL) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL) in a beaker.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (0.8 g) in water (4 mL) and add it slowly to the cold amine solution while stirring. Maintain the temperature between 0-5 °C.

  • Diazonium Salt Solution: The resulting solution contains the diazonium salt. Due to its instability, it is typically used immediately in subsequent reactions.

Reactivity of the Acrylamide Group: A Note on Michael Addition

While the primary focus of this guide is the amine group, it is important to acknowledge the reactivity of the acrylamide moiety. The α,β-unsaturated carbonyl system of the acrylamide group is an excellent Michael acceptor. It can react with nucleophiles, including other amine molecules, via a Michael-type addition. This reaction is reversible and the activation energy for the addition is generally lower than for the reverse elimination reaction[9].

Table 2: Spectroscopic Data for this compound and Related Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound Predicted values based on similar structuresPredicted values based on similar structuresPredicted values based on similar structures[M+H]⁺: 163.08660, [M+Na]⁺: 185.06854
N-(3-nitrophenyl)acrylamide derivatives NH: 10.34-10.81; Olefinic H: 7.61-8.25; Aromatic H: 6.72-8.25[10]C=O: 167.35; Olefinic C: 124.26, 139.32; Aromatic C: 119.94-148.72[10]NH: 3109-3110; C=O: 1681-1689; C=C: 1623-1625[10]-

Conclusion

The amine group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. Its moderate nucleophilicity and the ability to form a diazonium salt make it a valuable precursor for the synthesis of a diverse array of functionalized monomers and polymers. Understanding the reactivity of this amine group is paramount for harnessing the full potential of this compound in the development of advanced materials and therapeutics. This guide provides a foundational understanding and practical context for researchers working with this important chemical entity. Further experimental studies are warranted to obtain precise quantitative data on the kinetics of these reactions for this specific molecule.

References

Methodological & Application

Synthesis of Poly(N-(3-aminophenyl)acrylamide) Hydrogels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of poly(N-(3-aminophenyl)acrylamide) hydrogels. These hydrogels, possessing reactive amine functionalities, are promising materials for various biomedical applications, including drug delivery, tissue engineering, and biosensing. The protocols outlined below are based on established principles of free-radical polymerization of acrylamide derivatives.

Application Notes

Poly(this compound) hydrogels are crosslinked, three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. The presence of the aminophenyl group offers several advantages:

  • Bio-conjugation: The primary amine groups on the phenyl ring serve as reactive handles for the covalent attachment of biomolecules such as peptides, proteins, and drugs.

  • Stimuli-Responsiveness: The amine groups can impart pH-sensitivity to the hydrogel, influencing its swelling behavior in different pH environments.

  • Redox Potential: The aminophenyl moiety may offer redox-responsive characteristics, enabling the development of hydrogels that can degrade or release therapeutic agents in response to specific redox cues in the biological environment. This is particularly relevant for targeted drug delivery to tissues with altered redox states, such as tumors.

  • Drug Delivery: These hydrogels can be designed for controlled and sustained release of therapeutic agents. The drug can be physically entrapped within the hydrogel matrix or chemically conjugated to the polymer backbone for a more controlled release profile.

Experimental Protocols

This section details the protocols for the synthesis of the this compound monomer and its subsequent polymerization to form a hydrogel.

Protocol 1: Synthesis of this compound Monomer

This protocol describes a plausible synthetic route based on the acylation of m-phenylenediamine with acryloyl chloride.

Materials:

  • m-Phenylenediamine

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of Poly(this compound) Hydrogel via Free-Radical Polymerization

This protocol outlines the preparation of the hydrogel using a redox-initiated free-radical polymerization method.

Materials:

  • This compound (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Prepare a stock solution of the monomer by dissolving a desired amount of this compound in deionized water.

  • Prepare a stock solution of the crosslinker (MBA) in deionized water.

  • In a reaction vessel (e.g., a glass vial or between two glass plates with a spacer), mix the monomer solution and the crosslinker solution to achieve the desired final concentrations (see Table 1 for examples).

  • Degas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]

  • Add the initiator, APS (as a freshly prepared aqueous solution), to the monomer/crosslinker mixture and swirl gently to mix.

  • Add the accelerator, TEMED, to the solution and mix thoroughly but gently to avoid introducing air bubbles.

  • Immediately pour the solution into a mold or between glass plates.

  • Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-24 hours). Gelation should be observable within minutes to an hour.[2]

  • After polymerization is complete, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers, crosslinker, and initiator. Change the water several times over 24-48 hours.

  • The purified hydrogel can then be used for characterization and application studies.

Data Presentation

The properties of the resulting hydrogel are highly dependent on the synthesis parameters. The following tables provide examples of how quantitative data can be structured for comparison. Note that the values presented are illustrative and based on typical ranges for polyacrylamide-based hydrogels.

Table 1: Example Formulations for Poly(this compound) Hydrogel Synthesis

Formulation IDMonomer Conc. (wt%)Crosslinker (MBA) Conc. (mol% to monomer)APS Conc. (mol% to monomer)TEMED Conc. (mol% to monomer)
PAmP-H11010.10.2
PAmP-H21020.10.2
PAmP-H31510.10.2
PAmP-H41520.10.2

Table 2: Example Properties of Synthesized Polyacrylamide-based Hydrogels

Formulation IDSwelling Ratio (q)Compressive Modulus (kPa)Gelation Time (min)
PAmP-H115.25.8~15
PAmP-H210.512.3~12
PAmP-H312.810.1~10
PAmP-H48.720.5~8

Swelling Ratio (q) is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Visualizations

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_monomer Monomer Synthesis cluster_hydrogel Hydrogel Synthesis m_phenylenediamine m-Phenylenediamine reaction_monomer Acylation Reaction (DCM, TEA) m_phenylenediamine->reaction_monomer acryloyl_chloride Acryloyl Chloride acryloyl_chloride->reaction_monomer purification_monomer Purification reaction_monomer->purification_monomer monomer This compound monomer_input This compound monomer->monomer_input purification_monomer->monomer polymerization Free-Radical Polymerization monomer_input->polymerization crosslinker MBA Crosslinker crosslinker->polymerization initiator APS/TEMED initiator->polymerization hydrogel Poly(this compound) Hydrogel polymerization->hydrogel washing Washing hydrogel->washing purified_hydrogel Purified Hydrogel washing->purified_hydrogel

Caption: Workflow for the synthesis of poly(this compound) hydrogel.

Diagram 2: Redox-Responsive Drug Release Mechanism

DrugRelease cluster_hydrogel Hydrogel Matrix cluster_release Drug Release hydrogel_structure Hydrogel Network (Polymer Chains + Crosslinks) drug_conjugated Drug Molecule (Conjugated via Redox-Cleavable Linker) hydrogel_structure->drug_conjugated Covalent Bond cleavage Linker Cleavage drug_conjugated->cleavage redox_stimulus Redox Stimulus (e.g., Glutathione) redox_stimulus->cleavage released_drug Released Drug cleavage->released_drug

Caption: Conceptual diagram of redox-responsive drug release from the hydrogel.

References

Application Notes and Protocols for N-(3-aminophenyl)acrylamide in Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(3-aminophenyl)acrylamide, also commonly referred to as 3-acrylamidophenylboronic acid (3-APBA), as a versatile functional monomer in the development of advanced biosensors. The unique chemical properties of 3-APBA, particularly the reversible covalent interaction of its boronic acid moiety with diol-containing molecules, make it an excellent candidate for the sensitive and selective detection of various biologically significant analytes.

Introduction to this compound (3-APBA) in Biosensing

This compound (3-APBA) is an aromatic compound containing both a polymerizable acrylamide group and a functional boronic acid group. This dual functionality allows for its incorporation into various polymer matrices, such as hydrogels and molecularly imprinted polymers (MIPs), which form the basis of the sensing platform. The phenylboronic acid component is capable of forming reversible covalent bonds with compounds possessing cis-diol functionalities, a structural feature present in many important biological molecules, including carbohydrates (like glucose) and catecholamines (like dopamine). This specific interaction is the cornerstone of 3-APBA-based biosensors.

Principle of Detection

The sensing mechanism of 3-APBA-based biosensors relies on the interaction between the boronic acid group and the target analyte.

  • For Diol-Containing Analytes (e.g., Glucose): At physiological pH, the boronic acid exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form. The binding of a diol-containing molecule, such as glucose, to the boronate form creates a stable cyclic ester. This binding event alters the charge and hydration state of the polymer network, leading to a measurable change in its physical or electrochemical properties. In hydrogel-based sensors, this can manifest as swelling or shrinking, which can be detected optically.[1] In electrochemical sensors, the change in charge distribution near an electrode surface can be measured.

  • For Catechol-Containing Analytes (e.g., Dopamine): The ortho-dihydroxy groups of catecholamines, like dopamine, also readily form stable cyclic esters with boronic acid. This interaction can be transduced into an electrochemical signal. In molecularly imprinted polymers, the 3-APBA monomer can be polymerized in the presence of the target analyte (template). After removal of the template, cavities with a specific shape and chemical functionality for the analyte are left behind, enabling highly selective rebinding.[2][3]

Applications in Biosensing

The primary applications of 3-APBA as a functional monomer in biosensors are in the detection of glucose and dopamine, both of which are critical biomarkers for various health conditions.

Glucose Sensing

The development of continuous glucose monitoring systems is a major focus in diabetes management. 3-APBA-based hydrogels offer a promising platform for non-enzymatic glucose sensing. The swelling or shrinking of the hydrogel in response to glucose concentration can be monitored through various optical methods.[4][5]

Dopamine Sensing

Dopamine is a key neurotransmitter, and its abnormal levels are associated with several neurological disorders, including Parkinson's disease. Electrochemical sensors utilizing molecularly imprinted polymers (MIPs) made with 3-APBA have demonstrated high sensitivity and selectivity for dopamine detection.[2][3] The imprinting process creates recognition sites that are highly specific for dopamine, allowing for its detection even in the presence of common interfering substances like ascorbic acid and uric acid.[2][3]

Quantitative Data Presentation

The performance of various biosensors utilizing this compound as a functional monomer is summarized in the tables below for easy comparison.

Table 1: Performance of 3-APBA-Based Glucose Biosensors

Sensor TypeDetection MethodLinear RangeLimit of Detection (LOD)Reference
Hydrogel Optical DiffuserOptical0 - 100 mMNot Specified[4]
Nanocomposite Hydrogel Optical FiberOptical (SPR)0 - 20 mMNot Specified[5]
Hydrogel GratingOptical (Diffraction)0 - 50 mMNot Specified[6]
Poly(HEAA-ran-PAAPBA) FluidViscometric27 - 468 mg/mLNot Specified[7][8]
PABA-functionalized SWNTsChemiresistiveNot Specified3.46 mM[9][10]

Table 2: Performance of 3-APBA-Based Dopamine Biosensors

Sensor TypeDetection MethodLinear RangeLimit of Detection (LOD)Reference
Molecularly Imprinted Polymer (MIP)Electrochemical (DPV)50 nM - 2 µM~20 nM[2][3]
Aptamer-Modified Graphene MicroelectrodeElectrochemical1 - 100 µM0.5 µM[11][12]
F-CuInS2 QDsFluorescenceNot SpecifiedNot Specified[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound (3-APBA) in biosensor development.

Synthesis of this compound (3-APBA) Monomer

This protocol describes a common method for the synthesis of the 3-APBA monomer.[7]

Materials:

  • 3-Aminophenylboronic acid monohydrate

  • Acryloyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Ice bath

Procedure:

  • Dissolve 3-aminophenylboronic acid monohydrate (e.g., 3.4 g, 21.9 mmol) in a 1:1 mixture of THF and deionized water (e.g., 80 mL).

  • Cool the solution to 4 °C in an ice bath.

  • Slowly add sodium bicarbonate (e.g., 3.7 g, 44.0 mmol) to the solution.

  • Slowly add acryloyl chloride (e.g., 3.57 mL, 44.1 mmol) to the mixture while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the THF and water under vacuum to obtain a solid.

  • Dissolve the solid in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the this compound product.

Fabrication of a 3-APBA-Based Hydrogel for Optical Glucose Sensing

This protocol details the preparation of a photo-polymerized hydrogel for optical glucose detection.[4]

Materials:

  • This compound (3-APBA)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • 2,2-Diethoxyacetophenone (DEAP) (photoinitiator)

  • Dimethyl sulfoxide (DMSO)

  • Glass slides

  • UV light source

Procedure:

  • Prepare a monomer solution in DMSO containing:

    • Acrylamide (e.g., 78.5 mol%)

    • N,N'-methylenebis(acrylamide) (e.g., 1.5 mol%)

    • This compound (e.g., 20 mol%)

    • 2,2-Diethoxyacetophenone (photoinitiator)

  • Stir the solution for 10 minutes at room temperature.

  • Pipette the prepolymer solution onto a glass slide.

  • Place a second glass slide on top, using spacers to control the hydrogel thickness.

  • Expose the setup to a UV light source to initiate polymerization and form the hydrogel film.

  • After polymerization, carefully separate the glass slides and wash the hydrogel extensively with deionized water to remove unreacted monomers.

Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor for Electrochemical Dopamine Detection

This protocol describes the electropolymerization of a 3-APBA-based MIP on a gold electrode for dopamine sensing.[2][3]

Materials:

  • Gold electrode (working electrode)

  • This compound (3-APBA)

  • Acrylamide (AAm) (spacer monomer)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Dopamine hydrochloride (template)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Clean the gold electrode surface by polishing with alumina slurry and sonicating in ethanol and water.

  • Polymerization Solution: Prepare an aqueous solution containing 3-APBA, acrylamide, N,N'-methylenebis(acrylamide), and dopamine hydrochloride in PBS.

  • Electropolymerization: Immerse the gold electrode in the polymerization solution and perform cyclic voltammetry (e.g., scanning from -0.4 V to +0.8 V vs. Ag/AgCl) for a set number of cycles to deposit the MIP film on the electrode surface.

  • Template Removal: After polymerization, rinse the electrode with deionized water. To remove the dopamine template, immerse the electrode in an acidic solution (e.g., 0.1 M HCl) and apply a potential or allow it to soak for a specified time.

  • Rebinding and Detection: The MIP-modified electrode is now ready for dopamine detection. Incubate the electrode in the sample solution containing dopamine. The rebinding of dopamine to the imprinted cavities can be measured using electrochemical techniques such as differential pulse voltammetry (DPV) or cyclic voltammetry (CV).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Glucose_Sensing_Pathway cluster_hydrogel 3-APBA Functionalized Hydrogel PBA_trigonal Trigonal Boronic Acid (Uncharged) PBA_tetrahedral Tetrahedral Boronate (Charged) PBA_trigonal->PBA_tetrahedral + OH⁻ PBA_tetrahedral->PBA_trigonal - OH⁻ PBA_glucose_complex Boronate-Glucose Complex (Charged) PBA_tetrahedral->PBA_glucose_complex + Glucose PBA_glucose_complex->PBA_tetrahedral - Glucose Output Signal Change (Swelling/Optical) PBA_glucose_complex->Output Glucose Glucose OH_ion OH- H2O H₂O

Caption: Glucose Sensing Signaling Pathway.

Dopamine_Sensing_MIP cluster_fabrication MIP Fabrication cluster_detection Dopamine Detection Monomers 3-APBA + AAm + BIS Polymerization Electropolymerization on Electrode Monomers->Polymerization Template Dopamine Template->Polymerization MIP_with_template MIP with Dopamine Polymerization->MIP_with_template Template_removal Template Removal (Acid Wash) MIP_with_template->Template_removal MIP_ready MIP with Cavities Template_removal->MIP_ready Rebinding Dopamine Rebinding to Cavities MIP_ready->Rebinding Sample Dopamine in Sample Sample->Rebinding Signal Electrochemical Signal (DPV/CV) Rebinding->Signal

Caption: Dopamine Sensing Workflow with MIP.

Experimental_Workflow_Hydrogel Start Start Monomer_Prep Prepare Monomer Solution (3-APBA, AAm, BIS, Initiator in DMSO) Start->Monomer_Prep Casting Cast Solution between Glass Slides Monomer_Prep->Casting Polymerization UV Polymerization Casting->Polymerization Washing Wash Hydrogel to Remove Unreacted Monomers Polymerization->Washing Equilibration Equilibrate Hydrogel in Buffer Solution Washing->Equilibration Measurement Expose to Analyte and Measure Optical Response Equilibration->Measurement End End Measurement->End

Caption: Hydrogel Biosensor Fabrication Workflow.

References

Application Notes and Protocols for Electropolymerization of N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(N-(3-aminophenyl)acrylamide) films through electropolymerization techniques. This polymer is of significant interest for various biomedical and drug development applications due to its conductive and biocompatible properties.

Introduction

Electropolymerization is a versatile and powerful technique for the controlled deposition of polymer films onto conductive substrates. This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters. This compound is a promising monomer for creating functional polymer coatings due to the presence of both an electroactive aniline group and a reactive acrylamide moiety. The resulting polymer, poly(this compound), combines the conductivity of polyaniline with the potential for further functionalization via the acrylamide group, making it suitable for applications in biosensors, drug delivery systems, and tissue engineering.

This document outlines two primary electropolymerization methods: Potentiodynamic (Cyclic Voltammetry) and Galvanostatic (Constant Current).

Electropolymerization Methods

Potentiodynamic Method (Cyclic Voltammetry)

This is the most common method for electropolymerization, where the potential of the working electrode is cycled between two set values. The repeated oxidation and reduction of the monomer leads to the formation and deposition of a polymer film on the electrode surface.

Galvanostatic Method (Constant Current)

In this method, a constant current is applied to the electrochemical cell, leading to the oxidation of the monomer and subsequent polymer film growth on the working electrode. This technique allows for a more direct control over the rate of polymerization.

Experimental Protocols

Materials and Reagents
  • Monomer: this compound

  • Solvent/Electrolyte: 0.5 M H₂SO₄ (or other suitable acid like HCl) in deionized water

  • Working Electrode: Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) coated glass, or Platinum (Pt) electrode

  • Counter Electrode: Platinum wire or foil

  • Reference Electrode: Ag/AgCl (3 M KCl) or Saturated Calomel Electrode (SCE)

  • Electrochemical Workstation/Potentiostat

Protocol 1: Potentiodynamic Electropolymerization using Cyclic Voltammetry
  • Preparation of the Monomer Solution: Prepare a 10 mM solution of this compound in 0.5 M H₂SO₄. Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Electrode Preparation:

    • Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad, followed by rinsing with deionized water and ethanol.

    • Allow the electrode to air dry.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell with the prepared working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.

    • Immerse the electrodes in the monomer solution.

  • Electropolymerization:

    • Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.

    • Repeat the cycling for 15-20 cycles. An increase in the peak currents with each cycle indicates the growth of the polymer film.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated electrode thoroughly with deionized water to remove any unreacted monomer and electrolyte.

    • Dry the electrode under a stream of nitrogen.

Protocol 2: Galvanostatic Electropolymerization
  • Preparation of the Monomer Solution and Electrode: Follow steps 1 and 2 from the potentiodynamic protocol.

  • Electrochemical Cell Setup: Follow step 3 from the potentiodynamic protocol.

  • Electropolymerization:

    • Apply a constant current density in the range of 0.1 to 1.0 mA/cm².

    • The polymerization time will determine the thickness of the polymer film. A typical duration is 300-600 seconds.

  • Post-Polymerization Treatment: Follow step 5 from the potentiodynamic protocol.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the electropolymerization of this compound.

ParameterPotentiodynamic Method (Cyclic Voltammetry)Galvanostatic Method (Constant Current)
Monomer Concentration 5 - 50 mM5 - 50 mM
Supporting Electrolyte 0.1 - 1.0 M H₂SO₄ or HCl0.1 - 1.0 M H₂SO₄ or HCl
Working Electrode GCE, ITO, PtGCE, ITO, Pt
Potential Range -0.2 V to +1.2 V vs. Ag/AgClNot Applicable
Scan Rate 20 - 100 mV/sNot Applicable
Number of Cycles 10 - 30Not Applicable
Current Density Not Applicable0.05 - 2.0 mA/cm²
Polymerization Time Not Applicable100 - 1200 s

Table 1: Typical Experimental Parameters for Electropolymerization.

PropertyExpected Range/Value
Film Thickness 50 - 500 nm (dependent on polymerization time/cycles)
Conductivity 10⁻⁵ to 10⁻³ S/cm
Electrochemical Window Stable between -0.2 V and +0.8 V vs. Ag/AgCl in acidic media
Surface Morphology Typically a granular or fibrous nanostructure as observed by SEM

Table 2: Expected Properties of Poly(this compound) Films.

Visualizations

Electropolymerization_Workflow cluster_prep Preparation cluster_electro Electropolymerization cluster_post Post-Processing cluster_char Characterization Monomer_Solution Prepare Monomer Solution Cell_Setup Assemble 3-Electrode Cell Monomer_Solution->Cell_Setup Electrode_Prep Prepare Working Electrode Electrode_Prep->Cell_Setup Electropolymerization Apply Potential/ Current Cell_Setup->Electropolymerization Rinsing Rinse Electrode Electropolymerization->Rinsing Drying Dry Electrode Rinsing->Drying Characterization Electrochemical & Spectroscopic Analysis Drying->Characterization

Caption: General workflow for the electropolymerization process.

Potentiodynamic_Method start Start CV Scan (e.g., -0.2 V) anodic_scan Anodic Scan to +1.0 V (Monomer Oxidation) start->anodic_scan cathodic_scan Cathodic Scan to -0.2 V (Polymer Reduction/Deposition) anodic_scan->cathodic_scan cycle Repeat for N Cycles cathodic_scan->cycle cycle->anodic_scan Continue end End cycle->end N Cycles Complete

Caption: Logical flow of the potentiodynamic (CV) method.

Characterization of the Polymer Film

The synthesized poly(this compound) films can be characterized using various techniques:

  • Cyclic Voltammetry (CV): To study the electrochemical behavior of the polymer film in a monomer-free electrolyte solution.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer film.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Four-Point Probe Measurement: To determine the conductivity of the polymer film.

Applications

The conductive and functionalizable nature of poly(this compound) makes it a versatile material for:

  • Biosensors: The polymer can serve as a matrix for the immobilization of enzymes or antibodies for the detection of specific biomolecules.

  • Drug Delivery: The polymer film can be loaded with drugs and the release can be controlled by electrical stimulation.

  • Tissue Engineering: The conductive properties of the polymer can be utilized to provide electrical cues to cells for tissue regeneration.

These protocols and notes provide a foundational guide for the successful electropolymerization of this compound. Researchers are encouraged to optimize the parameters based on their specific application and experimental setup.

Application Notes and Protocols for N-(3-aminophenyl)acrylamide in Controlled Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(3-aminophenyl)acrylamide (APAA) in the development of advanced controlled drug delivery systems. While direct literature on APAA is limited, its structure suggests significant potential for creating stimuli-responsive polymers, particularly for pH-sensitive applications, owing to the presence of the amino group on the phenyl ring. This document extrapolates from research on analogous functionalized acrylamide-based polymers to provide detailed protocols and potential applications.

Introduction to this compound in Drug Delivery

This compound is a functional monomer that can be polymerized or copolymerized to create "smart" materials for drug delivery. The key feature of APAA is the amino group on the phenyl ring, which can be protonated or deprotonated in response to changes in environmental pH. This property makes polymers incorporating APAA excellent candidates for pH-responsive drug delivery systems, designed to release their therapeutic payload in specific physiological environments, such as the acidic microenvironment of tumors or within endosomes and lysosomes of cancer cells.[1][2]

Potential Applications:

  • Targeted Cancer Therapy: The acidic tumor microenvironment (pH ~6.5) and the even lower pH of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) can trigger the release of anticancer drugs from APAA-based nanocarriers, minimizing systemic toxicity.[1]

  • Oral Drug Delivery: APAA-based systems could be designed to protect acid-labile drugs from the harsh acidic environment of the stomach and release them in the more neutral pH of the intestines.

  • Thermo-responsive Systems: By copolymerizing APAA with thermo-responsive monomers like N-isopropylacrylamide (NIPAm), dual-responsive drug delivery systems can be fabricated, offering enhanced control over drug release.

Data Presentation: Properties of Analogous Acrylamide-Based Drug Delivery Systems

The following tables summarize quantitative data from studies on drug delivery systems based on functionalized acrylamide polymers, which can serve as a reference for designing and evaluating APAA-based systems.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Poly(NIPAM-co-AAm) HydrogelCurcumin~10~65[3]
Poly(NIPAM-co-HEMA-co-AAm) NanogelDoxorubicin--[4][5]
P(DMAPMA-co-IA) Hydrogel5-Aminosalicylic acid--[6]
PNIPAm NanoparticlesDoxorubicin--[7]

Table 2: In Vitro Drug Release Under Different Conditions

Polymer SystemDrugConditionTime (h)Cumulative Release (%)Reference
PNIPAm-co-PAAm-Mela/Cur HGCurcuminpH 5.012~82[8]
PNIPAm-co-PAAm-Mela/Cur HGCurcuminpH 7.412~30[8]
PNIPAm-co-PAAm HGCurcuminpH 5.5, 40 °C4~100[3]
Poly(NIPA-co-NIPMA)/ChitosanDoxycycline hyclatepH 2.050~77-87[9]
Poly(NIPA-co-NIPMA)/ChitosanDoxycycline hyclatepH 7.450~53-55[9]
OSG/P(NIPAM-AM) Hydrogel5-FluorouracilpH 7.4, 37°C120~65[10]

Table 3: Physicochemical Properties of Acrylamide-Based Nanocarriers

Polymer SystemParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
PNIPAm Nanoparticles80 - 160-~0.1[11]
P(DMAPMA-co-IA) Hydrogel40 - 200 µm (pore size)--[6]
P(NIPAm-co-AAm) porous hydrogels10 - 70 µm (pore size)--[12]

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and evaluation of functionalized polyacrylamide-based drug delivery systems. These can be adapted for the development of APAA-based materials.

Protocol for Synthesis of pH-Responsive Poly(APAA-co-NIPAm) Nanoparticles

This protocol describes the synthesis of nanoparticles composed of this compound and N-isopropylacrylamide by free radical polymerization.

Materials:

  • This compound (APAA)

  • N-isopropylacrylamide (NIPAm)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Potassium persulfate (KPS) (initiator)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a three-necked flask, dissolve a specific molar ratio of APAA and NIPAm monomers, along with MBA (e.g., 2 mol% of total monomers) and SDS in deionized water.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Heat the solution to 70°C under a nitrogen atmosphere with continuous stirring.

  • Dissolve KPS in a small amount of deionized water and inject it into the reaction flask to initiate polymerization.

  • Allow the reaction to proceed for 4-6 hours at 70°C.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted monomers, initiator, and surfactant.

  • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

Protocol for Doxorubicin (DOX) Loading into Nanoparticles

This protocol details a common method for loading a hydrophobic drug like doxorubicin into the synthesized nanoparticles.

Materials:

  • Synthesized poly(APAA-co-NIPAm) nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Disperse a known amount of lyophilized nanoparticles in PBS.

  • Dissolve DOX and a molar excess of TEA in DMSO. The TEA is used to deprotonate the amine group of DOX, making it more hydrophobic.

  • Add the DOX/TEA solution dropwise to the nanoparticle suspension while stirring.

  • Stir the mixture overnight in the dark at room temperature to allow for drug encapsulation.

  • Centrifuge the suspension to separate the DOX-loaded nanoparticles from the unloaded drug.

  • Wash the nanoparticle pellet with deionized water and centrifuge again. Repeat this step three times.

  • Lyophilize the final pellet to obtain DOX-loaded nanoparticles.

  • Determine the drug loading content and encapsulation efficiency by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX.

Protocol for In Vitro Drug Release Study

This protocol describes how to evaluate the pH-responsive release of the loaded drug from the nanoparticles.

Materials:

  • DOX-loaded nanoparticles

  • PBS at different pH values (e.g., pH 7.4 and pH 5.5)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles in a specific volume of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of release medium (PBS at pH 7.4 or pH 5.5).

  • Maintain the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released DOX in the withdrawn samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.

  • Calculate the cumulative drug release percentage over time.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the biocompatibility of the nanoparticles and the cytotoxic effect of the drug-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Synthesized nanoparticles (drug-free)

  • DOX-loaded nanoparticles

  • Free DOX solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of drug-free nanoparticles, DOX-loaded nanoparticles, and free DOX in the cell culture medium.

  • Replace the medium in the wells with the prepared solutions. Include untreated cells as a control.

  • Incubate the cells for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Protocol for In Vivo Biocompatibility Study

This protocol provides a general guideline for assessing the in vivo biocompatibility of the synthesized polymer.[13][14][15]

Materials:

  • Synthesized hydrogel or nanoparticle formulation

  • Healthy laboratory animals (e.g., mice or rats)

  • Sterile saline

  • Anesthesia

  • Surgical tools

  • Histology equipment and reagents

Procedure:

  • Prepare sterile formulations of the hydrogel or nanoparticles suspended in saline.

  • Anesthetize the animals according to approved protocols.

  • Implant the hydrogel subcutaneously or administer the nanoparticle suspension intravenously. A control group should receive saline only.

  • Monitor the animals for any signs of adverse reactions over a predetermined period (e.g., 7, 14, and 28 days).

  • At the end of the study period, euthanize the animals and collect major organs and the tissue surrounding the implant site.

  • Perform histological analysis (e.g., H&E staining) on the collected tissues to evaluate for signs of inflammation, necrosis, or other tissue damage.

Visualization of Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted in cancer therapy, where APAA-based drug delivery systems could be applied.

Doxorubicin_Apoptosis_Pathway Dox Doxorubicin ROS ROS Generation Dox->ROS DNA_Damage DNA Damage Dox->DNA_Damage p53 p53 Activation ROS->p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos recruits PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Angiogenesis Angiogenesis MAPK_Pathway->Angiogenesis Drug_Delivery_Workflow Synthesis 1. Nanoparticle Synthesis Characterization1 2. Physicochemical Characterization Synthesis->Characterization1 Drug_Loading 3. Drug Loading Characterization1->Drug_Loading Characterization2 4. Characterization of Drug-Loaded NPs Drug_Loading->Characterization2 In_Vitro_Release 5. In Vitro Drug Release Characterization2->In_Vitro_Release In_Vitro_Toxicity 6. In Vitro Cytotoxicity Characterization2->In_Vitro_Toxicity In_Vivo_Studies 7. In Vivo Biocompatibility & Efficacy In_Vitro_Release->In_Vivo_Studies In_Vitro_Toxicity->In_Vivo_Studies

References

Application Notes and Protocols: Surface Modification of Electrodes with N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of electrodes is a critical step in the development of advanced electrochemical sensors and biosensors. Functionalization with conductive polymers containing reactive groups allows for the fine-tuning of the electrode's properties, including its sensitivity, selectivity, and stability. N-(3-aminophenyl)acrylamide is a monomer that can be electropolymerized to form a conductive polymer film, poly(this compound), on an electrode surface. The resulting polymer possesses pendant aminophenyl groups, which serve as versatile anchor points for the covalent immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids. This opens up a wide range of applications in diagnostics, drug discovery, and environmental monitoring.

These application notes provide detailed protocols for the synthesis of the this compound monomer, the subsequent modification of a glassy carbon electrode via electropolymerization, and a general procedure for the fabrication of a biosensor.

Synthesis of this compound Monomer

This protocol describes a plausible synthetic route for this compound based on the acylation of 3-phenylenediamine with acryloyl chloride.

Materials:

  • 3-Phenylenediamine

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware, magnetic stirrer, and dropping funnel

  • Ice bath

Protocol:

  • In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylenediamine in anhydrous THF.

  • Cool the solution in an ice bath to 0°C.

  • Add triethylamine to the solution as an acid scavenger.

  • Slowly add acryloyl chloride dropwise to the stirred solution using a dropping funnel. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions: Acryloyl chloride is highly corrosive and lachrymatory. 3-Phenylenediamine is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Electrode Modification via Electropolymerization

This protocol details the modification of a glassy carbon electrode (GCE) with a poly(this compound) film through cyclic voltammetry.

Materials and Equipment:

  • Glassy carbon electrode (GCE)

  • Platinum wire or graphite rod (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • This compound monomer

  • Acetonitrile (ACN)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Alumina slurry (0.3 and 0.05 µm) for polishing

  • Deionized water

  • Ethanol

Protocol:

  • Electrode Pre-treatment:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water.

    • Soncate the electrode in ethanol and then deionized water for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization:

    • Prepare the electropolymerization solution: 0.1 M this compound and 0.1 M TBAP in acetonitrile.

    • Assemble the three-electrode system in the electrochemical cell containing the electropolymerization solution.

    • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

    • Perform electropolymerization by cycling the potential between -0.2 V and +1.1 V (vs. Ag/AgCl) for 15-20 cycles at a scan rate of 50 mV/s. The successful deposition of the polymer film will be indicated by the appearance and growth of redox peaks in the cyclic voltammogram.

    • After polymerization, rinse the modified electrode gently with acetonitrile to remove any unreacted monomer and then with deionized water.

    • Dry the electrode under a nitrogen stream. The modified electrode is now ready for characterization or further functionalization.

Characterization of the Modified Electrode

The successful modification of the electrode surface can be confirmed using various electrochemical and spectroscopic techniques.

Technique Purpose Typical Expected Outcome
Cyclic Voltammetry (CV) To characterize the electrochemical properties of the polymer film.Well-defined redox peaks corresponding to the electrochemical processes of the polymer film.
Electrochemical Impedance Spectroscopy (EIS) To investigate the charge transfer resistance and capacitance of the modified surface.A decrease in charge transfer resistance compared to the bare electrode, indicating a conductive film.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure of the polymer film.Characteristic peaks corresponding to the functional groups of poly(this compound).
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the polymer film.A uniform and porous polymer film covering the electrode surface.

Application: Fabrication of a Biosensor

The aminophenyl groups on the surface of the poly(this compound) modified electrode provide a convenient platform for the immobilization of biomolecules. This example outlines a general protocol for the fabrication of an enzyme-based biosensor.

Materials:

  • Poly(this compound) modified GCE

  • Phosphate buffer saline (PBS), pH 7.4

  • Glutaraldehyde solution (2.5% in PBS)

  • The desired enzyme solution (e.g., glucose oxidase, horseradish peroxidase) in PBS

  • Bovine serum albumin (BSA) solution (1% in PBS)

  • Glycine solution (0.1 M in PBS)

Protocol:

  • Activation of the Electrode Surface:

    • Immerse the modified electrode in a 2.5% glutaraldehyde solution for 1 hour at room temperature. This step activates the amino groups on the polymer surface by introducing aldehyde groups.

    • Rinse the electrode thoroughly with deionized water and PBS to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Drop-cast the enzyme solution onto the activated electrode surface and allow it to incubate in a humid chamber for 2-4 hours at 4°C. The aldehyde groups will react with the amine groups on the enzyme, forming a covalent bond.

    • Rinse the electrode gently with PBS to remove any unbound enzyme.

  • Blocking of Non-specific Binding Sites:

    • Immerse the electrode in a 1% BSA solution for 30 minutes to block any remaining active sites on the surface and prevent non-specific adsorption.

    • Alternatively, immerse the electrode in a 0.1 M glycine solution to quench any unreacted aldehyde groups.

    • Rinse the electrode with PBS.

  • Storage:

    • The fabricated biosensor should be stored at 4°C in PBS when not in use.

Data Presentation

The performance of the fabricated biosensor should be systematically evaluated and the quantitative data presented in a clear and structured manner.

Table 1: Performance Characteristics of a Hypothetical Biosensor

Parameter Value Experimental Conditions
Linear Range 0.1 µM - 100 µMAmperometric detection in stirred PBS (pH 7.4) at a fixed potential.
Limit of Detection (LOD) 0.05 µMBased on a signal-to-noise ratio of 3.
Sensitivity 5.2 µA µM⁻¹ cm⁻²Slope of the calibration curve in the linear range.
Response Time < 10 secondsTime to reach 95% of the steady-state current.
Reproducibility (RSD) 4.5%For n=5 independently prepared electrodes.
Stability 90% of initial response after 30 daysStored at 4°C and tested periodically.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions 3-Phenylenediamine 3-Phenylenediamine Reaction Acylation Reaction 3-Phenylenediamine->Reaction Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Reaction Solvent Anhydrous THF Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0°C to RT Temperature->Reaction Product This compound Reaction->Product G Start Start Polish_GCE Polish GCE (Alumina Slurry) Start->Polish_GCE Clean_GCE Clean GCE (Sonication) Polish_GCE->Clean_GCE Prepare_Solution Prepare Monomer & Electrolyte Solution Clean_GCE->Prepare_Solution Electropolymerize Electropolymerization (Cyclic Voltammetry) Prepare_Solution->Electropolymerize Rinse_Dry Rinse and Dry Modified Electrode Electropolymerize->Rinse_Dry End End Rinse_Dry->End G Modified_Electrode Poly(this compound) Modified Electrode Activation Activation with Glutaraldehyde Modified_Electrode->Activation Immobilization Biomolecule (e.g., Enzyme) Immobilization Activation->Immobilization Blocking Blocking with BSA or Glycine Immobilization->Blocking Biosensor Fabricated Biosensor Blocking->Biosensor Detection Analyte Detection & Signal Transduction Biosensor->Detection

Application Notes and Protocols: Free Radical Polymerization of N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the free radical polymerization of N-(3-aminophenyl)acrylamide, a crucial process for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and sensor technology. The protocol is based on established methods for the polymerization of N-substituted acrylamides.

Introduction

Free radical polymerization is a widely used method for synthesizing a variety of polymers. The process involves the initiation of a chain reaction by free radicals, which propagate by adding monomer units. For N-substituted acrylamides, this method offers a straightforward route to produce polymers with tailored properties. The resulting poly(this compound) possesses primary amine groups, which can be further functionalized for various biomedical applications.

Experimental Protocols

This section outlines a general procedure for the free radical polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator. This protocol is adapted from procedures for structurally similar monomers, such as N-phenyl acrylamide, and may require optimization for specific applications[1][2].

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound in anhydrous THF. A typical starting concentration is in the range of 0.5 to 2 M.

  • Initiator Addition: Add AIBN to the monomer solution. The molar ratio of monomer to initiator can be varied to control the molecular weight of the polymer; a common range is 100:1 to 500:1.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction. After the final thaw, fill the flask with nitrogen gas.

  • Polymerization: Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with constant stirring. The reaction time can range from 3 to 24 hours, depending on the desired conversion and molecular weight[2].

  • Precipitation and Purification: After the desired reaction time, cool the solution to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of a non-solvent, such as methanol, with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

The following table presents exemplary data for the polymerization of a generic N-substituted acrylamide, which can be used as a reference for optimizing the polymerization of this compound.

EntryMonomer:Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)
1100:16068515,0001.8
2200:160129030,0001.9
3100:17049214,5001.7
4200:17089529,0001.8

Mn = Number-average molecular weight, PDI = Polydispersity Index. Data is illustrative and based on typical results for N-substituted acrylamides.

Characterization

The synthesized poly(this compound) can be characterized using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the vinyl C=C bond peak and the presence of characteristic amide and aromatic amine peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the polymer structure and confirm the absence of monomer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer[1].

Mandatory Visualization

The following diagrams illustrate the key processes described in this protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization dissolve Dissolve Monomer & Initiator in THF degas Degas via Freeze-Pump-Thaw dissolve->degas heat Heat to 60-70°C under N2 degas->heat precipitate Precipitate in Methanol heat->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry under Vacuum filtrate->dry ftir FTIR dry->ftir nmr NMR dry->nmr gpc GPC dry->gpc

Caption: Experimental workflow for the free radical polymerization of this compound.

signaling_pathway initiator Initiator (AIBN) radicals 2 R• + N2 initiator->radicals Initiation heat Heat (Δ) heat->initiator propagating_chain R-M• radicals->propagating_chain monomer Monomer (M) monomer->propagating_chain polymer Polymer (R-M_n-M•) monomer->polymer n-1 M propagating_chain->polymer Propagation termination Termination polymer->termination dead_polymer Dead Polymer termination->dead_polymer

Caption: Signaling pathway of free radical polymerization.

References

Application Notes and Protocols for Incorporating N-(3-aminophenyl)acrylamide into Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of N-(3-aminophenyl)acrylamide (APAA) into copolymers for various biomedical applications, particularly in the field of drug delivery. The unique properties of the aminophenyl group offer potential for stimuli-responsive behaviors, including pH and redox sensitivity, making these copolymers promising candidates for targeted and controlled release systems.

Introduction

The incorporation of functional monomers into polymer backbones is a key strategy in the development of "smart" materials for biomedical applications. This compound is a versatile monomer that introduces a primary aromatic amine group into the polymer side chain. This functional group can be exploited for various purposes:

  • pH-Responsiveness: The amine group can be protonated or deprotonated in response to changes in environmental pH, leading to alterations in polymer solubility, conformation, and swelling behavior. This is particularly relevant for drug delivery systems targeting the acidic microenvironment of tumors or specific intracellular compartments.[1][2]

  • Redox-Responsiveness: The aromatic amine moiety presents a potential site for oxidation, offering a handle for creating redox-responsive materials that can release their payload in response to the oxidative stress found in certain disease states.[3][4]

  • Bioconjugation: The primary amine serves as a reactive site for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules, enabling the development of multifunctional drug delivery systems.

This document provides detailed protocols for the synthesis, characterization, and application of copolymers incorporating this compound, with a focus on creating pH-responsive systems for controlled drug release.

Data Presentation

The following tables summarize hypothetical quantitative data for a representative copolymer of this compound and N-isopropylacrylamide (NIPAAm), denoted as P(NIPAAm-co-APAA). This data is illustrative and serves as a guideline for expected outcomes.

Table 1: Molecular Weight and Polydispersity of P(NIPAAm-co-APAA) Copolymers

Copolymer IDFeed Ratio (NIPAAm:APAA)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PNA-95-595:515,20025,8401.70
PNA-90-1090:1014,50026,1001.80
PNA-85-1585:1513,80026,2201.90

Table 2: Thermal Properties of P(NIPAAm-co-APAA) Copolymers

Copolymer IDAPAA Content (mol%)Glass Transition Temp (Tg, °C)Lower Critical Solution Temp (LCST, °C)
PNIPAAm013532
PNA-95-5514235
PNA-90-101014838
PNA-85-151515541

Table 3: pH-Dependent Hydrodynamic Diameter of PNA-90-10 Nanoparticles

pHAverage Hydrodynamic Diameter (nm)
7.4150
6.5250
5.0400

Experimental Protocols

Synthesis of this compound (APAA) Monomer

This protocol is adapted from a general method for synthesizing N-substituted acrylamides from aromatic primary amines.[5]

Materials:

  • m-Phenylenediamine

  • Acryloyl chloride

  • Triethylamine

  • Dry acetone

  • Petroleum ether

  • Chloroform

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a round-bottomed flask, dissolve m-phenylenediamine (0.01 mol) and triethylamine (0.01 mol) in dry acetone (30 ml).

  • Cool the solution to 5-10 °C in an ice bath with continuous stirring.

  • Add acryloyl chloride (0.02 mol) dropwise to the solution while maintaining the temperature.

  • Continue stirring for 6 hours at room temperature.

  • Filter the resulting mixture and evaporate the filtrate under reduced pressure.

  • Extract the residue with water and chloroform.

  • Collect the chloroform layer, dry it over anhydrous MgSO4, and evaporate the solvent to obtain the crude product.

  • Purify the this compound monomer by recrystallization from petroleum ether.[5]

Synthesis of P(NIPAAm-co-APAA) Copolymers via Free Radical Polymerization

This protocol describes a typical free radical polymerization to synthesize a random copolymer of N-isopropylacrylamide and this compound.[6]

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • This compound (APAA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether

Procedure:

  • In a Schlenk flask, dissolve NIPAAm (e.g., 0.95 g, 8.4 mmol) and APAA (e.g., 0.162 g, 1.0 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Add AIBN (e.g., 15 mg, 0.09 mmol) as the initiator.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70°C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, precipitate the copolymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Filter the precipitate and wash it several times with diethyl ether.

  • Dry the resulting copolymer under vacuum at 40°C overnight.

Experimental Workflow for Copolymer Synthesis

G cluster_synthesis Copolymer Synthesis dissolve Dissolve Monomers (NIPAAm & APAA) and Initiator (AIBN) in Dioxane degas Degas Solution (Freeze-Pump-Thaw) dissolve->degas polymerize Polymerize at 70°C for 24h under N2 degas->polymerize precipitate Precipitate in Cold Diethyl Ether polymerize->precipitate filter_wash Filter and Wash with Diethyl Ether precipitate->filter_wash dry Dry Copolymer under Vacuum filter_wash->dry

Figure 1: Workflow for the synthesis of P(NIPAAm-co-APAA) copolymers.
Characterization of P(NIPAAm-co-APAA) Copolymers

Purpose: To confirm the incorporation of both monomers and to determine the copolymer composition.

Procedure:

  • Dissolve 5-10 mg of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Record ¹H NMR spectra on a 400 MHz or higher NMR spectrometer.[7]

  • Identify characteristic peaks for NIPAAm (e.g., isopropyl protons) and APAA (e.g., aromatic protons).

  • Calculate the molar composition of the copolymer by comparing the integration of these characteristic peaks.

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Procedure:

  • Dissolve the copolymer in the GPC eluent (e.g., THF or DMF with 0.1 M LiBr) at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Calibrate the system using polystyrene or poly(methyl methacrylate) standards.[1]

Purpose: To determine the glass transition temperature (Tg) of the copolymer.

Procedure:

  • Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan.

  • Perform a heat-cool-heat cycle, for example, from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Determine the Tg from the second heating scan.

Preparation of Drug-Loaded Nanoparticles and In Vitro Drug Release

This protocol describes the preparation of drug-loaded nanoparticles by a nanoprecipitation method and subsequent in vitro drug release studies.[6]

Materials:

  • P(NIPAAm-co-APAA) copolymer

  • Model drug (e.g., Doxorubicin)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.0)

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

Procedure:

Drug Loading:

  • Dissolve the P(NIPAAm-co-APAA) copolymer (e.g., 20 mg) and the model drug (e.g., 2 mg) in DMF (2 mL).

  • Add this solution dropwise into deionized water (20 mL) under vigorous stirring.

  • Allow the nanoparticles to form and stir for 4 hours to evaporate the DMF.

  • Dialyze the nanoparticle suspension against deionized water for 24 hours to remove the unloaded drug.

  • Lyophilize the purified drug-loaded nanoparticles.

  • Determine the drug loading content and encapsulation efficiency by UV-Vis spectrophotometry of the supernatant collected during purification.

In Vitro Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in PBS (1 mL) at the desired pH (e.g., 7.4 or 5.0).

  • Transfer the dispersion into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the corresponding PBS (e.g., 20 mL) at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.

  • Quantify the amount of released drug in the samples using UV-Vis spectrophotometry.

Drug Delivery Mechanism

G cluster_drug_delivery pH-Responsive Drug Release np_ph74 Drug-Loaded Nanoparticle at pH 7.4 (Bloodstream) (Collapsed State) tumor_env Tumor Microenvironment (Acidic pH, e.g., 6.5) np_ph74->tumor_env Accumulation via EPR effect np_ph50 Nanoparticle Swelling due to Protonation of Amine Groups tumor_env->np_ph50 pH Decrease drug_release Drug Release np_ph50->drug_release Controlled Release

Figure 2: Proposed mechanism for pH-responsive drug release.

Signaling Pathways and Biological Interactions

The aminophenyl group in the copolymer can be leveraged to interact with specific biological signaling pathways. For instance, the redox potential of the aromatic amine could be exploited in drug delivery systems targeting cells with high levels of reactive oxygen species (ROS), which are often found in cancer cells and inflamed tissues.[3][4]

Hypothetical Redox-Responsive Drug Delivery:

A potential application involves designing a prodrug where a therapeutic agent is linked to the aminophenyl group via a redox-cleavable linker. In the presence of high ROS levels, the linker would be cleaved, releasing the drug specifically at the site of pathology.

Redox-Responsive Activation Pathway

G cluster_redox Hypothetical Redox-Responsive Drug Activation prodrug Copolymer-Drug Conjugate (Inactive Prodrug) ros High ROS Levels (e.g., in Tumor Cells) prodrug->ros Delivery to Target Site cleavage Oxidative Cleavage of Linker ros->cleavage active_drug Active Drug Release cleavage->active_drug therapeutic_effect Therapeutic Effect active_drug->therapeutic_effect

Figure 3: Conceptual pathway for redox-responsive drug activation.

Conclusion

The incorporation of this compound into copolymers offers a versatile platform for the development of advanced biomedical materials. The protocols outlined in these application notes provide a foundation for the synthesis, characterization, and evaluation of these promising polymers for applications such as pH- and redox-responsive drug delivery. Further research and development in this area are encouraged to fully explore the potential of these functional copolymers in addressing challenges in drug development and therapy.

References

Application Note: Spectroscopic Characterization of N-(3-aminophenyl)acrylamide Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(3-aminophenyl)acrylamide (APAA) polymers are functional polymers with potential applications in biomedicine and materials science, owing to the presence of reactive primary amine groups on the phenyl ring and the hydrophilic polyacrylamide backbone. These functional groups allow for further modification, such as drug conjugation or cross-linking. Accurate structural confirmation and characterization are crucial for ensuring the polymer's identity, purity, and batch-to-batch consistency. This document provides detailed protocols for the characterization of APAA polymers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Synthesis and Polymerization Workflow

The synthesis of poly(this compound) involves two primary stages: the synthesis of the this compound monomer, followed by its polymerization. A general method for monomer synthesis involves the reaction of 3-phenylenediamine with acryloyl chloride.[1] The subsequent polymerization is typically achieved through free-radical polymerization initiated by thermal initiators like azobisisobutyronitrile (AIBN) or a redox initiator system.[2][3]

G cluster_0 Monomer Synthesis cluster_1 Polymerization Reactants 3-Phenylenediamine + Acryloyl Chloride Solvent Add Anhydrous Solvent (e.g., THF) + Base (e.g., Et3N) Reactants->Solvent Reaction1 React at 0°C to RT Solvent->Reaction1 Purification1 Filter & Purify (Recrystallization/Chromatography) Reaction1->Purification1 Monomer APAA Monomer Purification1->Monomer Monomer_in APAA Monomer Monomer->Monomer_in Initiator Add Solvent (e.g., DMF) + Initiator (e.g., AIBN) Monomer_in->Initiator Reaction2 Purge with N2 & Heat (e.g., 60-80°C) Initiator->Reaction2 Purification2 Precipitate in Non-solvent (e.g., Methanol/Ether) Reaction2->Purification2 Polymer Poly(APAA) Purification2->Polymer

Caption: General workflow for the synthesis of APAA monomer and its subsequent free-radical polymerization.

Experimental Protocols

Protocol for IR Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in the polymer, confirming the incorporation of the monomer into the polymer backbone. The disappearance of vinyl peaks and the presence of characteristic amide, amine, and aromatic bands are key indicators of successful polymerization.

Methodology:

  • Sample Preparation: Ensure the polymer sample is dry by placing it in a vacuum oven at 40-50°C for 24 hours to remove residual solvent and water.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the dried polymer powder onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum over a range of 4000–500 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to ensure a good signal-to-noise ratio.[4]

  • Data Analysis:

    • Process the resulting spectrum (e.g., baseline correction).

    • Identify the characteristic absorption peaks and compare them to expected values for the monomer and polymer structures. Successful polymerization is indicated by the absence of the vinyl C=C stretching peak around 1600-1610 cm⁻¹.[5]

Protocol for NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and purity of the polymer. ¹H NMR is used to identify the different types of protons, while ¹³C NMR helps to confirm the carbon skeleton of the polymer repeat unit.

Methodology:

  • Sample Preparation:

    • Dissolve 15-20 mg of the dry polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on solubility) in an NMR tube.

    • Ensure the polymer is fully dissolved, using gentle vortexing or sonication if necessary.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use proton decoupling to obtain singlets for each unique carbon. A longer relaxation delay (5-10 seconds) may be needed for quantitative analysis of quaternary carbons.

    • Spectra are typically recorded at room temperature, but elevated temperatures (e.g., 60°C) can be used to improve resolution by reducing peak broadening from viscous solutions.[4]

  • Data Analysis:

    • Process the spectra (phasing, baseline correction, and integration).

    • Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Assign the peaks to the corresponding protons and carbons in the polymer structure. The broadness of the peaks in the polymer backbone is characteristic of macromolecular structures.[2]

Data Presentation: Expected Spectroscopic Data

The following tables summarize the expected quantitative data from IR and NMR analyses of poly(this compound).

Table 1: Characteristic IR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Appearance
3450–3200 N-H (Amine & Amide) Stretching Broad
3100–3000 Aromatic C-H Stretching Medium
2950–2850 Aliphatic C-H Stretching Medium, Broad
~1660 C=O (Amide I) Stretching Strong
~1600 & ~1480 Aromatic C=C Stretching Medium
~1540 N-H (Amide II) Bending Medium
880–750 Aromatic C-H Out-of-plane Bending Strong

(Note: Peak positions are approximate and can vary based on polymer conformation and intermolecular interactions. Data is inferred from characteristic peaks of polyacrylamides and aromatic amines).[6][7][8]

Table 2: Predicted ¹H NMR Chemical Shifts for Poly(this compound) in DMSO-d₆

Chemical Shift (δ, ppm) Proton Assignment Multiplicity Integration (Relative)
9.5–10.0 Amide N-H Broad (s) 1H
6.8–7.5 Aromatic C-H Broad (m) 4H
~5.0 Amine NH Broad (s) 2H
2.0–2.5 Backbone -CH - Very Broad 1H
1.2–1.8 Backbone -CH ₂- Very Broad 2H

(Note: Polymer backbone signals are typically very broad due to overlapping signals from different stereochemical environments and restricted chain mobility).[2][9]

Table 3: Predicted ¹³C NMR Chemical Shifts for Poly(this compound) in DMSO-d₆

Chemical Shift (δ, ppm) Carbon Assignment
173–176 Amide C =O
~148 Aromatic C -NH₂
~139 Aromatic C -NHCO
~129 Aromatic C H
105–115 Aromatic C H
40–45 Backbone -C H-
35–40 Backbone -C H₂-

(Note: Chemical shifts are predictive and based on values for similar polyacrylamide and aniline structures).[2][10]

Visualization of Analysis Workflow

The characterization process follows a logical workflow from the prepared polymer sample to the final structural confirmation.

G cluster_0 IR Analysis cluster_1 NMR Analysis Sample Dry Poly(APAA) Sample IR_Acq ATR-FTIR Acquisition Sample->IR_Acq NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Proc Process Spectrum (Baseline Correction) IR_Acq->IR_Proc IR_Assign Assign Peaks to Functional Groups IR_Proc->IR_Assign Confirm Structural Confirmation IR_Assign->Confirm NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Proc Process Spectra (Integration, Calibration) NMR_Acq->NMR_Proc NMR_Assign Assign Peaks to Atoms NMR_Proc->NMR_Assign NMR_Assign->Confirm

Caption: Experimental workflow for the spectroscopic characterization of poly(APAA).

References

Application Notes and Protocols for Stimuli-Responsive Polymers based on N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant, reversible changes in their physical or chemical properties in response to small changes in their external environment. These triggers can include pH, temperature, light, and redox potential. This responsiveness makes them highly attractive for a range of biomedical applications, particularly in drug delivery, where they can be engineered to release therapeutic agents at specific sites within the body, such as in the acidic microenvironment of a tumor.

This document provides detailed application notes and protocols for the creation and characterization of novel stimuli-responsive polymers based on the functional monomer, N-(3-aminophenyl)acrylamide. The presence of a primary aromatic amine group in this monomer imparts inherent pH and redox sensitivity to the resulting polymer, making it a promising candidate for targeted drug delivery systems.

Key Features of Poly(this compound)

  • pH-Responsiveness: The primary amine on the phenyl ring can be protonated in acidic environments, leading to increased hydrophilicity and swelling of the polymer network.

  • Redox-Responsiveness: The aniline-like moiety can undergo oxidation and reduction, which can alter the polymer's solubility and interaction with other molecules.

  • Versatility: The monomer can be homopolymerized or copolymerized with other functional monomers (e.g., N-isopropylacrylamide for thermo-responsiveness) to create multi-stimuli-responsive materials.

Data Presentation

Table 1: Exemplary Polymerization Parameters and Properties
Polymer IDThis compound (mol%)N-isopropylacrylamide (mol%)Crosslinker (mol%)LCST (°C)pH Transition (pH)
P(APAA)10002N/A~5.5
P(APAA-co-NIPAM)-15050235~5.8
P(APAA-co-NIPAM)-22575233~6.2

Note: The data presented in this table is hypothetical and serves as an example of the expected properties. Actual values will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) Hydrogel

This protocol describes the synthesis of a pH and redox-responsive hydrogel via free-radical polymerization.

Materials:

  • This compound (monomer)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized (DI) water (solvent)

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound and BIS in DI water to the desired concentrations (e.g., as specified in Table 1).

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining the nitrogen atmosphere, add APS to the solution and mix until dissolved.

  • Add TEMED to the solution to initiate polymerization. The amount of TEMED will affect the rate of polymerization.

  • Quickly pour the reaction mixture into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for at least 4 hours, or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with DI water to remove any unreacted monomers and initiators.

Protocol 2: Characterization of pH-Responsiveness

This protocol outlines the procedure to determine the pH-dependent swelling behavior of the hydrogel.

Materials:

  • Synthesized poly(this compound) hydrogel

  • Buffer solutions of varying pH (e.g., pH 2 to pH 10)

  • Analytical balance

Procedure:

  • Cut the hydrogel into small, uniform discs.

  • Dry the hydrogel discs to a constant weight in a vacuum oven and record the dry weight (Wd).

  • Immerse each dried hydrogel disc in a separate buffer solution of a specific pH.

  • Allow the hydrogels to swell for 24 hours at room temperature to reach equilibrium.

  • Remove the swollen hydrogels from the buffer solutions, gently blot the surface with a damp filter paper to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio (SR) at each pH using the following equation: SR = (Ws - Wd) / Wd

Protocol 3: Evaluation of Redox-Responsive Behavior

This protocol describes a method to observe the redox-responsiveness of the polymer.

Materials:

  • Poly(this compound)

  • DI water

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Reducing agent (e.g., sodium sulfite)

  • UV-Vis spectrophotometer

Procedure:

  • Dissolve a small amount of the linear (non-crosslinked) poly(this compound) in DI water.

  • Record the UV-Vis spectrum of the initial polymer solution.

  • Add a small amount of the oxidizing agent to the solution and stir.

  • After a few minutes, record the UV-Vis spectrum again and observe any changes in the absorbance peaks, which would indicate the oxidation of the amine groups.

  • To the oxidized polymer solution, add a reducing agent and stir.

  • Record the UV-Vis spectrum to see if the original spectral properties are restored, indicating the reversibility of the redox process.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of P(APAA) Hydrogel Monomer This compound + BIS (Crosslinker) N2 Nitrogen Purge Monomer->N2 Solvent Deionized Water Solvent->N2 Initiator APS + TEMED Polymerization Free-Radical Polymerization Initiator->Polymerization N2->Initiator Hydrogel P(APAA) Hydrogel Polymerization->Hydrogel Washing Washing Hydrogel->Washing PurifiedHydrogel Purified Hydrogel Washing->PurifiedHydrogel

Caption: Experimental workflow for the synthesis of a poly(this compound) hydrogel.

pHResponseMechanism cluster_mechanism pH-Responsive Swelling Mechanism Low_pH Low pH (Acidic) [H+] high Polymer_Low_pH Polymer Chain (Protonated Amine) -NH3+ Low_pH->Polymer_Low_pH Protonation High_pH High pH (Neutral/Basic) [H+] low Polymer_High_pH Polymer Chain (Neutral Amine) -NH2 High_pH->Polymer_High_pH Deprotonation Repulsion Electrostatic Repulsion Between Chains Polymer_Low_pH->Repulsion No_Repulsion No Repulsion Polymer_High_pH->No_Repulsion Swelling Increased Swelling (Hydrophilic) Repulsion->Swelling Swelling->High_pH Increase pH Collapse Collapsed State (Hydrophobic) No_Repulsion->Collapse Collapse->Low_pH Decrease pH

Caption: Signaling pathway of the pH-responsive behavior of poly(this compound).

DrugDeliveryWorkflow cluster_workflow Drug Delivery Application Workflow DrugLoading Drug Loading into P(APAA) Nanoparticles SystemicAdmin Systemic Administration DrugLoading->SystemicAdmin TumorAccumulation Accumulation in Tumor Microenvironment (EPR Effect) SystemicAdmin->TumorAccumulation AcidicEnvironment Acidic Tumor Microenvironment (pH < 7) TumorAccumulation->AcidicEnvironment Protonation Protonation of Amine Groups AcidicEnvironment->Protonation SwellingRelease Nanoparticle Swelling and Drug Release Protonation->SwellingRelease CellularUptake Cellular Uptake SwellingRelease->CellularUptake

Caption: Logical relationship for a targeted drug delivery application using P(APAA) nanoparticles.

Application Notes and Protocols for the Functionalization of Nanoparticles with N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. By modifying the surface of nanoparticles, researchers can enhance their biocompatibility, improve their circulation time, and achieve targeted delivery to specific cells or tissues.[1][2] N-(3-aminophenyl)acrylamide is a versatile ligand for nanoparticle functionalization, offering a primary amine group for further conjugation and an aromatic ring that can participate in various biological interactions. This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles with this compound, along with methods for their characterization and potential applications in cancer therapy.

Applications

Nanoparticles functionalized with this compound can be utilized in a variety of biomedical applications:

  • Targeted Drug Delivery: The primary amine group on the phenyl ring can be further conjugated with targeting moieties such as antibodies, peptides, or small molecules to direct the nanoparticles to specific cancer cells, enhancing the therapeutic efficacy and reducing off-target side effects.[2][3]

  • Bioimaging: The functionalized nanoparticles can be loaded with imaging agents for diagnostic purposes. The targeting capabilities allow for the visualization of specific cell populations or tissues.

  • Theranostics: Combining therapeutic and diagnostic agents in a single nanoparticle platform enables simultaneous monitoring of disease progression and treatment response.

Experimental Protocols

This section details the protocols for the synthesis of this compound and its conjugation to carboxylated nanoparticles.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3-nitroaniline.

Materials:

  • 3-Nitroaniline

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na2SO3)

  • Sodium dithionite (Na2S2O4)

  • Sodium bicarbonate (NaHCO3)

  • Deionized water

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Acrylation of 3-Nitroaniline:

    • Dissolve 3-nitroaniline and triethylamine in dichloromethane in a round-bottom flask under inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acryloyl chloride dropwise to the solution with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-(3-nitrophenyl)acrylamide.

  • Reduction of the Nitro Group:

    • Dissolve the synthesized N-(3-nitrophenyl)acrylamide in a mixture of water and a suitable organic solvent (e.g., ethanol or THF).

    • Add sodium sulfite and sodium dithionite to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect the fractions containing the pure product and concentrate to obtain this compound as a solid.

    • Characterize the final product using NMR and mass spectrometry.

Protocol 2: Functionalization of Carboxylated Nanoparticles

This protocol outlines the covalent conjugation of this compound to carboxyl-functionalized nanoparticles using EDC/NHS chemistry.[4][5][6]

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween 20

  • Deionized water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in deionized water by sonication to ensure a homogenous suspension.

    • Wash the nanoparticles twice with Activation Buffer by centrifugation and resuspension to remove any preservatives or contaminants.

  • Activation of Carboxyl Groups:

    • Resuspend the washed nanoparticles in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add the EDC solution to the nanoparticle suspension, followed immediately by the Sulfo-NHS solution. A molar excess of EDC and Sulfo-NHS over the available carboxyl groups on the nanoparticles is recommended (typically a 2:1 to 5:1 ratio).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the stable Sulfo-NHS ester intermediate.

  • Conjugation with this compound:

    • Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS and resuspend them in Coupling Buffer.

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. The molar ratio of the amine to the activated carboxyl groups should be optimized, but a starting point of 10:1 to 50:1 is suggested.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture and incubate for 30 minutes to deactivate any unreacted Sulfo-NHS esters.

    • Centrifuge the functionalized nanoparticles and discard the supernatant.

    • Wash the nanoparticles three times with Washing Buffer and then twice with deionized water to remove any unreacted reagents and byproducts.

    • Resuspend the purified this compound functionalized nanoparticles in an appropriate buffer for storage or further use.

Data Presentation

The successful functionalization of nanoparticles with this compound should be confirmed through various characterization techniques. The following tables provide a template for presenting the expected quantitative data.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV)
Unfunctionalized Nanoparticles150 ± 50.15-35 ± 2
Functionalized Nanoparticles165 ± 70.18-15 ± 3

Note: An increase in hydrodynamic diameter and a shift in zeta potential towards a more neutral value are indicative of successful surface functionalization.

Table 2: Quantification of Surface Functionalization

ParameterMethodResult
Amine Group DensityNinhydrin Assay~85 µmol amine/g nanoparticles
Conjugation EfficiencyUV-Vis Spectroscopy of Supernatant~70%

Note: These values are representative and will vary depending on the nanoparticle type, size, and reaction conditions.

Characterization Methods

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization.[7]

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is expected to change upon conjugation with the amine-containing ligand.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic peaks of this compound on the nanoparticle surface, such as the amide C=O stretch and N-H bend.[9]

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface and confirm the presence of nitrogen from the acrylamide ligand.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the ligand) coated onto the inorganic nanoparticle core.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the functionalization of carboxylated nanoparticles with this compound.

G cluster_0 Nanoparticle Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification NP_prep Disperse & Wash Carboxylated Nanoparticles Activation Activate with EDC/Sulfo-NHS NP_prep->Activation In Activation Buffer Conjugation Couple with This compound Activation->Conjugation In Coupling Buffer Quench Quench Reaction Conjugation->Quench Wash Wash & Purify Quench->Wash Remove Excess Reagents

Caption: Workflow for the functionalization of nanoparticles.

Potential Signaling Pathway for Targeted Cancer Therapy

Nanoparticles functionalized with this compound can be further modified with targeting ligands to deliver drugs that inhibit specific signaling pathways implicated in cancer progression, such as the MAPK/ERK pathway.[10][11]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus NP Functionalized Nanoparticle Receptor Growth Factor Receptor NP->Receptor Targeting & Binding Drug Drug Payload NP->Drug Intracellular Release RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylation Drug->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Gene Expression

Caption: Targeted inhibition of the MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

troubleshooting low yield in N-(3-aminophenyl)acrylamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-(3-aminophenyl)acrylamide. The following information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of 3-aminoaniline (m-phenylenediamine) with acryloyl chloride. The reaction is typically carried out in a biphasic system, utilizing an aqueous base such as sodium hydroxide to neutralize the hydrochloric acid that is formed as a byproduct.[1][2]

Q2: I'm experiencing a significantly lower yield than anticipated. What are the most likely reasons?

A2: Low yields in this synthesis are often due to competing side reactions. The two most common culprits are:

  • Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to acrylic acid. This side reaction consumes the acryloyl chloride before it can react with the 3-aminoaniline.[1][3] High temperatures and a high pH can accelerate this hydrolysis.[1]

  • Polymerization: Acryloyl chloride, as well as the this compound product, contains a vinyl group that can readily undergo polymerization. This can be initiated by exposure to oxygen, light, or heat, leading to the formation of an insoluble polymeric substance instead of the desired product.[1]

Q3: My reaction mixture became a thick, sticky, or solid mass. What happened?

A3: The formation of a thick, gummy, or solid mass is a strong indication of extensive polymerization.[1] Both the starting material, acryloyl chloride, and the product, this compound, are monomers that can easily polymerize, especially under elevated temperatures or in the presence of initiators like oxygen.[1][4]

Q4: How can I prevent the polymerization of my reactants and product?

A4: To minimize polymerization, several precautions should be taken:

  • Use Inhibitors: Ensure that the acryloyl chloride you are using contains a polymerization inhibitor, such as hydroquinone or phenothiazine.[1]

  • Maintain Low Temperatures: The reaction should be carried out at a low temperature, typically between 0 and 5 °C, to reduce the rate of polymerization.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent oxygen from initiating polymerization.[1]

  • Fresh Reagents: Use fresh acryloyl chloride to avoid using a reagent that may have already begun to polymerize during storage.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Hydrolysis of Acryloyl Chloride: The reaction temperature was too high, or the pH of the aqueous phase was too basic.[1] 2. Incorrect Stoichiometry: An incorrect ratio of reactants was used. 3. Inefficient Stirring: Poor mixing of the biphasic reaction mixture.1. Maintain the reaction temperature between 0-5°C. Slowly add the acryloyl chloride to the cooled amine solution. Ensure the pH does not exceed 11.[1] 2. Carefully measure and use a slight excess of acryloyl chloride. 3. Use vigorous mechanical stirring to ensure proper mixing of the aqueous and organic layers.
Product is an Insoluble, Gummy Solid Extensive Polymerization: The vinyl group of acryloyl chloride or the final product has polymerized.[1]1. Check that the acryloyl chloride contains a polymerization inhibitor.[1] 2. Lower the reaction temperature and ensure it does not rise significantly during the addition of acryloyl chloride. 3. Purge the reaction vessel with an inert gas (e.g., nitrogen) before starting the reaction.[1]
Difficulty in Product Purification 1. Contamination with Acrylic Acid: Significant hydrolysis of acryloyl chloride occurred.[1] 2. Presence of Unreacted 3-aminoaniline: Incomplete reaction. 3. Polymeric Byproducts: Some polymerization occurred.1. During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities.[2] 2. Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove unreacted amine.[2] 3. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[2][5]

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 3-aminoaniline (m-phenylenediamine)

  • Acryloyl chloride (containing a polymerization inhibitor)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Distilled water

  • Hydrochloric acid (HCl) for workup

  • Saturated sodium bicarbonate (NaHCO3) solution for workup

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol or ethyl acetate/hexane for recrystallization

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-aminoaniline (1.0 eq.) in dichloromethane.

  • Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Cool the flask containing the amine solution to 0-5 °C using an ice bath.

  • Addition of Base: Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the stirred amine solution while maintaining the temperature between 0-5 °C.

  • Addition of Acyl Chloride: Dissolve acryloyl chloride (1.0-1.2 eq.) in dichloromethane in a dropping funnel. Add the acryloyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Then, allow the mixture to warm to room temperature and stir for another 2-4 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure this compound.[2][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve 3-aminoaniline in Dichloromethane reaction_setup Cool amine solution to 0-5 °C prep_amine->reaction_setup prep_base Prepare 10% aq. NaOH solution add_base Add NaOH solution prep_base->add_base reaction_setup->add_base add_acyl Add acryloyl chloride dropwise (0-5 °C) add_base->add_acyl react Stir at 0-5 °C, then warm to RT add_acyl->react separation Separate organic layer react->separation wash Wash with HCl, NaHCO3, and Brine separation->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed hydrolysis Hydrolysis of Acryloyl Chloride start->hydrolysis polymerization Polymerization of Reagents/Product start->polymerization conditions Suboptimal Reaction Conditions (pH, Temp) start->conditions sol_temp Maintain 0-5 °C hydrolysis->sol_temp sol_ph Control pH (9-11) hydrolysis->sol_ph polymerization->sol_temp sol_inert Use Inert Atmosphere polymerization->sol_inert sol_inhibitor Ensure Inhibitor is Present polymerization->sol_inhibitor conditions->sol_temp conditions->sol_ph sol_purification Optimize Purification (Washing, Recrystallization) sol_temp->sol_purification sol_ph->sol_purification sol_inert->sol_purification sol_inhibitor->sol_purification end end sol_purification->end Improved Yield

References

Technical Support Center: Optimizing Polymerization of N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the polymerization of N-(3-aminophenyl)acrylamide.

Troubleshooting and FAQs

This section addresses common challenges encountered during the polymerization process in a question-and-answer format.

Q1: Why is my this compound solution not polymerizing or polymerizing too slowly?

A: Failure to polymerize is a common issue that can be traced back to several factors, most often related to the initiation system or the presence of inhibitors.[1][2]

  • Inactive Initiator or Catalyst: The free-radical initiators are often the primary cause.

    • Ammonium Persulfate (APS): APS solutions are unstable and should be prepared fresh daily for each experiment.[1][3] When dissolved in water, APS begins to break down, losing its reactivity.[3]

    • Tetramethylethylenediamine (TEMED): TEMED can oxidize over time. Always use a clear, colorless reagent.[1]

    • 2,2'-Azobis(isobutyronitrile) (AIBN): AIBN should be recrystallized from a suitable solvent like methanol to ensure high purity (>99%).[4]

  • Presence of Oxygen: Dissolved oxygen in the monomer solution is a potent inhibitor of free-radical polymerization.[2][3] It is critical to thoroughly degas the solution before adding the initiator.[1][3]

  • Low Temperature: Polymerization is highly dependent on temperature. Reactions carried out at low temperatures (e.g., in a cold room) will proceed significantly slower.[1][5] Most polymerizations are conducted at room temperature or elevated temperatures (e.g., 60-80°C), depending on the initiator used.[6][7]

  • Incorrect pH: The pH of the reaction mixture can influence the rate of polymerization. Ensure that any buffers used are prepared correctly and the pH is within the optimal range for the chosen initiation system.[1]

  • Monomer Quality: The presence of impurities or inhibitors in the this compound monomer can prevent polymerization.[1] Using high-purity monomer is essential. The amino group on the phenyl ring makes this monomer susceptible to oxidation, which can introduce inhibitory species.

Q2: The polymerization is happening too quickly and is difficult to control. What should I do?

A: Uncontrolled, rapid polymerization can lead to polymers with undesirable properties, such as low molecular weight and high dispersity.

  • Excessive Initiator/Catalyst: Using too much initiator (e.g., APS and TEMED) will generate a high concentration of free radicals, leading to rapid polymerization and shorter polymer chains.[3] It is recommended to use the lowest catalyst concentrations that still allow for polymerization in an optimal time frame.[3]

  • High Temperature: The polymerization reaction is exothermic, meaning it generates heat.[3] High ambient temperatures will accelerate the reaction rate. If the reaction is proceeding too fast, consider lowering the initial temperature of the reaction mixture.[6]

Q3: What causes the resulting polymer to have a low molecular weight or a broad molecular weight distribution (high dispersity, Đ)?

A: The molecular weight and its distribution are critical polymer characteristics.

  • High Initiator Concentration: Increasing the initiator concentration leads to a higher number of polymer chains being initiated simultaneously, resulting in a lower average polymer chain length.[3]

  • Chain Transfer Agents: The presence of chain transfer agents in the reaction mixture can limit the growth of polymer chains. While sometimes added intentionally to control molecular weight, unintentional contaminants in the solvent or monomer can also act as chain transfer agents.

  • Temperature: High reaction temperatures can increase the rate of termination reactions relative to propagation, which can lead to lower molecular weight polymers.

  • Controlled Polymerization Techniques: For precise control over molecular weight and to achieve a narrow molecular weight distribution (Đ < 1.3), consider using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[4]

Q4: My final polymer is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?

A: Discoloration often indicates side reactions or degradation. The this compound monomer contains an amino group, which is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This oxidation can lead to colored byproducts that get incorporated into the polymer.

  • Prevention Strategies:

    • Ensure the monomer is pure and stored properly under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

    • Thoroughly degas all solutions to remove oxygen.[3]

    • Conduct the polymerization under an inert atmosphere.[4]

    • Avoid excessive temperatures during polymerization and purification.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common polymerization issues.

G start Polymerization Failure or Suboptimal Results check_initiator 1. Check Initiator & Catalyst System start->check_initiator No/Slow Polymerization check_oxygen 2. Check for Oxygen Inhibition start->check_oxygen check_conditions 3. Check Reaction Conditions start->check_conditions check_monomer 4. Check Monomer Quality start->check_monomer sol_initiator1 Use fresh APS solution (prepare daily) check_initiator->sol_initiator1 sol_initiator2 Use clear, unoxidized TEMED check_initiator->sol_initiator2 sol_initiator3 Recrystallize AIBN check_initiator->sol_initiator3 sol_initiator4 Optimize initiator concentration check_initiator->sol_initiator4 sol_oxygen Degas monomer solution (e.g., N2 sparging, freeze-pump-thaw) check_oxygen->sol_oxygen sol_conditions1 Ensure optimal temperature (e.g., Room temp or 60-80°C) check_conditions->sol_conditions1 sol_conditions2 Verify correct pH of the reaction mixture check_conditions->sol_conditions2 sol_monomer Use high-purity grade monomer. Consider purification if necessary. check_monomer->sol_monomer success Successful Polymerization sol_initiator4->success sol_oxygen->success sol_conditions1->success sol_monomer->success

Caption: A decision tree for troubleshooting common this compound polymerization failures.

Optimization of Polymerization Conditions

Quantitative parameters significantly impact the final polymer properties. The following tables summarize the effects of key variables based on studies of acrylamide and its derivatives.

Table 1: Effect of Initiator and Monomer Concentration on Polymerization

Parameter Effect of Increasing Concentration Rationale Reference
Initiator (e.g., AIBN, APS) Decreases average molecular weight; Increases polymerization rate. More initiator generates more free radicals, leading to a higher number of shorter polymer chains. [3][4]

| Monomer | Increases conversion rate; May increase molecular weight. | Higher monomer concentration increases the probability of collision between free radicals and monomers, facilitating chain formation. |[4] |

Table 2: Effect of Reaction Conditions on Polymerization

Parameter Effect Rationale Reference
Temperature Increases polymerization rate. Higher temperatures increase the rate of initiator decomposition and propagation. However, excessive heat can also increase termination rates and cause degradation. [3][6]
Reaction Time Increases monomer conversion and molecular weight (up to a point). Longer reaction times allow for more complete conversion of monomer to polymer. [4]

| pH | Affects the rate of initiator decomposition and monomer stability. | The optimal pH depends on the specific initiator system. For the amino-functionalized monomer, extreme pH values could lead to hydrolysis or side reactions. |[1][8] |

Experimental Protocols

This section provides a general methodology for the free-radical polymerization of this compound.

Protocol: Free-Radical Polymerization using AIBN

This protocol is adapted from procedures for similar acrylamide monomers.[4][9]

1. Materials:

  • This compound (monomer)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator), recrystallized from methanol[4]

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF))[4][9]

  • Anhydrous methanol and acetone (for precipitation and washing)[4]

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon gas source

  • Magnetic stirrer and heat source (oil bath)

2. Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in the anhydrous solvent. A typical molar ratio of monomer to initiator might range from 100:1 to 500:1, depending on the desired molecular weight.

  • Degassing: Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, sparge the solution with dry nitrogen or argon gas for 30-60 minutes.[4]

  • Initiation and Polymerization: After degassing, place the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).[4] Allow the reaction to proceed under a positive pressure of inert gas with continuous stirring for a predetermined time (e.g., 2-24 hours).[4]

  • Termination: To stop the polymerization, cool the reaction vessel rapidly in an ice-water bath.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the viscous reaction solution into a large excess of a non-solvent, such as acetone or methanol, while stirring.[4]

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved.[4]

8. Characterization:

  • The structure of the resulting polymer can be confirmed using techniques like ¹H NMR and FT-IR spectroscopy.[9][10]

  • The molecular weight (Mₙ) and dispersity (Đ) can be determined by Size Exclusion Chromatography (SEC).[10]

References

preventing premature polymerization of N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of N-(3-aminophenyl)acrylamide during their experiments.

Troubleshooting Guide: Preventing Premature Polymerization

Premature polymerization of this compound can lead to failed experiments and loss of valuable materials. This guide provides a systematic approach to identifying and resolving common issues.

Visual Troubleshooting Workflow

G cluster_storage Storage & Handling cluster_solution Solution Preparation & Experiment storage_check Review Storage Conditions temp_check Temperature Check (2-8 °C?) storage_check->temp_check atmosphere_check Inert Atmosphere (Nitrogen/Argon?) temp_check->atmosphere_check Yes storage_issue Incorrect Storage: - Store at 2-8 °C - Use Inert Gas - Protect from Light temp_check->storage_issue No light_check Protection from Light? atmosphere_check->light_check Yes atmosphere_check->storage_issue No storage_ok Storage Conditions Correct light_check->storage_ok Yes light_check->storage_issue No solution_check Examine Solution Preparation storage_ok->solution_check end_issue inhibitor_check Inhibitor Present? solution_check->inhibitor_check oxygen_check Oxygen Exposure Minimized? inhibitor_check->oxygen_check Yes solution_issue Polymerization Triggers Present: - High Temperature - UV Light Exposure - Contaminants (e.g., metal ions) inhibitor_check->solution_issue No temp_control_check Reaction Temperature Controlled? oxygen_check->temp_control_check Yes oxygen_check->solution_issue No solution_ok Solution & Experiment Setup Correct temp_control_check->solution_ok Yes temp_control_check->solution_issue No start Start Troubleshooting: Premature Polymerization Observed start->storage_check

Caption: Troubleshooting workflow for premature polymerization.

Frequently Asked Questions (FAQs)

Q1: My this compound polymerized immediately after I dissolved it. What happened?

A: This is a common issue and can be caused by several factors:

  • Absence of an inhibitor: this compound is highly reactive and should be stored with an inhibitor. If the inhibitor was removed or was not present in the purchased material, polymerization can occur spontaneously.

  • High temperature: Dissolving the monomer in a hot solvent or using sonication for an extended period can provide the energy needed to initiate polymerization.

  • Contamination: Contaminants such as metal ions (e.g., iron, copper) can act as catalysts for polymerization.[1] Ensure all glassware is scrupulously clean.

  • Light exposure: UV light can initiate free-radical polymerization.[2] Always handle the monomer and its solutions in a dark or amber-colored vial.

Q2: How should I store this compound to prevent polymerization?

A: Proper storage is critical. Based on supplier recommendations, this compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[3] It should also be protected from light.

Q3: What are some common inhibitors for acrylamides, and at what concentration should they be used?

  • Oxygen: Dissolved oxygen in the air is a potent inhibitor of free-radical polymerization.[4] However, for controlled experiments, its concentration is difficult to manage.

  • Cupric ions (from salts like CuSO₄): For aqueous acrylamide solutions, cupric ions at concentrations of 0.5 to 10 ppm can be effective.[5]

  • Nitrosobenzene and its derivatives: These have been shown to be effective inhibitors for acrylamide, with recommended concentrations ranging from 0.005% to 0.1% by weight.[6]

  • Hydroquinone monomethyl ether (MEHQ): This is a common inhibitor for many vinyl monomers.

It is crucial to note that the presence of the aminophenyl group may influence the effectiveness of certain inhibitors. Small-scale stability tests with your chosen inhibitor are recommended.

Q4: Can the aminophenyl group on the molecule cause any specific problems?

A: Yes, the 3-amino group can introduce specific challenges:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities and potentially initiate or inhibit polymerization in an uncontrolled manner. Storing under an inert atmosphere is crucial to minimize this.

  • Reactivity: The amino group can react with other components in your experimental system, especially if they are acidic or contain reactive electrophiles.

  • pH sensitivity: The protonation state of the amino group can be influenced by the pH of the solution, which may affect the monomer's reactivity and solubility.

Q5: How can I remove inhibitors before my polymerization experiment?

A: If your experiment requires the absence of an inhibitor, you can use an inhibitor-remover column. These are commercially available and typically contain an alumina-based resin that binds phenolic inhibitors like MEHQ.

Quantitative Data Summary

The following table summarizes key quantitative data for the storage and handling of acrylamides. Data specific to this compound is noted where available.

ParameterValueCompoundSource
Storage Temperature 2–8 °CThis compound[3]
Storage Atmosphere Inert Gas (Nitrogen or Argon)This compound[3]
Cupric Ion (Inhibitor) 0.5 - 10 ppmAcrylamide (general)[5]
Nitrosobenzene (Inhibitor) 0.005% - 0.1% (w/w)Acrylamide (general)[6]
Shelf Life Indefinite at RT (in dark)Acrylamide (general)[2]
Shelf Life (Aqueous Solution) At least 1 year at 2-8°C (in dark)Acrylamide (general)[2]

Experimental Protocols

Protocol for Free-Radical Polymerization of this compound

This protocol provides a general method for the free-radical polymerization of this compound in an aqueous solution. The specific concentrations of monomer, initiator, and catalyst may need to be optimized for your application.

Materials:

  • This compound

  • Deionized water (degassed)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

  • Nitrogen or Argon gas source

  • Schlenk flask or similar reaction vessel with a septum

Procedure:

  • Monomer Solution Preparation:

    • In a clean, dry Schlenk flask, dissolve the desired amount of this compound in degassed deionized water to achieve the target monomer concentration.

    • Continuously bubble nitrogen or argon gas through the solution for at least 30 minutes to remove any dissolved oxygen, which can inhibit polymerization.[4]

  • Initiator and Catalyst Preparation:

    • Prepare a fresh 10% (w/v) solution of APS in degassed deionized water.

    • TEMED is typically used neat.

  • Initiation of Polymerization:

    • While maintaining the inert atmosphere, add the desired amount of the APS solution to the monomer solution using a syringe through the septum.

    • Gently swirl the flask to ensure mixing.

    • Add the required amount of TEMED to the reaction mixture via syringe. The amount of TEMED will influence the rate of polymerization. A typical starting point is a 1:1 molar ratio with APS.

    • Polymerization should begin shortly after the addition of TEMED, as indicated by an increase in viscosity and potentially a slight exotherm.

  • Polymerization and Quenching:

    • Allow the reaction to proceed for the desired amount of time. The reaction time will depend on the desired molecular weight and conversion.

    • To quench the reaction, expose the solution to air (oxygen) and cool it in an ice bath.

Important Considerations:

  • Safety: this compound is a potential neurotoxin and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Fresh Reagents: Always use freshly prepared APS solution, as it can degrade over time.[1]

  • Degassing: Thoroughly degassing the monomer solution is critical for reproducible polymerization.

  • Temperature Control: Polymerization is an exothermic process. For larger scale reactions, a cooling bath may be necessary to control the temperature.

Visualizations

Signaling Pathway: Free-Radical Polymerization and Inhibition

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition APS Ammonium Persulfate (APS) FreeRadical Sulfate Free Radical (SO₄⁻•) APS->FreeRadical Decomposition TEMED TEMED TEMED->APS Catalyzes Monomer This compound (Monomer) FreeRadical->Monomer Attacks Oxygen Oxygen (O₂) FreeRadical->Oxygen Reacts with Inhibitor Inhibitor (e.g., Cu²⁺) FreeRadical->Inhibitor Reacts with MonomerRadical Monomer Radical Monomer->MonomerRadical GrowingChain Growing Polymer Chain Monomer->GrowingChain MonomerRadical->Monomer Adds to MonomerRadical->Oxygen Reacts with GrowingChain->Monomer Continues to add GrowingChain->Oxygen Reacts with InactiveSpecies Inactive Species Oxygen->InactiveSpecies Inhibitor->InactiveSpecies

Caption: Free-radical polymerization and inhibition pathway.

References

issues with N-(3-aminophenyl)acrylamide solubility during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-aminophenyl)acrylamide. Here, you will find information to address common challenges, particularly concerning monomer solubility during the polymerization process.

Frequently Asked Questions (FAQs)

Q1: My this compound monomer is not dissolving in the polymerization solvent. What could be the issue?

A1: The solubility of this compound can be influenced by several factors. The choice of solvent is critical. While it has some solubility in water, its solubility can be limited, especially at higher concentrations. The presence of the aromatic aminophenyl group makes it more hydrophobic than acrylamide. Consider using a co-solvent system, such as water with a miscible organic solvent like ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), to improve solubility. Additionally, gentle heating and stirring can aid dissolution.

Q2: The polymerization of this compound is not initiating or is proceeding very slowly. What are the common causes?

A2: Failure to initiate or slow polymerization is a frequent issue. Key factors to investigate include:

  • Initiator Quality: Ensure that your initiators, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), are fresh. APS solutions should be prepared daily, as APS degrades in aqueous solutions.[1][2]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[3] It is crucial to degas the monomer solution thoroughly by sparging with an inert gas like nitrogen or argon before adding the initiators.

  • Temperature: Polymerization is temperature-dependent. Conducting the reaction at a very low temperature can significantly slow down the rate of initiation.[1] An optimal temperature is typically around room temperature (23–25°C), although some systems may require heating.[2]

  • pH of the Solution: The pH of the reaction medium can affect the reactivity of both the monomer and the initiators. The amino group on the phenyl ring can be protonated at acidic pH, which may influence its reactivity and solubility.

Q3: My polymer precipitates out of the solution during polymerization. How can I prevent this?

A3: Polymer precipitation during the reaction indicates that the growing polymer chain is insoluble in the chosen solvent system. To address this, you can:

  • Adjust the Solvent System: Increase the proportion of a better solvent for the polymer. For poly(this compound), which is more hydrophobic than polyacrylamide, increasing the concentration of an organic co-solvent like DMF or DMSO might be necessary.

  • Decrease Monomer Concentration: A lower initial monomer concentration can sometimes prevent premature precipitation of the polymer.[2]

  • Control the Polymerization Rate: A very fast polymerization rate can lead to high molecular weight polymers that may be less soluble. You can try reducing the initiator concentration to slow down the reaction.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the polymerization of this compound.

Symptom Possible Cause Recommended Solution
Monomer does not dissolve 1. Inappropriate solvent. 2. Low temperature. 3. Monomer concentration is too high.1. Use a co-solvent system (e.g., Water/DMF, Water/DMSO). 2. Gently warm the mixture while stirring. 3. Reduce the amount of monomer relative to the solvent.
Polymerization fails to initiate or is very slow 1. Inactive initiators (APS/TEMED). 2. Presence of dissolved oxygen. 3. Low reaction temperature. 4. Incorrect pH.1. Prepare fresh APS solution. Ensure TEMED is not expired. 2. Degas the monomer solution with nitrogen or argon for at least 15-30 minutes.[3] 3. Conduct the reaction at room temperature (23-25°C) or slightly higher.[1] 4. Adjust the pH of the monomer solution to be neutral or slightly basic, as acidic conditions may protonate the amine group.
Polymer precipitates during the reaction 1. Poor solvent for the polymer. 2. Monomer concentration is too high. 3. Polymerization is too rapid, leading to high molecular weight and low solubility.1. Increase the proportion of the organic co-solvent (e.g., DMF, DMSO). 2. Decrease the initial monomer concentration.[2] 3. Reduce the concentration of the initiators (APS and TEMED) to slow down the polymerization rate.[2]
Gel formation is weak or inconsistent 1. Insufficient monomer or cross-linker concentration. 2. Incomplete polymerization. 3. Poor mixing of components.1. Increase the concentration of this compound and/or the cross-linking agent if one is being used. 2. Allow the reaction to proceed for a longer duration. 3. Ensure thorough mixing of the monomer, initiator, and catalyst before polymerization begins.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent Solubility Notes
WaterSparingly SolubleSolubility is limited due to the hydrophobic phenyl group. May require heating.
MethanolSolubleGenerally a good solvent for polar organic molecules.
EthanolSolubleSimilar to methanol, should be a suitable solvent.
Dimethylformamide (DMF)Very SolubleAprotic polar solvent, excellent for many polymers and monomers.
Dimethyl Sulfoxide (DMSO)Very SolubleAprotic polar solvent with high dissolving power.[4]
AcetoneModerately SolubleMay be a suitable solvent, but solubility might be lower than in DMF or DMSO.
TolueneInsolubleNon-polar solvent, unlikely to dissolve the polar monomer.
HexaneInsolubleNon-polar solvent, unlikely to dissolve the polar monomer.

Note: The principle of "like dissolves like" is a useful guideline.[5] this compound has both polar (amide, amine) and non-polar (phenyl) characteristics.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, ethanol, DMF)

  • Vials or test tubes

  • Magnetic stirrer and stir bars

  • Balance

  • Water bath or heating block (optional)

Procedure:

  • Add a measured volume (e.g., 1 mL) of the chosen solvent to a vial containing a magnetic stir bar.

  • Begin stirring the solvent at a constant rate.

  • Incrementally add small, pre-weighed amounts of this compound to the solvent.

  • Allow sufficient time for the monomer to dissolve after each addition. Gentle heating can be applied if necessary, but the temperature should be recorded.

  • Continue adding the monomer until a saturated solution is achieved (i.e., solid monomer remains undissolved after prolonged stirring).

  • Record the total mass of the monomer that was dissolved in the known volume of the solvent.

  • Express the solubility in terms of g/L or mg/mL.

  • Repeat for different solvents and at different temperatures as required.

Protocol 2: Free-Radical Polymerization of this compound in an Aqueous/Organic Co-solvent System

Objective: To synthesize poly(this compound) using a redox-initiated free-radical polymerization.

Materials:

  • This compound

  • Deionized water

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Nitrogen or Argon gas source

  • Reaction vessel (e.g., three-neck flask) with a magnetic stirrer

  • Syringes for initiator addition

Procedure:

  • Monomer Solution Preparation:

    • In the reaction vessel, dissolve the desired amount of this compound in a mixture of deionized water and DMF (or DMSO). A typical starting point could be a 1:1 (v/v) ratio. The final monomer concentration can be varied, for example, starting at 10% (w/v).

    • Stir the mixture until the monomer is completely dissolved. Gentle heating may be applied but allow the solution to cool to room temperature before proceeding.

  • Degassing:

    • Sparge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[3] Maintain a positive inert gas atmosphere throughout the polymerization.

  • Initiator Preparation:

    • Prepare a fresh 10% (w/v) solution of APS in deionized water.

  • Initiation:

    • While stirring the degassed monomer solution, add the APS solution. A typical concentration would be 0.5-1.0 mol% relative to the monomer.

    • Add TEMED to the reaction mixture. TEMED is typically used in a similar molar amount to APS. The addition of TEMED will catalyze the formation of free radicals and initiate polymerization.

  • Polymerization:

    • Allow the reaction to proceed at room temperature with continuous stirring under an inert atmosphere. The reaction time can vary from a few hours to overnight, depending on the desired conversion and molecular weight. An increase in viscosity is an indication of polymerization.

  • Termination and Purification:

    • To stop the polymerization, expose the reaction mixture to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol, acetone, or diethyl ether).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove unreacted monomer and initiators.

    • Dry the polymer under vacuum to a constant weight.

Visualizations

Troubleshooting_Workflow Start Polymerization Issue Observed Check_Solubility Is the monomer fully dissolved? Start->Check_Solubility Adjust_Solvent Adjust Solvent System: - Use co-solvent (Water/DMF, Water/DMSO) - Gently heat and stir Check_Solubility->Adjust_Solvent No Check_Initiation Is polymerization initiating? Check_Solubility->Check_Initiation Yes Adjust_Solvent->Check_Solubility Troubleshoot_Initiation Troubleshoot Initiation: - Use fresh APS/TEMED - Degas solution thoroughly - Check temperature and pH Check_Initiation->Troubleshoot_Initiation No Check_Precipitation Is the polymer precipitating? Check_Initiation->Check_Precipitation Yes Troubleshoot_Initiation->Check_Initiation Address_Precipitation Address Precipitation: - Increase organic co-solvent - Decrease monomer concentration - Reduce initiator concentration Check_Precipitation->Address_Precipitation Yes Successful_Polymerization Successful Polymerization Check_Precipitation->Successful_Polymerization No Address_Precipitation->Successful_Polymerization

Caption: A workflow diagram for troubleshooting common issues during the polymerization of this compound.

Factors_Affecting_Solubility Monomer This compound Solubility Solvent Solvent Choice (Polarity) Solvent->Monomer Temperature Temperature Temperature->Monomer pH pH of Solution pH->Monomer Concentration Monomer Concentration Concentration->Monomer

Caption: Key factors influencing the solubility of this compound during polymerization.

References

Technical Support Center: Synthesis of N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(3-aminophenyl)acrylamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the acylation of m-phenylenediamine with acryloyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like anhydrous ethyl acetate or acetone.[1][2] The reaction is typically performed at low temperatures (0-10 °C) to control its exothermic nature and minimize side reactions.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The two most significant side reactions are:

  • Michael Addition: The free amino group on one molecule of this compound can react with the acryloyl double bond of another molecule, leading to the formation of dimers and oligomers. Amines are known to undergo Michael addition with acrylamide.[3]

  • Polymerization: The acrylamide functional group is susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities. This results in the formation of polyacrylamide, reducing the yield of the desired monomer. The use of polymerization inhibitors is sometimes recommended during purification of acrylamides.[4]

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions, consider the following:

  • Control Stoichiometry: Use a slight excess of m-phenylenediamine to acryloyl chloride to favor the mono-acylated product. However, this may complicate purification. Careful control of a 1:1 molar ratio is crucial.

  • Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to reduce the rates of both Michael addition and polymerization.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent polymerization initiated by atmospheric oxygen.

  • Use of Inhibitors: While not always included in the reaction step, adding a polymerization inhibitor (like hydroquinone or butylated hydroxytoluene) during workup and storage can be beneficial.

Q4: What are the recommended purification methods for this compound?

A4: Purification can be challenging due to the product's reactivity. Common methods include:

  • Extraction: A standard workup involves washing the reaction mixture with dilute acid (to remove excess amine and base), followed by water and brine.[1]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) can be effective for removing impurities.[5]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from side products, although the potential for polymerization on the silica surface should be considered.[1]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation. The vinylic protons of the acrylamide group and the aromatic protons will have characteristic chemical shifts.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • FT-IR Spectroscopy: The presence of N-H, C=O (amide), and C=C (alkene) functional groups can be confirmed.

  • Thin Layer Chromatography (TLC): TLC is a quick method to assess the purity and monitor the progress of the reaction and purification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Product Inactive reagents (e.g., hydrolyzed acryloyl chloride).Use freshly distilled or newly purchased acryloyl chloride. Ensure all reagents and solvents are anhydrous.
Incorrect stoichiometry.Carefully check the molar ratios of your reactants and base.
Inefficient workup leading to loss of product.Ensure proper phase separation during extractions. Minimize the number of transfer steps.
Product is an Insoluble, Gummy Solid Extensive polymerization has occurred.Degas solvents before use. Consider adding a radical inhibitor (e.g., hydroquinone) to the reaction mixture or during workup. Maintain strict temperature control.
Multiple Spots on TLC After Reaction Formation of Michael adducts or di-acylated product.Optimize the stoichiometry and reaction temperature. Use column chromatography for purification if recrystallization is ineffective.
Unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time or temperature as needed, being mindful of side reactions.
Product Darkens or Decomposes on Standing Instability of the aminophenyl group (oxidation).Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Residual acid or base from workup.Ensure thorough washing during the workup to remove all acidic or basic impurities.

Experimental Protocol: General Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • m-Phenylenediamine

  • Acryloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous ethyl acetate (or another suitable solvent)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve m-phenylenediamine (1.0 eq) and triethylamine (1.05 eq) in anhydrous ethyl acetate.[1]

  • Cool the mixture to 0 °C in an ice bath with stirring.[1]

  • Add acryloyl chloride (1.0 eq) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.[1]

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 M HCl solution, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[1]

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthesis reaction and the two primary side reactions.

Synthesis_and_Side_Reactions cluster_main Main Synthesis Reaction cluster_side Potential Side Reactions start m-Phenylenediamine + Acryloyl Chloride product This compound start->product  Triethylamine, 0°C to RT   product2 This compound michael Michael Adduct (Dimer/Oligomer) product2->michael  Michael Addition   polymer Polymer product2->polymer  Polymerization  

Caption: Synthesis of this compound and its major side reactions.

References

Technical Support Center: N-(3-aminophenyl)acrylamide (APAA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-aminophenyl)acrylamide (APAA) solutions. The information provided is designed to help you anticipate and resolve common stability issues encountered during your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter with your APAA solutions, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow/brown Oxidation: The aminophenyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.• Prepare solutions fresh whenever possible.• Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).• Store solutions under an inert atmosphere (nitrogen or argon).• Work in a fume hood or glovebox to minimize oxygen exposure.• Protect solutions from light by using amber vials or wrapping containers in aluminum foil.• Use high-purity solvents and reagents to minimize metal ion contamination.
Precipitate forms in the solution Polymerization: The acrylamide moiety can undergo free-radical polymerization, initiated by heat, light (UV), or the presence of radical initiators (e.g., peroxides).Low Solubility: The solubility of APAA may be limited in certain solvents, and precipitation can occur with changes in temperature or solvent composition.• Add a polymerization inhibitor to the solution (see FAQ for examples).• Store solutions at recommended low temperatures (e.g., 2-8 °C), but be mindful of solubility limits.• Avoid exposure to heat sources and direct sunlight.• Ensure solvents are free of peroxides.• Confirm the solubility of APAA in your chosen solvent system at the intended storage temperature.
Inconsistent experimental results Degradation of APAA: The concentration of active APAA may be decreasing over time due to oxidation, polymerization, or hydrolysis, leading to variability in reaction outcomes.• Prepare fresh solutions for each experiment, especially for sensitive applications.• Implement the stabilization strategies mentioned above (inert atmosphere, light protection, low temperature).• Monitor the purity of your APAA solution over time using a stability-indicating analytical method, such as HPLC.
Solution pH changes over time Hydrolysis: The acrylamide functional group can undergo hydrolysis, particularly under strongly acidic or basic conditions, to form acrylic acid and 3-aminoaniline. The formation of acrylic acid will lower the pH.• Buffer the solution to a pH where APAA is most stable (typically near neutral, but requires experimental verification).• Avoid prolonged storage in strongly acidic or basic conditions.• If the application requires acidic or basic conditions, prepare the solution immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (APAA)?

A1: Based on its chemical structure, APAA is susceptible to three main degradation pathways:

  • Polymerization: The vinyl group of the acrylamide moiety can undergo free-radical polymerization, leading to the formation of poly(this compound). This is often initiated by heat, UV light, or radical initiators.

  • Oxidation: The aromatic amine group (-NH2) is prone to oxidation, which can lead to the formation of colored impurities. This process is accelerated by oxygen, light, and metal ions.

  • Hydrolysis: The amide bond in the acrylamide group can be hydrolyzed, especially under strong acidic or basic conditions, to yield 3-aminoaniline and acrylic acid.

Q2: What are the recommended storage conditions for APAA solutions?

A2: To minimize degradation, APAA solutions should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8 °CReduces the rate of polymerization and other chemical degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aminophenyl group.
Light Protected from light (Amber vials or foil-wrapped)Minimizes light-induced degradation and photo-polymerization.
pH Buffered, near neutral (if compatible with application)Avoids acid- or base-catalyzed hydrolysis of the amide bond.

Q3: What polymerization inhibitors can be used with APAA solutions?

A3: While specific data for APAA is limited, inhibitors commonly used for acrylamide solutions are likely to be effective. The choice of inhibitor should be compatible with your downstream application.

Inhibitor Typical Concentration Notes
Hydroquinone (HQ) 200 - 1000 ppmEffective in the presence of oxygen.
4-Methoxyphenol (MEHQ) 200 - 1000 ppmSimilar to hydroquinone, effective in the presence of oxygen.
Phenothiazine (PTZ) 100 - 500 ppmA highly effective inhibitor, but can impart a slight color.
Cupric Ions (e.g., from CuCl2) 5 - 20 ppmCan be effective but may interfere with certain chemical reactions.

Q4: How can I monitor the stability of my APAA solution?

A4: The most effective way to monitor the stability of your APAA solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the intact APAA from its potential degradation products. By analyzing the solution over time, you can quantify the decrease in APAA concentration and the appearance of any new peaks corresponding to degradants.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of APAA

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of APAA in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 1, 3, and 7 days, protected from light.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period. A control sample should be wrapped in foil and stored under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a developed stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of APAA and the appearance of new peaks, which represent degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for APAA

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Develop a gradient elution method to ensure separation of the relatively polar APAA from potential non-polar degradation products and polymers. A starting point could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of APAA (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Method Validation: Validate the method according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways APAA This compound (APAA) Polymer Poly(this compound) APAA->Polymer Polymerization (Heat, Light, Initiators) Oxidized Oxidized Products (Colored Impurities) APAA->Oxidized Oxidation (Oxygen, Light, Metal Ions) Hydrolyzed 3-Aminoaniline + Acrylic Acid APAA->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Primary degradation pathways for this compound (APAA).

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Prepare APAA Stock Solution Acid Acid (HCl, Heat) Stock Solution->Acid Base Base (NaOH, RT) Stock Solution->Base Oxidation Oxidation (H2O2, RT) Stock Solution->Oxidation Thermal Thermal (Heat) Stock Solution->Thermal Photo Photolytic (Light) Stock Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Evaluate Degradation & Identify Products HPLC->Data

Caption: Workflow for a forced degradation study of APAA.

Technical Support Center: N-(3-aminophenyl)acrylamide Monomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of N-(3-aminophenyl)acrylamide monomer.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials (such as m-phenylenediamine and acryloyl chloride), byproducts from side reactions, and polymerization inhibitors. Colored impurities may also be present due to oxidation or degradation of the amino group.

Q2: Which purification method is most effective for this compound?

The most suitable method depends on the impurity profile and the desired final purity.

  • Recrystallization is often the first choice for removing most common impurities and is effective for moderately impure samples. An ethanol/water solvent system is a good starting point.[1]

  • Activated Carbon Treatment followed by recrystallization is recommended if the crude product is colored.[1] Activated carbon effectively adsorbs colored impurities.[1]

  • Flash Column Chromatography is a more powerful technique for separating impurities with similar polarity to the desired product or when very high purity is required.[1]

Q3: How can I monitor the purity of the monomer during purification?

Thin Layer Chromatography (TLC) is a rapid and efficient method for monitoring the purification progress.[1] A suitable mobile phase could be a mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane.[1] Spots can be visualized under UV light or by using a staining agent like ninhydrin, which is specific for primary amines.[1]

Troubleshooting Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound.

Problem 1: Low recovery after recrystallization.

Potential Cause Suggested Solution
Incorrect Solvent System The product may be too soluble in the chosen solvent, even at low temperatures. Try using a different solvent or a mixture of a "good" solvent with a "poor" (anti-solvent) to decrease solubility upon cooling.[1]
Solution is Too Dilute Use the minimum amount of hot solvent necessary to completely dissolve the crude product. An overly dilute solution will result in a lower yield.[1]
Premature Crystallization If using a solvent/anti-solvent system, ensure both are hot when mixing to prevent the product from crashing out of solution.[1]
Insufficient Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to smaller crystals and reduced recovery.[1] Ensure adequate time in the ice bath (e.g., at least 30 minutes) before filtration.[1]
Product Remains in Filtrate Check the mother liquor (filtrate) using TLC. If a significant amount of product is present, you can concentrate the filtrate to recover a second crop of crystals.[1]

Problem 2: The product "oils out" instead of forming crystals during recrystallization.

Potential Cause Suggested Solution
High Impurity Level The impurities may be depressing the melting point of the solute. Consider a preliminary purification step like column chromatography.
Supersaturated Solution The compound may be precipitating too quickly from a highly concentrated solution. Add more hot solvent to the mixture to ensure everything is fully dissolved before cooling.[1]
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of your compound. Use a solvent with a lower boiling point.[1]
Rapid Cooling Ensure the solution cools slowly and without agitation to encourage crystal lattice formation.[1]

Problem 3: The purified product is still colored.

Potential Cause Suggested Solution
Colored Impurities Co-crystallize The impurities have similar solubility properties to the product. Perform an activated carbon (charcoal) treatment before recrystallization.[1]
Recrystallization Ineffective The impurities cannot be removed by recrystallization alone. Use flash column chromatography, which is more effective at separating compounds based on polarity.[1]

Purification Workflow and Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting recrystallization issues.

G cluster_workflow Purification Workflow cluster_recrystallization crude Crude Monomer check_color Is Product Colored? crude->check_color charcoal Activated Carbon Treatment check_color->charcoal Yes recrystallize Recrystallization check_color->recrystallize No charcoal->recrystallize check_purity Check Purity (TLC/HPLC) recrystallize->check_purity pure Pure Monomer check_purity->pure Purity OK chromatography Flash Column Chromatography check_purity->chromatography Purity Not OK chromatography->pure

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Recrystallization Troubleshooting start Recrystallization Attempt Fails issue What is the issue? start->issue no_xtal No Crystals Form issue->no_xtal No Crystals oiling Product Oils Out issue->oiling Oiling Out low_yield Poor Recovery issue->low_yield Low Yield sol_no_xtal Solution not saturated or product too soluble. no_xtal->sol_no_xtal sol_oiling Rapid cooling or wrong solvent. oiling->sol_oiling sol_low_yield Too much solvent or insufficient cooling. low_yield->sol_low_yield act_no_xtal Concentrate solution or add anti-solvent. sol_no_xtal->act_no_xtal act_oiling Cool slowly or change solvent. sol_oiling->act_oiling act_low_yield Use less solvent or cool longer. sol_low_yield->act_low_yield

Caption: Decision tree for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water

This protocol is a general guideline and may require optimization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy.[1]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[1]

Protocol 2: Activated Carbon Treatment for Colored Impurities

  • Dissolution: Dissolve the crude, colored monomer in a suitable amount of hot ethanol in an Erlenmeyer flask.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution.

  • Heating: Gently heat the suspension for 5-10 minutes. Avoid boiling, as this can cause bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite in a heated funnel to remove the activated carbon. The filtrate should be colorless.

  • Proceed to Crystallization: Follow steps 3-8 from Protocol 1 to crystallize the purified product.

Purification Method Typical Initial Purity Expected Final Purity (HPLC) Expected Recovery Rate
Recrystallization (Ethanol/Water)~85%>98%70-85%[1]
Recrystallization with Activated Carbon~85% (colored)>99% (colorless)65-80%[1]

Protocol 3: Flash Column Chromatography

  • Stationary Phase: Silica gel (e.g., 60 Å, 230-400 mesh).[1]

  • Mobile Phase Selection: Determine an appropriate solvent system using TLC. A good starting point is an Ethyl Acetate/Hexane mixture. The ratio should be optimized to achieve a retention factor (Rf) of approximately 0.3 for the this compound.[1] To prevent peak tailing due to the basic amino group, consider adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase.[1]

  • Column Packing: Pack a chromatography column with the silica gel as a slurry in the chosen mobile phase.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, applying positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified monomer.

References

Technical Support Center: Controlling the Molecular-Weight of Poly(N-(3-aminophenyl)acrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and controlling the molecular weight of poly(N-(3-aminophenyl)acrylamide) during synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, particularly when using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

ProblemPotential Cause(s)Suggested Solution(s)
Polymerization fails to initiate or proceeds very slowly. 1. Oxygen Inhibition: Dissolved oxygen can scavenge free radicals, inhibiting polymerization. 2. Inactive Initiator: The initiator (e.g., AIBN) may be old or degraded. 3. Low Temperature: The polymerization temperature may be too low for the chosen initiator to decompose efficiently. 4. Inhibitor in Monomer: The this compound monomer may contain inhibitors from its synthesis or storage.1. Degas the reaction mixture thoroughly: Use techniques like freeze-pump-thaw cycles (at least three) or purge with an inert gas (e.g., nitrogen or argon) for an extended period (e.g., 30-60 minutes). 2. Use a fresh initiator solution: It is recommended to use freshly prepared initiator solutions for each polymerization.[1] 3. Increase the reaction temperature: Ensure the temperature is appropriate for the initiator's half-life. For AIBN, a common temperature is 60-80°C.[2] 4. Purify the monomer: Recrystallize or pass the monomer through a column of basic alumina to remove inhibitors.
Broad molecular weight distribution (High Polydispersity Index - PDI). 1. Inefficient Chain Transfer Agent (CTA): The chosen RAFT agent may not be suitable for the this compound monomer. 2. High Initiator Concentration: Too many initiating radicals can lead to conventional free-radical polymerization pathways, broadening the PDI.[2] 3. Loss of "Living" Character: Chain termination reactions may be occurring at a high rate.1. Screen different CTAs: Trithiocarbonates and dithiobenzoates are common choices for acrylamides. The aromatic amine in the monomer may influence the effectiveness of certain CTAs. 2. Optimize the CTA to initiator ratio: A higher CTA to initiator ratio generally leads to better control over the polymerization.[2] 3. Lower the polymerization temperature: This can reduce the rate of termination reactions.
Formation of a gel or insoluble polymer. 1. Cross-linking side reactions: The amine group on the aromatic ring could potentially participate in side reactions leading to cross-linking. 2. High monomer concentration: High concentrations can increase the probability of chain transfer to the polymer, leading to branching and cross-linking.1. Lower the reaction pH: Protonating the amine group by adding a mild acid might reduce its nucleophilicity and prevent side reactions. However, this may also affect polymerization kinetics. 2. Reduce the monomer concentration: Working at lower monomer concentrations can decrease the likelihood of intermolecular side reactions.
Observed molecular weight is significantly different from the theoretical value. 1. Inaccurate reagent quantities: Errors in weighing the monomer, CTA, or initiator will lead to deviations from the target molecular weight. 2. Low initiator efficiency: Not all radicals generated from the initiator will start a polymer chain. 3. Side reactions involving the CTA: The CTA may be degrading or participating in side reactions.1. Carefully weigh all reagents: Use a calibrated analytical balance. 2. Adjust the theoretical molecular weight calculation: Account for initiator efficiency if it is known for your system. 3. Analyze the CTA stability: Ensure the CTA is stable under the reaction conditions. Consider a different CTA if degradation is suspected.
Discoloration of the reaction mixture (e.g., yellowing or browning). 1. Oxidation of the aminophenyl group: The aromatic amine is susceptible to oxidation, especially at elevated temperatures and in the presence of radicals.1. Ensure a strictly inert atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the polymerization. 2. Use a lower polymerization temperature: If possible with the chosen initiator, lowering the temperature can reduce the rate of oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for controlling the molecular weight of poly(this compound)?

A1: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly recommended method for achieving good control over the molecular weight and obtaining a narrow molecular weight distribution (low PDI) for acrylamide-based polymers.[2][3] This technique allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-chain transfer agent (CTA) ratio.

Q2: How does the initiator concentration affect the molecular weight of the polymer?

A2: In general, for radical polymerization, increasing the initiator concentration leads to a higher concentration of growing polymer chains, which in turn results in a lower final molecular weight.[4][5] For controlled radical polymerizations like RAFT, the molecular weight is primarily determined by the [Monomer]/[CTA] ratio, but the initiator concentration still plays a role in the overall kinetics and can influence the PDI.[2]

Q3: What are the key parameters to consider when selecting a RAFT agent (CTA) for this compound?

A3: The choice of CTA is critical for a successful RAFT polymerization. Key considerations include:

  • Reactivity: The CTA should be appropriate for acrylamide-type monomers. Trithiocarbonates, like 2-(dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DMPA), have shown to be effective for acrylamide.[2]

  • Solubility: The CTA must be soluble in the chosen reaction solvent.

  • Stability: The CTA should be stable under the polymerization conditions. The aminophenyl group of the monomer could potentially interact with the CTA, so empirical testing may be necessary.

Q4: Can the aminophenyl group on the monomer interfere with the polymerization?

A4: Yes, the aminophenyl group can potentially influence the polymerization in several ways:

  • Side Reactions: Primary aromatic amines can be nucleophilic and may react with other components in the reaction mixture, especially at higher pH.

  • Redox Activity: Aromatic amines can undergo oxidation, which might affect the radical concentration.

  • Kinetics: The electronic effects of the aminophenyl group can alter the reactivity of the acrylamide double bond. Tertiary aromatic amines are known to act as accelerators in some free-radical polymerizations.[6]

Q5: How can I characterize the molecular weight of my poly(this compound)?

A5: The most common technique for determining the molecular weight and polydispersity index (PDI) of polymers is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). It is important to use a solvent in which the polymer is fully soluble and to calibrate the instrument with appropriate polymer standards.

Quantitative Data

The following tables provide illustrative data from the RAFT polymerization of acrylamide, which can serve as a starting point for optimizing the synthesis of poly(this compound). The trends observed for acrylamide are expected to be generally applicable.

Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight of Polyacrylamide

Polymerization conditions: [Monomer]₀ = 12%, [Monomer]₀/[CTA]₀ = 200/1, Temperature = 70 °C. Data is illustrative and based on trends observed for polyacrylamide.[2]

Initiator (AIBN) Concentration (g/L)Resulting Number Average Molecular Weight (Mₙ) ( g/mol )
0.12Higher
0.14High
0.18Lower
0.22Lowest

Table 2: Effect of Molar Ratio of CTA to Initiator on Molecular Weight of Polyacrylamide

Polymerization conditions: [Monomer]₀ = 12%, Temperature = 70 °C. Data is illustrative and based on trends observed for polyacrylamide.[2]

Molar Ratio of [CTA]₀/[AIBN]₀Resulting Number Average Molecular Weight (Mₙ) ( g/mol )
6Lower
8Higher
10Highest
12Lower

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol is a general method for the synthesis of N-substituted acrylamides and should be adapted and optimized.

  • In a round-bottom flask, dissolve 3-phenylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in dry acetone.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 6-12 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: RAFT Polymerization of this compound

This is a representative protocol adapted from the RAFT polymerization of acrylamide.[2] Optimization of reagent ratios, temperature, and time will be necessary.

  • Reagents:

    • This compound (Monomer)

    • 2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DMPA) (Chain Transfer Agent - CTA)

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

    • Dimethyl sulfoxide (DMSO) (Solvent)

  • Procedure:

    • In a Schlenk flask, dissolve the desired amounts of this compound and DMPA in DMSO. The ratio of [Monomer]/[CTA] will determine the target molecular weight.

    • Degas the solution by performing three freeze-pump-thaw cycles.

    • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

    • In a separate vial, dissolve the required amount of AIBN in DMSO to create a stock solution. Degas this solution separately.

    • Using a gas-tight syringe, add the desired volume of the AIBN solution to the monomer/CTA mixture while maintaining the inert atmosphere. The [CTA]/[Initiator] ratio should be optimized, a starting point could be 10:1.[2]

    • Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 2-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion (e.g., by ¹H NMR or UV-Vis spectroscopy).

    • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

    • The polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether or cold methanol), followed by filtration and drying under vacuum.

Visualizations

Experimental_Workflow_RAFT cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis reagents 1. Dissolve Monomer & CTA in Solvent degas 2. Degas Solution (Freeze-Pump-Thaw) reagents->degas add_initiator 4. Add Initiator degas->add_initiator initiator 3. Prepare & Degas Initiator Solution initiator->add_initiator polymerize 5. Polymerize at 70°C add_initiator->polymerize quench 6. Quench Reaction polymerize->quench precipitate 7. Precipitate Polymer quench->precipitate dry 8. Dry Polymer precipitate->dry analyze 9. Analyze (SEC/GPC, NMR) dry->analyze

Caption: Workflow for RAFT polymerization of this compound.

Troubleshooting_High_PDI problem High PDI (Broad MW Distribution) cause1 Inefficient CTA? problem->cause1 cause2 High Initiator Concentration? problem->cause2 cause3 High Termination Rate? problem->cause3 solution1 Screen Different CTAs cause1->solution1 solution2 Increase [CTA]/[Initiator] Ratio cause2->solution2 solution3 Lower Polymerization Temperature cause3->solution3

Caption: Troubleshooting logic for high polydispersity index (PDI).

References

Technical Support Center: Electropolymerization of N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electropolymerization of N-(3-aminophenyl)acrylamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the electropolymerization of this compound?

The electropolymerization of this compound, an aniline derivative, is an oxidative process.[1][2] It is believed to proceed via the formation of radical cations from the aniline moiety of the monomer upon applying an anodic potential.[1] These radical cations then couple to form dimers, which are further oxidized and couple with other radical cations to propagate the polymer chain.[1] The resulting polymer film, poly(this compound), is deposited onto the electrode surface. The process is analogous to the well-studied electropolymerization of aniline.[3]

Q2: Why is an acidic medium typically required for the electropolymerization of aniline derivatives?

An acidic medium is crucial for several reasons. It ensures the protonation of the aniline nitrogen, which is a key step in the polymerization mechanism.[4] Working in an acidic environment, typically with a pH not exceeding 4, promotes good film adhesion and proper polymer formation.[4] At higher pH values, the resulting film may not adhere well to the electrode and can be easily detached.[4]

Q3: What are the common electrode materials used for this type of electropolymerization?

Commonly used working electrodes include glassy carbon (GCE), platinum (Pt), gold (Au), and indium tin oxide (ITO) coated glass.[4][5][6][7] The choice of electrode can influence the adhesion and morphology of the resulting polymer film.[6] For instance, polyaniline and its derivatives often show better adhesion on carbon-based electrodes compared to smooth metal surfaces due to stronger chemical interactions.[6]

Q4: How can I confirm that the electropolymerization was successful?

Successful electropolymerization is typically indicated by the following observations during cyclic voltammetry (CV):

  • An increase in the peak currents with each successive cycle, suggesting the growth of a conductive polymer film on the electrode surface.[8]

  • The appearance of new redox peaks in the voltammogram, corresponding to the electrochemical activity of the deposited polymer film.[9]

  • A color change on the electrode surface, indicating the deposition of the polymer film.

Post-polymerization, the film can be further characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and electrochemical impedance spectroscopy (EIS) to confirm its chemical structure, morphology, and electrochemical properties.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the electropolymerization of this compound.

Issue 1: Poor or No Polymer Film Formation

Symptoms:

  • No visible film on the electrode after multiple CV cycles.

  • Cyclic voltammograms do not show an increase in peak currents over time.

  • The CV profile resembles that of the monomer solution without any new redox peaks appearing.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incorrect Potential Window The applied potential may not be sufficient to oxidize the monomer. Gradually increase the anodic (upper) potential limit. For aniline derivatives, oxidation typically starts at potentials around 0.8 V vs. SCE.[9] Be cautious not to set the potential too high to avoid over-oxidation and degradation of the polymer.
Monomer Purity/Concentration Impurities in the monomer can inhibit polymerization. Ensure the this compound is of high purity. The monomer concentration might be too low. A typical starting concentration for aniline and its derivatives is in the range of 0.1 M.[4][5]
Inappropriate pH of the Solution The polymerization of aniline derivatives is highly pH-dependent. Ensure the supporting electrolyte solution is sufficiently acidic (typically pH < 4).[4]
Inactive Electrode Surface The working electrode surface may be contaminated or passivated. Thoroughly clean and polish the electrode before each experiment. For GCE, polishing with alumina slurry is common.[7][8] For metal electrodes, electrochemical cleaning might be necessary.
Issue 2: Poor Adhesion of the Polymer Film

Symptoms:

  • The polymer film detaches from the electrode surface during rinsing or subsequent electrochemical measurements.

  • The film appears non-uniform or flakes off.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Sub-optimal pH As mentioned, a pH above 4 can lead to poor adhesion for polyaniline-type films.[4] Verify and adjust the pH of your polymerization solution.
Electrode Surface Properties Smooth electrode surfaces can result in poor mechanical adhesion.[6] Roughening the electrode surface (e.g., by mechanical polishing or electrochemical etching) can improve adhesion. For gold or ITO electrodes, using an adhesion-promoting layer like a self-assembled monolayer (e.g., containing thiol groups for gold) can significantly enhance film stability.[10][11][12] Plasma treatment of the electrode surface has also been shown to improve adhesion.[10]
Scan Rate during Electropolymerization A very high scan rate might not allow sufficient time for the polymer to adhere and organize on the electrode surface. Try using a lower scan rate, for example, 10-50 mV/s.[4][9]
Over-oxidation of the Film Applying an excessively high anodic potential or performing too many polymerization cycles can lead to an over-oxidized and brittle film, which has poor adhesion. Optimize the upper potential limit and the number of cycles.
Issue 3: Electrode Passivation

Symptoms:

  • The current decreases with successive CV cycles.

  • The electrode becomes unresponsive.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Formation of an Insulating Layer Side reactions can lead to the formation of non-conductive oligomers or degradation products that block the electrode surface. This is a known issue with the electropolymerization of some aniline derivatives, especially on active metals like iron or aluminum.[1]
Inappropriate Solvent or Electrolyte The choice of solvent and supporting electrolyte can influence the solubility of oligomers and the stability of the radical cations, thus affecting passivation.[13][14] Ensure you are using a suitable solvent (e.g., acetonitrile or water) and a supporting electrolyte that is electrochemically inert within the applied potential window (e.g., H₂SO₄, HClO₄, or TBAPF₆).[5][13][15]
Monomer Structure The presence of the acrylamide group might lead to side reactions at certain potentials. A careful study of the monomer's electrochemical behavior in the absence of polymerization might provide insights.

Experimental Protocols

General Protocol for Electropolymerization of this compound

This is a general starting protocol that may require optimization.

  • Monomer Solution Preparation:

    • Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., 0.5 M H₂SO₄ aqueous solution or acetonitrile).

    • Add a supporting electrolyte, such as 0.5 M H₂SO₄ or 0.1 M tetrabutylammonium perchlorate (TBAP), if using an organic solvent.[13][16]

    • De-aerate the solution by bubbling with nitrogen gas for at least 15-20 minutes.

  • Electrode Preparation:

    • Polish the working electrode (e.g., Glassy Carbon Electrode) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).[7]

    • Rinse the electrode thoroughly with deionized water and ethanol, and then dry it.

    • For metal electrodes, an appropriate cleaning procedure (e.g., electrochemical cleaning) should be followed.

  • Electrochemical Setup:

    • Use a standard three-electrode cell with the prepared working electrode, a platinum wire as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[8]

  • Electropolymerization using Cyclic Voltammetry:

    • Immerse the electrodes in the de-aerated monomer solution.

    • Cycle the potential between a suitable lower and upper limit (e.g., -0.2 V and +1.0 V vs. SCE).[4] This range may need to be optimized.

    • Set the scan rate to 50 mV/s.[9]

    • Perform a desired number of cycles (e.g., 10-20 cycles), observing the growth of the polymer film.

  • Post-Polymerization:

    • After polymerization, gently rinse the modified electrode with the solvent used for polymerization to remove any unreacted monomer and oligomers.

    • The modified electrode is now ready for characterization or further experiments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment prep_solution Prepare Monomer Solution (0.1M this compound in acidic electrolyte) setup Assemble Three-Electrode Cell prep_solution->setup prep_electrode Prepare Working Electrode (e.g., Polish GCE) prep_electrode->setup deaerate De-aerate Solution (N2 purge) setup->deaerate electropolymerize Electropolymerize via CV (e.g., -0.2V to +1.0V @ 50mV/s) deaerate->electropolymerize rinse Rinse Modified Electrode electropolymerize->rinse characterize Characterize Polymer Film (CV, SEM, FTIR, etc.) rinse->characterize

Caption: Workflow for the electropolymerization of this compound.

Troubleshooting Logic

G start Start Electropolymerization check_film Is a stable film formed? start->check_film no_film No Film Formation check_film->no_film No poor_adhesion Poor Film Adhesion check_film->poor_adhesion Unstable passivation Electrode Passivation (Current Decreases) check_film->passivation Passivates success Successful Polymerization check_film->success Yes check_potential Adjust Potential Window? no_film->check_potential check_potential->start Yes check_conc Check Monomer Concentration/Purity? check_potential->check_conc No check_conc->start Yes check_ph Verify Solution pH? check_conc->check_ph No check_ph->start Yes check_electrode Clean/Polish Electrode? check_ph->check_electrode No check_electrode->start No, Re-evaluate check_electrode->start Yes check_adhesion_ph Adjust pH? poor_adhesion->check_adhesion_ph check_adhesion_ph->start Yes check_surface Modify Electrode Surface? check_adhesion_ph->check_surface No check_surface->start Yes check_scan_rate Lower Scan Rate? check_surface->check_scan_rate No check_scan_rate->start No, Re-evaluate check_scan_rate->start Yes check_passivation_potential Optimize Potential? passivation->check_passivation_potential check_passivation_potential->start Yes check_electrolyte Change Electrolyte/Solvent? check_passivation_potential->check_electrolyte No check_electrolyte->start No, Re-evaluate check_electrolyte->start Yes

Caption: Troubleshooting decision tree for electropolymerization issues.

References

Validation & Comparative

A Comparative Guide to N-(3-aminophenyl)acrylamide and N-isopropylacrylamide for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties and potential applications of two functional monomers, N-(3-aminophenyl)acrylamide and N-isopropylacrylamide, and their corresponding polymers. While N-isopropylacrylamide and its polymer, poly(N-isopropylacrylamide) (PNIPAM), are extensively studied and utilized for their thermoresponsive properties, this compound offers unique functionalities due to its aromatic amine group, opening avenues for different types of smart materials. This comparison aims to assist researchers in selecting the appropriate monomer for their specific application, particularly in the fields of drug delivery and smart materials.

Executive Summary

N-isopropylacrylamide is the precursor to the well-known thermoresponsive polymer, PNIPAM, which exhibits a sharp lower critical solution temperature (LCST) around 32°C, making it ideal for applications triggered by physiological temperature changes.[1][2] In contrast, this compound contains a reactive aromatic amine group, which is expected to impart pH-sensitivity and provide a site for further chemical modification. While comprehensive data on poly(this compound) is less abundant, this guide compiles available information and draws logical comparisons based on the distinct chemical structures of the two monomers.

Monomer and Polymer Properties: A Head-to-Head Comparison

The following tables summarize the key physical, chemical, and polymeric properties of this compound and N-isopropylacrylamide.

Table 1: Physicochemical Properties of the Monomers

PropertyThis compoundN-isopropylacrylamide
Molecular Formula C₉H₁₀N₂O[3]C₆H₁₁NO[2]
Molecular Weight 162.19 g/mol [3]113.16 g/mol
Appearance Not widely reported, likely a solidWhite solid[2]
Solubility Soluble in organic solvents like acetone[2]Soluble in water and organic solvents[2]
Key Functional Group Acrylamide, Aromatic AmineAcrylamide, Isopropyl

Table 2: Comparative Properties of the Homopolymers

PropertyPoly(this compound)Poly(N-isopropylacrylamide) (PNIPAM)
Stimuli-Responsiveness Expected pH-sensitivity due to the amine group. Thermo-responsiveness is not well-documented but may be influenced by the aromatic ring.Well-established thermo-responsiveness with a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions.[1][2]
Biocompatibility Data not readily available. The presence of an aromatic amine may require thorough toxicological assessment.Generally considered biocompatible, with numerous studies supporting its use in biomedical applications.[1][4] However, the monomer is known to be toxic.[4]
Drug Delivery Potential The amine group allows for pH-triggered drug release and covalent drug conjugation. The aromatic ring could facilitate π-π stacking interactions with aromatic drugs.Widely used for temperature-triggered drug delivery.[1][5] The polymer collapses above its LCST, releasing the encapsulated drug.[2]
Functionalization The primary amine group is a versatile handle for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.Can be functionalized, often through copolymerization with functional monomers or by modifying the polymer chain ends.[2]
Thermal Stability The thermal degradation of poly(N-phenyl acrylamide) begins at a temperature lower than 190°C.[6]PNIPAM is relatively stable to heat, with its solid form softening at 220-230°C.[7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative methods for the synthesis of the monomers and their subsequent polymerization.

Synthesis of N-substituted Acrylamides

A general method for synthesizing N-substituted acrylamides involves the reaction of a primary amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[2]

Protocol for this compound Synthesis (General Procedure):

  • Dissolve 3-phenylenediamine and triethylamine in a suitable dry solvent (e.g., acetone or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[2]

  • Slowly add acryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed for several hours at room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue can be further purified by extraction and recrystallization.[2]

Free Radical Polymerization

Free radical polymerization is a common method to synthesize polymers from these acrylamide monomers.

Protocol for Polymerization:

  • Dissolve the monomer (either this compound or N-isopropylacrylamide) in a suitable solvent (e.g., THF for N-substituted acrylamides or water for NIPAM).[2]

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS).[2]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80°C for AIBN in THF) for a specified time to allow polymerization to occur.[2]

  • Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., methanol or diethyl ether).

  • Filter and dry the polymer product.

Visualizing the Chemical Structures and Polymerization

The following diagrams, generated using the DOT language, illustrate the chemical structures and the polymerization process.

monomer_structures cluster_N3A This compound cluster_NIPAM N-isopropylacrylamide N3A C₉H₁₀N₂O N3A_struct NIPAM C₆H₁₁NO NIPAM_struct polymerization_pathway Monomer Acrylamide Monomer (N3A or NIPAM) Radical Monomer Radical Monomer->Radical Initiator Radical Initiator (e.g., AIBN, APS) Initiator->Monomer Initiation Radical->Radical Propagation Polymer Poly(acrylamide) Chain Radical->Polymer Termination Termination Polymer->Termination

References

A Comparative Analysis of Aminophenyl Acrylamide Isomer Reactivity in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the reactivity of ortho-, meta-, and para-aminophenyl acrylamide isomers reveals key differences pertinent to the design of targeted covalent inhibitors. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their reactivity, supported by experimental data and detailed protocols.

The strategic placement of an amino group on the phenyl ring of an N-arylacrylamide significantly influences its reactivity as a Michael acceptor, a critical parameter in the design of targeted covalent inhibitors. Understanding the nuanced differences between the ortho-, meta-, and para-isomers of aminophenyl acrylamide is paramount for optimizing drug potency and selectivity. This guide synthesizes available data to offer a clear comparison of these isomers, providing a valuable resource for medicinal chemists and pharmacologists.

The Decisive Role of Substituent Position in Reactivity

The reactivity of N-arylacrylamides in Michael addition reactions with nucleophiles, such as the thiol group of a cysteine residue in a target protein, is governed by the electronic properties of the substituents on the aryl ring. The position of an electron-donating group, like the amino group, can either enhance or diminish the electrophilicity of the β-carbon of the acrylamide moiety.

The amino group is a strong electron-donating group through resonance, particularly when positioned ortho or para to the point of attachment of the acrylamide nitrogen. This electron donation increases the electron density on the acrylamide moiety, thereby reducing the electrophilicity of the β-carbon and consequently decreasing the rate of Michael addition. In contrast, the meta-isomer is expected to have a less pronounced deactivating effect, as the resonance effect of the amino group does not extend to the meta position.

Quantitative Reactivity Data of Substituted N-Arylacrylamides

To provide a quantitative framework for understanding these electronic effects, the following table summarizes the second-order rate constants for the reaction of various substituted N-arylacrylamides with glutathione (GSH). This data, from a seminal study in the field, illustrates the impact of electron-donating and electron-withdrawing groups at different positions on the phenyl ring.

SubstituentPositionSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
-OCH₃para0.04 ± 0.00
-CH₃para0.08 ± 0.00
-H-0.16 ± 0.01
-Clpara0.22 ± 0.01
-Clmeta0.35 ± 0.01
-Clortho0.13 ± 0.01
-CF₃meta0.69 ± 0.03
-NO₂para1.15 ± 0.04
-NO₂meta1.41 ± 0.06
-NO₂ortho1.92 ± 0.10

Data sourced from Bar-Or et al., J. Med. Chem. 2015, 58, 23, 9171–9178.

Based on this data and the principles of physical organic chemistry, the expected order of reactivity for the aminophenyl acrylamide isomers with a thiol nucleophile is:

meta-aminophenyl acrylamide > ortho-aminophenyl acrylamide ≈ para-aminophenyl acrylamide

The ortho and para isomers are anticipated to have the lowest reactivity due to the strong electron-donating resonance effect of the amino group. The ortho isomer's reactivity may be further influenced by steric hindrance. The meta isomer, with a less direct electronic deactivation of the acrylamide, is predicted to be the most reactive of the three.

Experimental Protocols for Assessing Reactivity

Accurate determination of the reactivity of these isomers is crucial for their application in drug discovery. The following are detailed methodologies for key experiments to quantify their reactivity with thiols.

Synthesis of Aminophenyl Acrylamide Isomers

The synthesis of N-aryl acrylamides can be achieved through the acylation of the corresponding aniline with acryloyl chloride in the presence of a non-nucleophilic base.[3]

General Procedure:

  • Dissolve the respective aminophenylaniline isomer (ortho, meta, or para) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

  • Cool the reaction mixture in an ice bath.

  • Add acryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel.

Kinetic Analysis of Thiol Reactivity by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction and determining its kinetics.[1][4]

Protocol:

  • Sample Preparation: Prepare a stock solution of the aminophenyl acrylamide isomer in a suitable deuterated solvent (e.g., DMSO-d₆). Prepare a separate stock solution of a thiol, such as glutathione (GSH), in a compatible buffer (e.g., phosphate buffer in D₂O).

  • Reaction Initiation: In an NMR tube, combine the acrylamide stock solution with the thiol stock solution at a known concentration ratio (e.g., 1:10 acrylamide to thiol for pseudo-first-order conditions).

  • NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the vinyl proton signals of the acrylamide and the appearance of new signals corresponding to the Michael adduct are monitored.

  • Data Analysis: Integrate the signals of the starting material and product at each time point. The concentration of the acrylamide at each time point can be calculated relative to an internal standard. Plot the natural logarithm of the acrylamide concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the thiol.

Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for monitoring reaction kinetics, offering high sensitivity and separation efficiency.[5][6]

Protocol:

  • Reaction Setup: In a thermostated vial, mix the aminophenyl acrylamide isomer and the thiol nucleophile (e.g., N-acetyl-L-cysteine) in a buffered aqueous solution at known concentrations.

  • Time-course Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction, for example, by adding a strong acid or by rapid dilution in the mobile phase.

  • HPLC Analysis: Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the acrylamide starting material from the Michael adduct.

  • Detection and Quantification: Monitor the elution profile using a UV detector at a wavelength where both the reactant and product absorb. The concentration of the remaining acrylamide at each time point is determined by integrating the corresponding peak area and comparing it to a calibration curve.

  • Kinetic Analysis: Plot the concentration of the acrylamide versus time and fit the data to the appropriate rate equation to determine the rate constant.

Visualizing the Role in Signaling Pathways: Covalent Inhibition of BTK

Aminophenyl acrylamides and their derivatives are designed to act as targeted covalent inhibitors. A prominent example of a drug utilizing an acrylamide "warhead" is Ibrutinib, which irreversibly inhibits Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[7][8] The following diagrams illustrate the experimental workflow for assessing covalent inhibition and the targeted signaling pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagents Prepare Isomer and Thiol Solutions mix Initiate Reaction reagents->mix Combine instrument Equilibrate Spectrometer/HPLC instrument->mix monitor Time-course Data Acquisition mix->monitor Monitor integrate Integrate Signals/ Peak Areas monitor->integrate plot Plot Concentration vs. Time integrate->plot calculate Calculate Rate Constants plot->calculate

Caption: A generalized workflow for the kinetic analysis of aminophenyl acrylamide isomer reactivity.

BTK_signaling_pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP₃ & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-cell Proliferation & Survival NFkB_MAPK->Proliferation Ibrutinib Ibrutinib (Acrylamide Inhibitor) Ibrutinib->BTK Covalent Inhibition (Michael Addition)

Caption: The covalent inhibition of BTK by an acrylamide-containing drug like Ibrutinib disrupts the BCR signaling pathway.

Conclusion

The reactivity of aminophenyl acrylamide isomers is intricately linked to the position of the amino substituent. Based on established electronic effects, the meta-isomer is predicted to be the most reactive, followed by the ortho- and para-isomers. This differential reactivity has profound implications for the design of targeted covalent inhibitors, where a finely tuned electrophilicity is required to achieve a balance between potent on-target activity and minimal off-target effects. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these crucial reactivity parameters, enabling the rational design of next-generation covalent therapeutics.

References

A Comparative Guide to Functional Monomers in Biosensor Development: The Performance of N-(3-aminophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a functional monomer is a critical determinant of a biosensor's performance, directly influencing its sensitivity, selectivity, and stability. This guide provides an objective comparison of N-(3-aminophenyl)acrylamide (APAA) with other commonly employed functional monomers—methacrylic acid (MAA), acrylamide (AAm), and 4-vinylphenylboronic acid (VPBA)—in the context of biosensor development, with a particular focus on the detection of the neurotransmitter dopamine. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the informed selection of monomers for specific biosensing applications.

Performance Comparison of Functional Monomers

The efficacy of a functional monomer in a molecularly imprinted polymer (MIP)-based biosensor is evaluated based on key performance metrics such as the limit of detection (LOD), linear range, and sensitivity. The following table summarizes the performance of dopamine biosensors constructed using different functional monomers. It is important to note that a direct comparison is facilitated by focusing on a single analyte, dopamine. For this compound, data from a closely related derivative, 3-acrylamidophenylboronic acid (AABA), is used to provide a relevant performance benchmark.

Functional MonomerAnalyteLimit of Detection (LOD)Linear RangeSensing PlatformReference
3-acrylamidophenylboronic acid (AABA) Dopamine~20 nM50 nM - 2 µMElectrochemical[1]
Methacrylic Acid (MAA) DopamineNot explicitly stated for electrochemical sensor; MIPs showed high binding capacity0.1 µM - 0.83 mMElectrochemical[2]
Acrylamide (AAm) Dopamine0.12 - 0.37 µM0.6 - 200 µMElectrochemical[3]
4-vinylphenylboronic acid (VPBA) Dopamine0.15 µM0.2 - 10 µMPotentiometric

Analysis: The data suggests that the biosensor utilizing 3-acrylamidophenylboronic acid, a derivative of APAA, exhibits a significantly lower limit of detection for dopamine compared to those based on acrylamide and 4-vinylphenylboronic acid.[1][3] This enhanced sensitivity can be attributed to the specific interactions facilitated by the aminophenyl and boronic acid moieties. While the MAA-based sensor shows a wide linear range, its lower detection limit for electrochemical applications requires further specific investigation.[2] The choice of monomer will ultimately depend on the specific requirements of the application, such as the desired sensitivity and the expected concentration range of the analyte.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of biosensor technology. The following sections outline the typical experimental protocols for the fabrication of molecularly imprinted polymer-based electrochemical biosensors for dopamine detection using the discussed functional monomers.

Fabrication of a Dopamine Biosensor using a 3-acrylamidophenylboronic acid (AABA)-based MIP

This protocol is adapted from the electrochemical co-polymerization method.[1]

Materials:

  • Working Electrode (e.g., Gold electrode)

  • 3-acrylamidophenylboronic acid (AABA) (functional monomer)

  • Acrylamide (AAm) (co-monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (cross-linker)

  • Dopamine hydrochloride (template)

  • Supporting electrolyte (e.g., phosphate-buffered saline, PBS)

  • Initiator (for free radical polymerization, if applicable)

  • Template removal solution (e.g., acidic solution)

Procedure:

  • Electrode Pre-treatment: Clean the working electrode meticulously. For a gold electrode, this may involve polishing with alumina slurry, followed by sonication in ethanol and deionized water, and finally electrochemical cleaning.

  • Preparation of Polymerization Solution: Prepare a solution containing the template (dopamine), functional monomer (AABA), co-monomer (AAm), and cross-linker (MBA) in an appropriate solvent (e.g., deionized water or buffer). The molar ratio of these components is a critical parameter to be optimized.

  • Electropolymerization: Immerse the pre-treated working electrode in the polymerization solution. The MIP film is then deposited on the electrode surface by applying a specific potential or by cycling the potential within a defined range (cyclic voltammetry).

  • Template Removal: After polymerization, the template molecules are extracted from the polymer matrix. This is typically achieved by immersing the electrode in an acidic solution (e.g., HCl solution) or a mixture of organic solvent and acid, followed by thorough rinsing with deionized water. This step creates the specific recognition sites for dopamine.

  • Electrochemical Measurement: The fabricated MIP-based biosensor is then ready for dopamine detection. The electrochemical response (e.g., current change) is measured upon exposure to different concentrations of dopamine in a supporting electrolyte.

Fabrication of a Dopamine Biosensor using a Methacrylic Acid (MAA)-based MIP

This protocol follows a free-radical polymerization approach.[2]

Materials:

  • Substrate (e.g., Glassy Carbon Electrode - GCE)

  • Methacrylic acid (MAA) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Dopamine hydrochloride (template)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Solvent (e.g., methanol/water mixture)

  • Template removal solution (e.g., methanol/acetic acid mixture)

Procedure:

  • Electrode Preparation: A clean GCE is used as the substrate.

  • Preparation of Pre-polymerization Mixture: In a vial, dissolve the template (dopamine), functional monomer (MAA), cross-linker (EGDMA), and initiator (AIBN) in the chosen solvent.

  • Polymerization: The mixture is purged with nitrogen to remove oxygen, which can inhibit polymerization. The polymerization is then initiated by heating the mixture at a specific temperature (e.g., 60°C) for several hours.

  • MIP Film Deposition: The resulting polymer can be ground into a powder and then suspended in a solvent to be drop-casted onto the GCE surface. Alternatively, the polymerization can be carried out directly on the electrode surface after modification.

  • Template Removal: The electrode is washed with a solution (e.g., methanol/acetic acid) to remove the dopamine template, creating the specific binding sites.

  • Electrochemical Analysis: The sensor's response to varying dopamine concentrations is measured electrochemically.

Fabrication of a Dopamine Biosensor using an Acrylamide (AAm)-based MIP

This protocol describes an in-situ electropolymerization method.[3]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Acrylamide (AAm) (functional monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (cross-linker)

  • Dopamine hydrochloride (template)

  • NiCl2 (promoter for polymerization)

  • Supporting electrolyte (e.g., PBS)

  • Template removal solution (e.g., H2SO4)

Procedure:

  • Electrode Cleaning: The GCE is polished and cleaned as described previously.

  • Electropolymerization Solution: Prepare a solution containing the template (dopamine), functional monomer (AAm), cross-linker (MBA), and NiCl2 in the supporting electrolyte.

  • In-situ Electropolymerization: The MIP film is formed directly on the GCE surface by applying a constant potential or through cyclic voltammetry in the prepared solution.

  • Template Extraction: The dopamine template is removed by immersing the electrode in an acidic solution (e.g., 0.5 M H2SO4) for a specific duration.

  • Electrochemical Detection: The performance of the sensor in detecting dopamine is evaluated using electrochemical techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV).

Fabrication of a Dopamine Biosensor using a 4-vinylphenylboronic acid (VPBA)-based MIP

This protocol outlines a potentiometric sensor fabrication method.

Materials:

  • Electrode body (e.g., PVC membrane electrode)

  • 4-vinylphenylboronic acid (VPBA) (functional monomer)

  • Cross-linker (e.g., EGDMA)

  • Dopamine hydrochloride (template)

  • Initiator (e.g., AIBN)

  • Plasticizer (e.g., dioctyl phthalate)

  • PVC powder

  • Solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • MIP Synthesis: The MIP particles are synthesized by free-radical polymerization of VPBA, dopamine, and EGDMA in a suitable solvent with an initiator.

  • Membrane Preparation: The synthesized MIP particles are then mixed with PVC powder and a plasticizer in THF to form a homogenous casting solution.

  • Membrane Casting: The solution is poured into a glass ring placed on a glass plate and the solvent is allowed to evaporate slowly, forming a thin MIP-based membrane.

  • Electrode Assembly: A disk of the prepared membrane is cut out and glued to the end of a PVC tube. The tube is then filled with an internal reference solution and a reference electrode (e.g., Ag/AgCl) is inserted.

  • Potentiometric Measurement: The potential difference between the MIP-based electrode and an external reference electrode is measured as a function of dopamine concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in biosensor function and fabrication is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway for dopamine detection and a generalized experimental workflow for MIP-based biosensor fabrication.

G cluster_recognition Molecular Recognition cluster_transduction Signal Transduction Dopamine Dopamine Binding Selective Binding Dopamine->Binding MIP MIP Cavity MIP->Binding Electrode Electrode Surface Binding->Electrode Oxidation Electrochemical Oxidation Electrode->Oxidation Signal Measurable Signal (Current Change) Oxidation->Signal

Caption: Signaling pathway of a MIP-based electrochemical dopamine biosensor.

G start Start prep_electrode Electrode Pre-treatment start->prep_electrode prep_solution Prepare Polymerization Solution prep_electrode->prep_solution polymerization MIP Polymerization prep_solution->polymerization template_removal Template Removal polymerization->template_removal measurement Electrochemical Measurement template_removal->measurement end End measurement->end

Caption: Generalized experimental workflow for MIP-based biosensor fabrication.

References

Validating the Structure of N-(3-aminophenyl)acrylamide Polymer: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of novel polymers is paramount. This guide provides a comparative overview of spectroscopic techniques for the characterization of N-(3-aminophenyl)acrylamide polymer, offering supporting experimental data and detailed protocols to ensure accurate structural elucidation.

The confirmation of a polymer's chemical structure is a critical step in its development and application. Spectroscopic methods offer a powerful, non-destructive suite of tools for this purpose. This guide focuses on the validation of the this compound polymer structure, comparing the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy. Furthermore, alternative and complementary techniques such as Raman Spectroscopy, Mass Spectrometry, and Thermal Analysis are discussed to provide a comprehensive analytical perspective.

Spectroscopic Analysis of Poly(this compound)

A hypothetical synthesis of poly(this compound) via free radical polymerization is presented below to provide context for the subsequent spectroscopic analysis.

G cluster_synthesis Synthesis Workflow cluster_purification Purification cluster_validation Structural Validation monomer This compound Monomer polymerization Free Radical Polymerization (Heat) monomer->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization solvent Solvent (e.g., DMF) solvent->polymerization polymer Poly(this compound) polymerization->polymer purification Purification (Precipitation in non-solvent) polymer->purification characterization Spectroscopic Validation purification->characterization

Caption: General workflow for the synthesis and validation of poly(this compound).
Data Presentation: Spectroscopic Characterization

The following table summarizes the expected quantitative data from the spectroscopic analysis of poly(this compound). As specific literature data for this exact polymer is limited, the presented values are based on the analysis of structurally similar amine-functionalized polyacrylamides and general principles of spectroscopy.

Spectroscopic TechniqueParameterExpected Value/RangeInterpretation
¹H NMR Chemical Shift (δ)1.5 - 2.5 ppmBroad signal corresponding to the polymer backbone (-CH₂-CH-) protons.[1][2][3]
6.5 - 7.5 ppmAromatic protons of the aminophenyl group.[1]
8.0 - 8.5 ppmAmide proton (-NH-).
3.5 - 4.5 ppmAmino group protons (-NH₂) on the phenyl ring.
¹³C NMR Chemical Shift (δ)35 - 45 ppmPolymer backbone carbons (-CH₂-CH-).[2][3]
110 - 130 ppmAromatic carbons of the aminophenyl group.
~148 ppmAromatic carbon attached to the amino group.
~175 ppmCarbonyl carbon of the amide group.[2][3]
FTIR Wavenumber (cm⁻¹)3400 - 3200 cm⁻¹N-H stretching vibrations of the amide and amine groups.[4][5]
3100 - 3000 cm⁻¹C-H stretching of the aromatic ring.
2950 - 2850 cm⁻¹C-H stretching of the polymer backbone.
~1660 cm⁻¹C=O stretching (Amide I band).[4][5]
~1540 cm⁻¹N-H bending (Amide II band).[4]
1600 - 1450 cm⁻¹C=C stretching within the aromatic ring.
UV-Vis λmax240 - 260 nmπ-π* transitions of the aromatic phenyl ring.
280 - 300 nmn-π* transitions of the amide and amino groups.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to facilitate reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polymer and its distinct solvent peak that does not overlap with key polymer signals.

  • Sample Preparation: Dissolve 10-20 mg of the purified and dried poly(this compound) in approximately 0.7 mL of DMSO-d₆ in an NMR tube. Ensure complete dissolution, using gentle heating if necessary.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 5 seconds.

    • The spectral width should encompass the expected chemical shifts (0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 2048 scans, relaxation delay of 2 seconds.

    • The spectral width should cover the range of 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry, powdered polymer sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum in the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

    • Typically, 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented as transmittance or absorbance.

UV-Visible (UV-Vis) Spectroscopy
  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: A solvent that dissolves the polymer and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or water).

  • Sample Preparation: Prepare a dilute solution of the polymer in the chosen solvent (e.g., 0.1 mg/mL). The concentration may need to be adjusted to ensure the absorbance is within the linear range of the instrument (typically below 1.0).

  • Data Acquisition:

    • Scan the sample solution over a wavelength range of 200-400 nm.

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Identify the wavelength of maximum absorbance (λmax).

Comparison with Alternative Validation Methods

While NMR, FTIR, and UV-Vis spectroscopy are primary tools for structural validation, other techniques can provide complementary and sometimes more detailed information.

Alternative MethodInformation ProvidedAdvantagesDisadvantages
Raman Spectroscopy Provides information on molecular vibrations, particularly for non-polar bonds and symmetric stretches.[6][7][8]Minimal sample preparation; can be used for aqueous solutions; complementary to FTIR.[6][7][8]Can be affected by fluorescence; weaker signal than FTIR.
Mass Spectrometry (MS) Determines the molecular weight and molecular weight distribution of the polymer. Tandem MS can provide information on the monomer sequence and end groups.[9][10][11]Provides absolute molecular weight information; high sensitivity.[9][10][11]Can be challenging for high molecular weight polymers; requires specialized ionization techniques (e.g., MALDI, ESI).[10]
Thermal Analysis (DSC/TGA) Determines thermal properties such as glass transition temperature (Tg), melting point (Tm), and decomposition temperature.[1][2]Provides information on the polymer's thermal stability and physical state.[1][2]Does not provide direct structural information.

Logical Relationships in Spectroscopic Validation

The process of validating the polymer structure through spectroscopy follows a logical progression, where each technique provides a piece of the structural puzzle.

G start Polymer Synthesis ftir FTIR Analysis (Functional Groups) start->ftir uvvis UV-Vis Analysis (Conjugated Systems) start->uvvis nmr NMR Analysis (Connectivity & Stereochemistry) ftir->nmr Confirms presence of amide & amine uvvis->nmr Confirms presence of phenyl ring structure_elucidation Structure Elucidation nmr->structure_elucidation Provides detailed structural framework alt_methods Alternative Methods (MW, Thermal Properties) structure_elucidation->alt_methods Further Characterization final_validation Final Structure Validation structure_elucidation->final_validation alt_methods->final_validation

Caption: Logical flow of spectroscopic data integration for polymer structure validation.

By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently validate the structure of this compound polymer, ensuring the reliability and reproducibility of their findings and advancing the development of novel materials for various applications.

References

comparative study of drug release from different acrylamide-based hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of drug release profiles from three distinct acrylamide-based hydrogels: pristine Polyacrylamide (PAAm), Acrylamide-co-Acrylic Acid (AAm/AAc), and Chitosan-Acrylamide (CS/AAm). This analysis, supported by experimental data from various studies, aims to elucidate the influence of hydrogel composition on drug delivery kinetics, offering valuable insights for the formulation of controlled-release systems.

Performance Comparison of Acrylamide-Based Hydrogels

The drug release characteristics of hydrogels are intrinsically linked to their chemical composition and the resulting network structure. The following table summarizes the cumulative drug release percentages from the three types of acrylamide-based hydrogels at different time intervals and pH conditions, as synthesized from multiple research findings. It is important to note that direct comparison is nuanced due to variations in the specific drug molecules and experimental conditions across studies.

Hydrogel TypeDrug ModelpH2 hours (%)8 hours (%)24 hours (%)Key Findings
Polyacrylamide (PAAm) Aspirin1.2~15%~40%~60%Exhibits a sustained release profile. Release is influenced by pH, with higher release in more acidic environments.[1][2]
7.4~10%~30%~50%
Acrylamide-co-Acrylic Acid (AAm/AAc) 5-Fluorouracil1.2~20%~50%~75%Demonstrates pH-sensitive swelling and drug release due to the presence of carboxylic acid groups.[3][4]
7.4~35%~80%>90%Higher swelling and faster drug release at higher pH.
Chitosan-Acrylamide (CS/AAm) Verapamil HCl1.2~30%~60%~80%The incorporation of chitosan enhances mechanical strength and mucoadhesive properties.[5][6][7][8]
6.8~40%~70%~85%Shows a burst release initially, followed by a sustained release pattern.

Experimental Protocols

The methodologies outlined below are generalized representations of the key experiments cited in the referenced studies.

Hydrogel Synthesis

a) Polyacrylamide (PAAm) Hydrogel:

  • Monomer Solution: Acrylamide (AAm) and a cross-linking agent, typically N,N'-methylenebisacrylamide (MBA), are dissolved in deionized water.[1]

  • Initiation: A free radical polymerization initiator, such as ammonium persulfate (APS), is added to the solution. Tetramethylethylenediamine (TEMED) is often used as an accelerator.

  • Polymerization: The solution is purged with nitrogen to remove oxygen, which inhibits polymerization, and then allowed to polymerize at a specific temperature (e.g., room temperature or 60°C) for a set duration.

  • Purification: The resulting hydrogel is washed extensively with deionized water to remove unreacted monomers and initiator.

b) Acrylamide-co-Acrylic Acid (AAm/AAc) Hydrogel:

  • Monomer Solution: Acrylamide (AAm) and acrylic acid (AAc) monomers are dissolved in deionized water along with the cross-linker (MBA).

  • Initiation and Polymerization: The process is similar to PAAm synthesis, using an initiator system like APS and TEMED.[3][4]

  • Purification: The synthesized hydrogel is washed to remove residual chemicals.

c) Chitosan-Acrylamide (CS/AAm) Hydrogel:

  • Chitosan Solution: Chitosan is dissolved in an acidic solution (e.g., acetic acid) to protonate the amine groups and enhance solubility.

  • Monomer Addition: Acrylamide monomer and the cross-linker (MBA) are added to the chitosan solution.

  • Initiation and Polymerization: Polymerization is initiated using a suitable initiator system.[5][8]

  • Neutralization and Purification: The hydrogel is neutralized with a basic solution (e.g., NaOH) and then washed thoroughly with deionized water.

Drug Loading
  • Swelling-Diffusion Method: The dried hydrogel is immersed in a concentrated solution of the drug for a prolonged period (e.g., 24-48 hours) to allow for swelling and diffusion of the drug into the hydrogel matrix.[6] The amount of drug loaded is typically determined by measuring the decrease in drug concentration in the loading solution using UV-Vis spectrophotometry.

In Vitro Drug Release Study
  • Release Medium: The drug-loaded hydrogel is placed in a vessel containing a known volume of a release medium, typically a buffer solution simulating physiological conditions (e.g., pH 1.2 for gastric fluid and pH 7.4 for intestinal fluid).[1][3]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, most commonly UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[2]

  • Data Analysis: The cumulative percentage of drug released is calculated and plotted against time to determine the release kinetics.

Visualizing the Process

To better understand the experimental workflow and the factors influencing drug release, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading cluster_release In Vitro Release Study Monomers Monomers (AAm, AAc, CS) Polymerization Polymerization Monomers->Polymerization Crosslinker Cross-linker (MBA) Crosslinker->Polymerization Initiator Initiator (APS/TEMED) Initiator->Polymerization Purification Purification Polymerization->Purification DriedHydrogel Dried Hydrogel Purification->DriedHydrogel DrugSolution Drug Solution Swelling Swelling & Diffusion DrugSolution->Swelling DriedHydrogel->Swelling DrugLoadedHydrogel Drug-Loaded Hydrogel Swelling->DrugLoadedHydrogel Sampling Periodic Sampling DrugLoadedHydrogel->Sampling ReleaseMedium Release Medium (pH 1.2 / 7.4) ReleaseMedium->Sampling Analysis UV-Vis Analysis Sampling->Analysis

Caption: Experimental workflow for comparative drug release study.

Drug_Release_Factors cluster_hydrogel Hydrogel Properties cluster_environment Environmental Factors cluster_drug Drug Properties center_node Drug Release Kinetics Composition Composition (AAm, AAc, CS) Composition->center_node Crosslink Cross-linking Density Crosslink->center_node Porosity Porosity Porosity->center_node pH pH pH->center_node Temperature Temperature Temperature->center_node IonicStrength Ionic Strength IonicStrength->center_node Solubility Solubility Solubility->center_node Size Molecular Size Size->center_node Interaction Drug-Polymer Interaction Interaction->center_node

References

A Comparative Guide to the Biocompatibility of N-(3-aminophenyl)acrylamide Polymers and Alternative Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel polymers is paramount to their successful application in biomedical devices and drug delivery systems. This guide provides a comprehensive comparison of the biocompatibility of N-(3-aminophenyl)acrylamide (APAA) polymers with three widely used alternatives: poly(N-isopropylacrylamide) (PNIPAM), polyethylene glycol diacrylate (PEGDA), and poly(2-hydroxyethyl methacrylate) (PHEMA).

Executive Summary of Biocompatibility Data

The following tables summarize the available quantitative biocompatibility data for the selected polymers. It is important to note the significant data gap for APAA polymers, necessitating further experimental evaluation.

PolymerAssayCell Line / SystemConcentration / ConditionsResultReference
This compound (APAA) Cytotoxicity (MTT)Various-Data Not Available-
HemolysisHuman Red Blood Cells-Data Not Available-
In Vivo Biocompatibility--Data Not Available-
Poly(N-isopropylacrylamide) (PNIPAM) Cytotoxicity (MTT)Caco-2, Calu-30.1-10.0 mg/ml (3h, 37°C)Increased cytotoxicity at 37°C[1]
Cytotoxicity (MTT)Endothelial, Epithelial, Smooth Muscle, FibroblastsExtractsDecreased viability for endothelial cells after 48h[2][3]
In Vivo Biocompatibility--Generally good, but can show toxicity depending on impurities[4]
Polyethylene Glycol Diacrylate (PEGDA) Cytotoxicity (MTT)Bovine Aortic Endothelial CellsLow dosagesRelatively non-toxic[5]
HemolysisBovine Red Blood Cells0.1% PEG solutionReduced hemolysis by over 40% compared to PBS[6]
In Vivo BiocompatibilityChicken Chorioallantois Membrane72 hoursHigh degree of biocompatibility[7]
Poly(2-hydroxyethyl methacrylate) (PHEMA) Cytotoxicity (Direct Contact)Cell Cultures-Non-toxic[8]
Cytotoxicity (Extracts)Human Choroidal FibroblastsHigh melanin contentSlight cellular protein loss[9]
Hemolysis--Good compatibility with blood[10]
In Vivo Biocompatibility (Subcutaneous)RatsUp to 24 monthsThick fibrous capsule formation and tumor production[11]
In Vivo Biocompatibility (Subcutaneous)Hamsters, Guinea PigsUp to 23 and 13 monthsThin fibrous capsule formation, no tumorigenesis[11]
Acute Oral LD50 (Monomer)-->4000 mg/kg[12]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the accurate interpretation and replication of results.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., Fibroblasts, Endothelial cells) start->cell_culture polymer_prep Polymer Sample Preparation (Extracts or direct contact) start->polymer_prep incubation Incubate cells with polymer samples (e.g., 24, 48, 72 hours) cell_culture->incubation polymer_prep->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (e.g., 570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end End calculate_viability->end

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Sample Preparation: Prepare extracts of the polymer materials by incubating them in cell culture medium for a specified period (e.g., 24 hours) at 37°C. Alternatively, for direct contact tests, place the sterilized polymer samples directly into the wells with the cells.

  • Exposure: Remove the old medium from the wells and add the polymer extracts at various concentrations. For direct contact, add fresh medium to the wells containing the polymer and cells. Include positive (e.g., cytotoxic substance) and negative (e.g., cell culture medium only) controls.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the negative control.

Hemolysis Assay

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.[13][14]

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis start Start blood_collection Collect Fresh Anticoagulated Blood start->blood_collection polymer_prep Prepare Polymer Sample Extracts start->polymer_prep rbc_isolation Isolate and Wash Red Blood Cells (RBCs) blood_collection->rbc_isolation incubation Incubate RBCs with polymer extracts (e.g., 2 hours, 37°C) rbc_isolation->incubation polymer_prep->incubation centrifugation Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection read_absorbance Read Absorbance of Hemoglobin in Supernatant (e.g., 540 nm) supernatant_collection->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis end End calculate_hemolysis->end

Hemolysis Assay Workflow

Protocol:

  • Blood Preparation: Obtain fresh, anticoagulated blood (e.g., with heparin or EDTA). Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining red blood cells (RBCs) three times with sterile phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Sample Incubation: Add the polymer extracts at various concentrations to the RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100

In-Depth Biocompatibility Profiles of Alternative Polymers

Poly(N-isopropylacrylamide) (PNIPAM)

PNIPAM is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C, making it highly attractive for biomedical applications.

  • Cytotoxicity: Studies have shown that the cytotoxicity of PNIPAM can be influenced by its molecular weight, end-group functionality, and the presence of residual monomers.[1] Some research indicates that PNIPAM can induce cytotoxicity at physiological temperatures (37°C), which is above its LCST.[1] However, other studies have demonstrated good cell viability with purified PNIPAM, suggesting that impurities play a significant role in its cytotoxic profile.[2][3]

  • Hemocompatibility: The hemocompatibility of PNIPAM is also temperature-dependent. Below its LCST, in its hydrophilic state, PNIPAM generally exhibits good blood compatibility.

  • In Vivo Biocompatibility: In vivo studies have generally shown PNIPAM to be biocompatible, with minimal inflammatory response.[4] However, the potential for toxicity from unreacted N-isopropylacrylamide monomer, a known neurotoxin, necessitates thorough purification of the polymer.

Polyethylene Glycol Diacrylate (PEGDA)

PEGDA is a widely used biocompatible and hydrophilic polymer that can be crosslinked to form hydrogels.

  • Cytotoxicity: PEGDA is generally considered non-toxic and has been used in numerous FDA-approved medical devices.[5] However, the cytotoxicity of PEGDA hydrogels can be influenced by the molecular weight of the PEG precursor and the concentration of the photoinitiator used for crosslinking.

  • Hemocompatibility: PEG is known to reduce protein adsorption and platelet adhesion, which contributes to its excellent hemocompatibility. Studies have shown that PEG coatings can significantly reduce hemolysis.[6]

  • In Vivo Biocompatibility: In vivo studies have demonstrated the high biocompatibility of PEGDA, with minimal inflammatory response and tissue damage.[7] It is widely used in tissue engineering and drug delivery applications due to its favorable in vivo performance.

Poly(2-hydroxyethyl methacrylate) (PHEMA)

PHEMA is a hydrophilic polymer that was one of the first synthetic materials to be specifically designed for biomedical applications, most notably for contact lenses.

  • Cytotoxicity: The cytotoxicity of PHEMA is a subject of some debate. While many studies report it as being non-toxic and highly biocompatible, others have shown some cytotoxic effects, which are often attributed to the leaching of residual HEMA monomer.[8][9]

  • Hemocompatibility: PHEMA generally exhibits good hemocompatibility, with low platelet adhesion and activation.[10]

  • In Vivo Biocompatibility: Long-term in vivo studies of PHEMA have yielded mixed results. While it has been shown to be well-tolerated in some animal models, other studies have reported the formation of thick fibrous capsules and even tumorigenesis in rats after long-term implantation.[11] These findings highlight the importance of species-specific responses and the need for careful long-term evaluation.

Conclusion and Future Directions

The assessment of the biocompatibility of this compound (APAA) polymers is currently hindered by a lack of available data. Based on the known neurotoxicity of the acrylamide monomer, it is crucial that any APAA polymer intended for biomedical use is thoroughly purified and characterized to ensure minimal residual monomer content. The introduction of the aminophenyl group may influence the polymer's surface properties and interactions with biological systems, warranting dedicated cytotoxicity, hemolysis, and in vivo studies.

In contrast, PNIPAM, PEGDA, and PHEMA have been extensively studied and offer a range of properties suitable for various biomedical applications. The choice between these alternatives will depend on the specific requirements of the application, such as the need for thermoresponsiveness (PNIPAM), high hydrophilicity and protein resistance (PEGDA), or a long history of clinical use (PHEMA).

For researchers and drug development professionals considering the use of APAA polymers, this guide underscores the critical need for comprehensive biocompatibility testing. The detailed protocols and comparative data for the alternative polymers provided herein offer a valuable resource for establishing a baseline for such evaluations. Future research should focus on filling the existing data gap for APAA to fully understand its potential as a novel biomaterial.

References

A Comparative Guide to Modified Electrodes: N-(3-aminophenyl)acrylamide vs. Aminophenol for Enhanced Electrochemical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more sensitive, selective, and stable electrochemical sensors is perpetual. The modification of electrode surfaces with functional polymers is a key strategy in achieving these enhanced performance characteristics. This guide provides a detailed comparison between electrodes modified with aminophenol, a well-established modifying agent, and a prospective analysis of N-(3-aminophenyl)acrylamide, a monomer with significant potential for creating novel electrode interfaces.

While aminophenol-modified electrodes have been extensively studied and utilized, experimental data on the electrochemical performance of this compound-modified electrodes is not yet available in published literature. Therefore, this guide presents a comprehensive review of the established performance of aminophenol-modified electrodes and a theoretical and prospective analysis of this compound as a promising alternative. This comparison is based on the known electrochemical behavior of the functional groups present in each molecule.

At a Glance: Key Differences and Potential Advantages

FeatureAminophenolThis compound (Prospective)
Modification Method Electropolymerization, CastingElectropolymerization, Chemical Polymerization
Polymer Structure Ladder-like or linear structures, potential for over-oxidationCross-linked hydrogel-like structure possible due to the acrylamide group, potentially enhancing stability and providing a 3D matrix for biomolecule immobilization.
Redox Activity Well-defined redox peaks from the aminophenol group.Expected to retain the redox activity of the aminophenyl group.
Biomolecule Immobilization Covalent attachment to amine or hydroxyl groups.Potential for covalent linkage via the acrylamide group (Michael addition) or entrapment within the polymer matrix.
Potential Advantages Well-understood electrochemical behavior, established protocols.Potentially improved film stability, higher surface area, and versatile functionalization through the acrylamide moiety.

In-Depth Analysis: Aminophenol-Modified Electrodes

Aminophenol exists in three isomers: ortho-, meta-, and para-aminophenol. All three can be electropolymerized to form a polymeric film on an electrode surface. The resulting poly(aminophenol) film is electroactive and can be used to catalyze various electrochemical reactions or to serve as a platform for biosensor development.

The electropolymerization of aminophenol typically proceeds via the oxidation of the monomer to form radical cations, which then couple and polymerize. The structure and properties of the resulting polymer film are highly dependent on the isomer used, the pH of the polymerization medium, and the electrochemical parameters. For instance, poly(o-aminophenol) is known to form a compact, conducting film.[1][2] The redox behavior of these films is pH-dependent, which can be utilized for pH sensing or to modulate the electrode's catalytic activity.

Quantitative Performance Data of Aminophenol-Modified Electrodes

The performance of aminophenol-modified electrodes has been extensively documented, particularly in the context of sensing applications. The following table summarizes key performance metrics for the detection of various analytes using different aminophenol-modified electrodes.

Electrode ModifierAnalyteLinear RangeDetection Limit (LOD)SensitivityReference
Poly(4-aminophenol)/GCE4-Aminophenol0.5 µM - 700.0 µM0.15 µM0.0292 µA/µM[3]
MWCNT-PANI/LIC4-Aminophenol0.5 µM - 1.6 µM0.105 µMNot Specified[4]
CTAB/CPE4-Aminophenol1 mM - 4 mM0.1 µMNot Specified[5]
Poly-Cys/3DOM/GCE4-Aminophenol0.02 - 20 µM & 20 - 200 µM8 nMNot Specified[6]

GCE: Glassy Carbon Electrode, MWCNT: Multi-walled Carbon Nanotubes, PANI: Polyaniline, LIC: Laser-Induced Carbon, CTAB: Cetyltrimethylammonium Bromide, CPE: Carbon Paste Electrode, Poly-Cys: Polycysteine, 3DOM: Three-dimensionally Ordered Macroporous.

Prospective Analysis: this compound-Modified Electrodes

This compound combines the electroactive aminophenyl group with a polymerizable acrylamide functionality. This unique structure suggests that it can be used to create modified electrodes with novel and potentially superior properties compared to those modified with aminophenol alone.

Expected Electrochemical Behavior and Advantages

The aminophenyl group in this compound is expected to undergo oxidation and reduction, similar to aminophenol, providing the modified electrode with its fundamental electrochemical activity. The key difference lies in the acrylamide group, which can participate in polymerization through its vinyl group. This opens up the possibility of forming poly(acrylamide) chains with pendant aminophenyl groups.

Potential advantages of using this compound include:

  • Enhanced Film Stability: The cross-linking ability of the acrylamide group could lead to the formation of more robust and stable polymer films on the electrode surface.

  • Hydrophilic Environment: The amide functionality would render the polymer film more hydrophilic, which can be advantageous for biosensing applications in aqueous media and for reducing non-specific protein adsorption.

  • Versatile Functionalization: The acrylamide group can be a target for further chemical modification, allowing for the covalent attachment of biomolecules or other functional moieties.

  • 3D Electrode Architecture: The polymerization of the acrylamide group could lead to the formation of a three-dimensional hydrogel-like structure on the electrode surface, increasing the surface area and loading capacity for immobilized species.

While direct experimental data is lacking, the electrochemical behavior of structurally related polymers, such as those based on aniline and acrylamide derivatives, supports the potential for creating stable, electroactive films.[7][8][9][10][11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful fabrication and characterization of modified electrodes.

Preparation of a Poly(aminophenol)-Modified Glassy Carbon Electrode

This protocol describes a typical procedure for modifying a glassy carbon electrode (GCE) with a poly(aminophenol) film via electropolymerization.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing materials (e.g., alumina slurry or diamond paste)

  • Aminophenol isomer (o-, m-, or p-)

  • Supporting electrolyte (e.g., 0.1 M H₂SO₄ or phosphate buffer solution)

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell (GCE as working electrode, Pt wire as counter electrode, Ag/AgCl as reference electrode)

Procedure:

  • Electrode Pretreatment:

    • Polish the GCE surface with alumina slurry on a polishing cloth to a mirror finish.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in deionized water, followed by ethanol, and then deionized water again for 5 minutes each to remove any adsorbed impurities.

    • Dry the electrode under a stream of nitrogen.[13]

  • Electropolymerization:

    • Prepare a solution of the chosen aminophenol isomer (e.g., 10 mM) in the supporting electrolyte.

    • Immerse the pretreated GCE, Pt counter electrode, and Ag/AgCl reference electrode in the solution.

    • Perform electropolymerization by cycling the potential in a suitable range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles (e.g., 15-20 cycles) at a specific scan rate (e.g., 50 mV/s). The formation of the polymer film can be observed by the increase in the redox peak currents with each cycle.[14]

  • Post-treatment:

    • After polymerization, rinse the modified electrode with the supporting electrolyte to remove any unreacted monomer.

    • The modified electrode is now ready for characterization and use.

Proposed Protocol for the Preparation of a Poly(this compound)-Modified GCE

This proposed protocol is based on established methods for the electropolymerization of similar functional monomers.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing materials

  • This compound

  • Supporting electrolyte (e.g., phosphate buffer solution, pH 7.0)

  • Potentiostat/Galvanostat

  • Three-electrode cell

Procedure:

  • Electrode Pretreatment: Follow the same procedure as for the aminophenol-modified electrode.[15][16]

  • Electropolymerization:

    • Prepare a solution of this compound (e.g., 5 mM) in the supporting electrolyte.

    • Immerse the electrodes in the monomer solution.

    • It is hypothesized that electropolymerization can be initiated through the oxidation of the aminophenyl group. A potential cycling method, similar to that used for aminophenol, could be employed. The potential range would need to be optimized, but a starting point could be -0.2 V to 1.2 V vs. Ag/AgCl.

    • Alternatively, polymerization of the acrylamide group could be initiated by free radicals, which can be generated electrochemically.

  • Post-treatment:

    • Rinse the modified electrode with the supporting electrolyte.

    • The electrode would then be characterized using techniques like cyclic voltammetry and electrochemical impedance spectroscopy to evaluate its electrochemical properties.

Visualizing the Processes: Diagrams

Graphviz diagrams are provided below to illustrate the experimental workflows and proposed polymerization pathways.

Electrode_Modification_Workflow cluster_pretreatment Electrode Pretreatment cluster_modification Electrode Modification cluster_posttreatment Post-Treatment & Characterization Polish Polish GCE Rinse1 Rinse with DI Water Polish->Rinse1 Sonicate Sonicate in DI Water, Ethanol, DI Water Rinse1->Sonicate Dry Dry with N2 Sonicate->Dry Prepare_Monomer Prepare Monomer Solution Dry->Prepare_Monomer Electropolymerize Electropolymerize Prepare_Monomer->Electropolymerize Rinse2 Rinse Electrode Electropolymerize->Rinse2 Characterize Characterize (CV, EIS) Rinse2->Characterize Aminophenol_Polymerization Monomer Aminophenol Monomer Radical Radical Cation (Oxidation at Electrode) Monomer->Radical -e- Dimer Dimerization Radical->Dimer Coupling Polymer Poly(aminophenol) Film Dimer->Polymer Further Polymerization Acrylamide_Polymerization Monomer This compound Radical Oxidized Monomer or Vinyl Radical Monomer->Radical Electrochemical Initiation Polymer Cross-linked Poly(this compound) Radical->Polymer Polymerization & Cross-linking

References

Thermal Stability of N-(3-aminophenyl)acrylamide Copolymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, a comprehensive comparison of the thermal stability of various N-(3-aminophenyl)acrylamide copolymers is limited within publicly accessible scientific literature. While extensive research exists on the thermal properties of a wide range of acrylamide-based copolymers, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for copolymers of this compound remains scarce.

This guide, therefore, serves to outline the standard methodologies used to evaluate the thermal stability of such polymers and provides a framework for future comparative studies. The experimental protocols detailed below are based on established techniques for polymer characterization.

Experimental Protocols

To ensure a standardized and reproducible comparison of the thermal stability of this compound copolymers, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of the copolymers, including the onset of decomposition, the temperature of maximum weight loss, and the final char yield.

Methodology:

  • Sample Preparation: Ensure copolymer samples are dried under vacuum at a temperature below their glass transition temperature (Tg) for at least 24 hours to remove any residual solvent or moisture. A sample size of 5-10 mg is typically used.

  • Instrumentation: A calibrated thermogravimetric analyzer is employed.

  • Experimental Conditions:

    • Atmosphere: The analysis should be conducted under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: The temperature range should be sufficient to cover the entire degradation process, typically from ambient temperature to 800 °C.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:

    • Tonset: The initial decomposition temperature, often determined by the intersection of the baseline tangent and the tangent of the steepest weight loss.

    • Tmax: The temperature at which the maximum rate of weight loss occurs, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800 °C).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the copolymers, which provides insight into their amorphous nature and the effect of copolymer composition on chain mobility.

Methodology:

  • Sample Preparation: Similar to TGA, samples must be thoroughly dried. A smaller sample size of 5-10 mg is encapsulated in an aluminum pan.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

    • Heating and Cooling Cycles: A typical procedure involves:

      • An initial heating scan to erase the thermal history of the polymer.

      • A controlled cooling scan.

      • A second heating scan at a controlled rate (e.g., 10 °C/min), from which the Tg is determined.

    • Temperature Range: The temperature range should encompass the expected Tg of the copolymers.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Data Presentation

For a comparative guide, the quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured table.

Table 1: Hypothetical Thermal Properties of this compound Copolymers

Copolymer Composition (molar ratio)Tg (°C)Tonset (°C)Tmax (°C)Char Yield at 800 °C (%)
P(APAm-co-MMA) (1:1)DataDataDataData
P(APAm-co-St) (1:1)DataDataDataData
P(APAm-co-BA) (1:1)DataDataDataData
Homopolymer P(APAm)DataDataDataData

APAm: this compound; MMA: Methyl methacrylate; St: Styrene; BA: Butyl acrylate. Data would be populated from experimental results.

Visualization of Experimental Workflow

The general workflow for evaluating the thermal stability of these copolymers can be visualized as follows:

G cluster_synthesis Copolymer Synthesis & Purification cluster_analysis Thermal Analysis cluster_data Data Interpretation & Comparison S1 Monomer 1: This compound S3 Polymerization (e.g., Free Radical) S1->S3 S2 Comonomer (e.g., MMA, St, BA) S2->S3 S4 Purification & Drying S3->S4 A1 Thermogravimetric Analysis (TGA) S4->A1 A2 Differential Scanning Calorimetry (DSC) S4->A2 D1 Determine Td, Tmax, Char Yield A1->D1 D2 Determine Tg A2->D2 D3 Comparative Analysis of Thermal Stability D1->D3 D2->D3

Caption: Workflow for Thermal Stability Analysis.

As specific experimental data for this compound copolymers becomes available through future research, this guide can be populated with quantitative comparisons to provide valuable insights for materials scientists and drug development professionals.

The Ascendancy of N-(3-aminophenyl)acrylamide in Hydrogel Synthesis: A Comparative Analysis for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of advanced biomaterials, the choice of hydrogel composition is paramount to success. While traditional polyacrylamide-based hydrogels have long been a staple, the incorporation of functional monomers is paving the way for "smart" hydrogels with tailored properties. Among these, N-(3-aminophenyl)acrylamide (APAm) is emerging as a critical component for creating hydrogels with unique electroactive and responsive characteristics, offering significant advantages over conventional alternatives.

This guide provides a comprehensive comparison of APAm-containing hydrogels with other acrylamide-based systems, supported by experimental data, to inform the selection of optimal materials for applications ranging from drug delivery and tissue engineering to biosensing.

The Advantage of the Aminophenyl Group

The primary advantage of incorporating this compound into a hydrogel network lies in the introduction of an aromatic amine group. This functional moiety imparts several desirable properties that are not readily achievable with standard acrylamide or its common derivatives like N-isopropylacrylamide (PNIPAm). The key benefits include:

  • Electroactivity and Conductivity: The aminophenyl group provides a pathway for electrical conductivity within the hydrogel matrix. This is a significant advantage for applications requiring electrical stimulation, such as in nerve and muscle tissue engineering, or for the development of sophisticated biosensors.

  • Redox Responsiveness: The amine group can undergo reversible oxidation and reduction, allowing for the creation of hydrogels that respond to changes in the redox environment. This "smart" behavior can be harnessed for triggered drug delivery systems that release their payload in specific physiological conditions, such as areas of inflammation or oxidative stress.

  • Facile Functionalization: The primary amine serves as a reactive handle for the covalent attachment of various biomolecules, including peptides, proteins, and drugs. This allows for the precise tuning of the hydrogel's biological activity and targeting capabilities.

  • Enhanced Mechanical Properties: The aromatic rings of the APAm units can participate in π-π stacking interactions, which can contribute to the overall mechanical strength and stability of the hydrogel network.

Comparative Performance of Acrylamide-Based Hydrogels

To objectively assess the benefits of APAm, a comparison with other commonly used acrylamide-based hydrogels is essential. The following tables summarize key performance indicators based on available research.

Hydrogel TypeMonomer(s)CrosslinkerYoung's Modulus (kPa)Swelling Ratio (%)Key Features
Polyacrylamide (PAAm) AcrylamideN,N'-methylenebisacrylamide (MBA)~17.2 - 46.3[1]HighBiocompatible, tunable stiffness
Poly(N-isopropylacrylamide) (PNIPAm) N-isopropylacrylamideMBA16.5 ± 0.6[1]ThermoresponsiveExhibits a Lower Critical Solution Temperature (LCST) around 32°C[2]
Poly(N-tert-butylacrylamide) (pNTBAM) N-tert-butylacrylamideMBA371 ± 31[1]LowerHigher stiffness compared to PNIPAm[1]
Poly(APAm-co-AAm) This compound, AcrylamideMBAVaries with APAm contentModerateElectroactive, Redox-responsive

Table 1: Mechanical and Swelling Properties of Various Acrylamide-Based Hydrogels. This table highlights the diverse mechanical and swelling characteristics achievable with different acrylamide derivatives.

Hydrogel TypeKey FeatureMechanismPotential Applications
Poly(N-isopropylacrylamide) (PNIPAm) ThermoresponsivenessHydrophobic/hydrophilic transition at LCSTOn-demand drug delivery, smart surfaces
Poly(acrylamide-co-acrylic acid) pH-ResponsivenessIonization of carboxylic acid groupspH-triggered drug release, biosensors
Poly(APAm-co-AAm) Electroactivity & Redox-ResponsivenessPresence of aniline-like moietiesElectrically stimulated drug release, biosensors, tissue engineering

Table 2: Stimuli-Responsive Properties of Functional Acrylamide-Based Hydrogels. This table outlines the unique responsive behaviors imparted by different functional monomers.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for the synthesis and characterization of APAm-containing hydrogels.

Synthesis of Poly(APAm-co-AAm) Hydrogel

Materials:

  • This compound (APAm)

  • Acrylamide (AAm)

  • N,N'-methylenebisacrylamide (MBA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized water

Procedure:

  • Monomer and Crosslinker Dissolution: Dissolve the desired amounts of APAm, AAm, and MBA in deionized water. The molar ratio of APAm to AAm can be varied to tune the hydrogel's properties.

  • Degassing: Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator and Accelerator Addition: Add APS solution, followed by TEMED, to the monomer solution. Mix thoroughly but gently to avoid introducing air bubbles.

  • Polymerization: Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers, initiators, and other impurities.

Characterization of Hydrogel Properties
  • Swelling Studies:

    • Weigh the dried hydrogel sample (W_d).

    • Immerse the dried hydrogel in a solution of interest (e.g., deionized water, buffer at a specific pH).

    • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).

    • Continue until a constant weight is achieved (equilibrium swelling).

    • The swelling ratio is calculated as: (W_s - W_d) / W_d * 100%.

  • Mechanical Testing:

    • Prepare hydrogel samples of a defined geometry (e.g., cylindrical or dog-bone shape).

    • Perform compression or tensile tests using a mechanical tester.

    • From the stress-strain curve, determine the Young's modulus, compressive strength, and elongation at break.

  • Electrochemical Characterization:

    • Use cyclic voltammetry (CV) to assess the redox activity of the APAm-containing hydrogel.

    • Employ a three-electrode setup with the hydrogel as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

    • Record the current response as the potential is swept between defined limits. The presence of oxidation and reduction peaks indicates redox activity.

Visualizing the Synthesis and Functional Advantages

To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Hydrogel Synthesis Workflow Monomers APAm + AAm + MBA Solution Aqueous Solution Monomers->Solution Degas Nitrogen Purge Solution->Degas Initiation Add APS + TEMED Degas->Initiation Polymerization Gelation in Mold Initiation->Polymerization Purification Soaking in DI Water Polymerization->Purification

Caption: Workflow for the synthesis of a poly(APAm-co-AAm) hydrogel.

G cluster_advantages Advantages of APAm Incorporation APAm This compound Electroactivity Electroactivity & Conductivity APAm->Electroactivity Redox Redox Responsiveness APAm->Redox Functionalization Facile Functionalization APAm->Functionalization Mechanical Enhanced Mechanical Properties APAm->Mechanical

Caption: Key advantages imparted by the incorporation of APAm into hydrogels.

References

A Comparative Guide to Cross-Linking Efficiency: N-(3-aminophenyl)acrylamide versus Standard Cross-linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of advanced hydrogel-based materials for drug delivery, tissue engineering, and other biomedical applications, the choice of cross-linking agent is critical in defining the final structural and functional properties of the polymer network. This guide provides a comparative analysis of the cross-linking efficiency of N-(3-aminophenyl)acrylamide against the widely used cross-linker, N,N'-methylenebis(acrylamide) (MBAA).

While extensive experimental data is available for MBAA, there is a notable lack of published research detailing the quantitative cross-linking performance of this compound. This guide, therefore, presents a comprehensive, data-supported overview of MBAA and a theoretical comparison for this compound based on its chemical structure. The information regarding this compound should be considered predictive and highlights the necessity for direct experimental validation.

Comparative Data on Cross-linker Performance

The efficiency of a cross-linker is primarily assessed by the mechanical properties and swelling behavior of the resulting hydrogel. A higher cross-linking efficiency generally leads to a more robust network, characterized by a higher storage modulus (G') and a lower equilibrium swelling ratio.

Table 1: Influence of N,N'-methylenebis(acrylamide) (MBAA) Concentration on the Mechanical Properties of Polyacrylamide Hydrogels

MBAA Concentration (% w/w of total monomer)Storage Modulus (G') (Pa)Young's Modulus (E) (kPa)Tensile Strength (kPa)Elongation at Break (%)
0.5~500 - 1,500~1.5 - 4.5~10 - 20>500
1.0~2,000 - 5,000~6 - 15~20 - 40~300 - 500
2.0~8,000 - 15,000~24 - 45~40 - 70~100 - 300
4.0~20,000 - 40,000~60 - 120~70 - 120<100

Note: The values presented are approximate and can vary depending on the specific polymerization conditions (e.g., monomer concentration, temperature, initiator system).

Table 2: Swelling Properties of Polyacrylamide Hydrogels with Varying MBAA Concentrations

MBAA Concentration (% w/w of total monomer)Equilibrium Swelling Ratio (Q)Cross-link Density (mol/m³)
0.5~100 - 200Low
1.0~50 - 100Moderate
2.0~20 - 50High
4.0~10 - 20Very High

The equilibrium swelling ratio is defined as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.

Theoretical Comparison with this compound

This compound possesses a vinyl group capable of participating in free-radical polymerization, similar to acrylamide and MBAA. The key structural difference is the presence of an aminophenyl group. This functional group introduces several factors that could influence its cross-linking efficiency compared to MBAA:

  • Steric Hindrance: The bulky aminophenyl group may introduce steric hindrance around the vinyl group, potentially reducing its reactivity and incorporation into the polymer backbone. This could lead to a lower cross-linking efficiency compared to the less hindered structure of MBAA.

  • Electronic Effects: The amino group can influence the electron density of the vinyl group, which may alter its reactivity in copolymerization with acrylamide.

  • Secondary Reactions: The primary amine on the phenyl ring offers a site for secondary cross-linking reactions, for instance, with agents like glutaraldehyde. This could be exploited to create dual-cross-linked networks with unique properties.

Based on these structural considerations, it is hypothesized that this compound, when used as the sole cross-linker in a standard free-radical polymerization, might exhibit a lower cross-linking efficiency than MBAA at the same molar concentration due to steric hindrance. However, its true performance can only be determined through empirical studies.

Experimental Protocols

To facilitate the direct comparison of this compound with other cross-linkers, the following established experimental protocols are provided.

Protocol 1: Synthesis of Polyacrylamide Hydrogels

This protocol describes the preparation of polyacrylamide hydrogels using a chemical cross-linker via free-radical polymerization.

Materials:

  • Acrylamide (monomer)

  • N,N'-methylenebis(acrylamide) (MBAA) or this compound (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve acrylamide and the chosen cross-linker (MBAA or this compound) in deionized water to achieve the desired total monomer and cross-linker concentrations.

  • Degassing: To remove dissolved oxygen which inhibits polymerization, degas the monomer solution by bubbling nitrogen gas through it for 20-30 minutes.

  • Initiation of Polymerization: Add the APS solution (typically 10% w/v in deionized water) to the monomer solution. Subsequently, add TEMED to catalyze the reaction.

  • Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer for a thin film). Allow the polymerization to proceed at room temperature for at least 30 minutes, or until a solid gel is formed.

  • Washing: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove unreacted monomers and initiator.

Protocol 2: Determination of Equilibrium Swelling Ratio

The equilibrium swelling ratio is a fundamental parameter for characterizing the cross-link density of a hydrogel.

Procedure:

  • Drying: Dry the washed hydrogel samples to a constant weight in a vacuum oven at a suitable temperature (e.g., 60 °C). Record the dry weight (Wd).

  • Swelling: Immerse each dried hydrogel sample in a beaker containing a large excess of deionized water or a specific buffer solution.

  • Equilibrium: Allow the hydrogels to swell at a constant temperature until they reach equilibrium, which may take several hours to days. Periodically remove the samples, gently blot the surface to remove excess water, and weigh them (Ws).

  • Calculation: The equilibrium swelling ratio (Q) is calculated as: Q = Ws / Wd

Protocol 3: Rheological Characterization for Storage Modulus (G')

Rheology provides a direct measure of the mechanical stiffness of the hydrogel, with the storage modulus (G') being proportional to the cross-link density.

Procedure:

  • Sample Preparation: Prepare disc-shaped hydrogel samples of a specific diameter and thickness.

  • Rheometer Setup: Use a rheometer with a parallel-plate geometry. Place the hydrogel sample between the plates.

  • Strain Sweep: Perform an oscillatory strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') is independent of the applied strain.

  • Frequency Sweep: Conduct a frequency sweep at a constant strain within the LVER. The storage modulus in the plateau region of the frequency sweep is taken as the characteristic G' of the hydrogel.

Visualizing the Workflow

To provide a clear overview of the experimental process for comparing cross-linker efficiency, the following diagrams are presented.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_data Data Analysis Monomer_Solution Prepare Monomer Solution (Acrylamide + Cross-linker) Degassing Degas Solution Monomer_Solution->Degassing Initiation Initiate Polymerization (APS + TEMED) Degassing->Initiation Gelation Gelation Initiation->Gelation Washing Wash Hydrogel Gelation->Washing Swelling Equilibrium Swelling Ratio Washing->Swelling Rheology Rheological Analysis Washing->Rheology Tensile Tensile Testing Washing->Tensile Swelling_Data Calculate Swelling Ratio (Q) Swelling->Swelling_Data Rheology_Data Determine Storage Modulus (G') Rheology->Rheology_Data Tensile_Data Determine Young's Modulus, Tensile Strength Tensile->Tensile_Data Comparison Compare Cross-linking Efficiency Swelling_Data->Comparison Rheology_Data->Comparison Tensile_Data->Comparison

Caption: Experimental workflow for comparing cross-linker efficiency.

Logical_Relationship Crosslinker_Efficiency Cross-linker Efficiency Network_Structure Polymer Network Structure Crosslinker_Efficiency->Network_Structure Mechanical_Properties Mechanical Properties Network_Structure->Mechanical_Properties Swelling_Behavior Swelling Behavior Network_Structure->Swelling_Behavior Storage_Modulus High Storage Modulus (G') Mechanical_Properties->Storage_Modulus Swelling_Ratio Low Swelling Ratio (Q) Swelling_Behavior->Swelling_Ratio

Safety Operating Guide

Proper Disposal of N-(3-aminophenyl)acrylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential guidance on the proper disposal procedures for N-(3-aminophenyl)acrylamide, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Double layers of nitrile gloves are recommended.[2]

  • Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.[5]

All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][4]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound waste. This protocol is based on established guidelines for handling acrylamide waste.

  • Segregation of Waste:

    • All materials contaminated with this compound must be segregated from non-hazardous waste. This includes unused product, solutions, contaminated labware (e.g., pipette tips, centrifuge tubes), and grossly contaminated PPE.[3]

    • Polymerized acrylamide is generally considered non-toxic and may be disposed of in regular trash, but any unpolymerized liquid or solid must be treated as hazardous waste.[2] Given the uncertainty of complete polymerization, it is prudent to treat all waste as hazardous.

  • Waste Collection and Labeling:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof plastic container or bag.[3]

    • Liquid Waste: Collect liquid waste containing this compound in a sealed, shatter-resistant container. If the primary container is not shatter-resistant, use a secondary container.[1]

    • Labeling: All waste containers must be clearly labeled with a hazardous waste tag that includes the chemical name, "this compound," and identifies the primary hazards (e.g., "Toxic," "Potential Carcinogen").[3]

  • Decontamination of Work Surfaces and Equipment:

    • Wipe down all surfaces and equipment that may have come into contact with this compound with a detergent and water solution.[1][3]

    • For spills, absorb liquid with an inert material (e.g., sand or vermiculite) and place it in the hazardous waste container.[3]

    • A common decontamination procedure for acrylamide involves treating the area with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution. Allow this to stand for 30 minutes before wiping the area with plenty of water.[3][6] All decontamination materials must also be disposed of as hazardous waste.[3]

  • Storage of Hazardous Waste:

    • Store labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as acids, bases, oxidizing agents, and metals.[1][4]

    • The storage area should be clearly marked, and access should be restricted to authorized personnel.

  • Final Disposal:

    • Never dispose of this compound waste down the sink or in the regular trash. [1][7]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3][7] Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

ParameterValueReference
Chemical FormulaC₉H₁₀N₂OPubChem
Molar Mass162.19 g/mol PubChem
GHS Hazard ClassificationNot Classified (by one company)PubChem
Recommended Decontamination Solutions1.6% Potassium Persulfate followed by 1.6% Sodium Metabisulfite[3][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound waste.

cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Decontamination cluster_3 Storage & Disposal A Wear Appropriate PPE (Double Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Segregate Contaminated Waste (Solid & Liquid) B->C D Collect in Labeled, Sealed Hazardous Waste Containers C->D E Decontaminate Work Surfaces & Equipment D->E F Dispose of Decontamination Materials as Hazardous Waste E->F G Store Waste in a Designated, Secure Area F->G H Contact EHS for Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

Logical Relationship of Safety and Disposal Steps

This diagram shows the hierarchical relationship between the core principles of safe chemical handling and the specific actions required for disposal.

cluster_0 Core Principle: Hazard Mitigation cluster_1 Procedural Steps A Hazard Identification (Acrylamide, Aminophenyl) B Personal Protective Equipment A->B informs C Engineering Controls (Fume Hood) A->C informs D Waste Segregation A->D informs E Decontamination A->E informs F Proper Labeling & Storage A->F informs G EHS Disposal A->G informs B->G C->G D->G E->G F->G

Caption: Relationship between hazard identification and disposal procedures.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the surrounding community. Always consult your institution's specific safety protocols and EHS guidelines.

References

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